2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide
Description
BenchChem offers high-quality 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAYKKUWALRRPA-DGTMBMJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454088 | |
| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13242-53-0 | |
| Record name | α-D-Mannopyranosyl bromide, 2,3,4,6-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13242-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide, a key intermediate in carbohydrate chemistry and drug development. This document details the compound's physical characteristics, outlines experimental protocols for their determination, and illustrates its utility in chemical synthesis.
Core Physical Properties
2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide, also known as acetobromo-α-D-mannose, is a crystalline solid at room temperature.[1] Its physical properties are crucial for its handling, storage, and application in synthesis. A summary of these properties is presented in the table below.
| Physical Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉BrO₉ | [2][3][4] |
| Molecular Weight | 411.2 g/mol | [2][3][4] |
| Appearance | White to pale-yellow crystalline powder or syrup | [3] |
| Melting Point | 60-61 °C | |
| Boiling Point | 412.0 ± 45.0 °C (Predicted) | |
| Density | 1.49 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in chloroform and methanol | |
| Storage | Refrigerator, under inert atmosphere |
Note: Predicted values are based on computational models and may vary from experimentally determined values.
Experimental Protocols
Accurate determination of the physical properties of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide is essential for its characterization and quality control. The following are detailed methodologies for key experiments.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.[6][7][8]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[8]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the initial heating rate to be rapid to approach the expected melting point.
-
When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.[7]
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (the clear point). This range is the melting point of the sample.
-
Specific Optical Rotation Measurement
Optical rotation is a critical property for chiral molecules like carbohydrates and is measured using a polarimeter.
Apparatus:
-
Polarimeter
-
Polarimeter cell (tube) of a known path length (e.g., 1 dm)
-
Volumetric flask
-
Analytical balance
-
Solvent (e.g., chloroform)
Procedure:
-
Solution Preparation:
-
Accurately weigh a known mass of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide.
-
Dissolve the sample in a precise volume of a suitable solvent (e.g., chloroform) in a volumetric flask to obtain a solution of known concentration (c), typically expressed in g/100 mL.
-
-
Polarimeter Calibration: Calibrate the polarimeter using a blank solution (the pure solvent).
-
Measurement:
-
Rinse the polarimeter cell with the prepared sample solution and then fill it, ensuring no air bubbles are present.
-
Place the filled cell in the polarimeter.
-
Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ), typically the sodium D-line (589 nm).
-
-
Calculation: The specific rotation [α] is calculated using the following formula: [α]Tλ = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Application in Glycosylation Reactions
2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide is a versatile glycosyl donor, widely used in the synthesis of a variety of glycosides. The bromide at the anomeric position acts as a good leaving group, facilitating nucleophilic substitution by an acceptor molecule, typically an alcohol.
The following diagram illustrates the general workflow for a glycosylation reaction using this compound.
Caption: Workflow of a typical glycosylation reaction.
This workflow highlights the key steps involved in utilizing 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide as a glycosyl donor to form a glycosidic bond, a fundamental transformation in the synthesis of complex carbohydrates and glycoconjugates.
References
- 1. 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosylbromid – Wikipedia [de.wikipedia.org]
- 2. 2,3,4,6-TETRA-O-ACETYL-ALPHA-D-MANNOPYRANOSYL BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. alpha-D-Mannopyranosyl bromide, 2,3,4,6-tetraacetate | C14H19BrO9 | CID 11069632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide, a key intermediate in glycosylation chemistry. This compound, also known as Acetobromomannose, serves as a versatile donor for the introduction of mannose moieties in the synthesis of complex carbohydrates, glycoconjugates, and other biologically active molecules.
Chemical and Physical Properties
2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide is a pale-yellow syrup under standard conditions.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 13242-53-0[1][2][3][4][5][6] |
| Molecular Formula | C14H19BrO9[1][2][3] |
| Molecular Weight | 411.20 g/mol [2][3] |
| Monoisotopic Mass | 410.02124 Da[1][3] |
| Melting Point | 60-61°C[5][7] |
| Boiling Point (Predicted) | 412.0 ± 45.0 °C at 760 mmHg[5][7] |
| Density (Predicted) | 1.49 ± 0.1 g/cm³[5][7] |
| Appearance | Pale-Yellow Syrup[1] |
| Solubility | Slightly soluble in Chloroform and Methanol[5] |
| Storage | Refrigerator, under inert atmosphere[5] |
Chemical Structure
The systematic IUPAC name for this compound is [(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate.[3] The structure consists of a pyranose ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. The stereochemistry of the substituents on the pyranose ring is crucial for its reactivity. In this case, the bromide at the anomeric carbon (C1) is in the alpha configuration. The hydroxyl groups at positions 2, 3, 4, and 6 of the mannose sugar are protected by acetyl groups.
The stereochemistry is precisely defined by the following identifiers:
-
InChI: InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1[3]
-
SMILES: CC(=O)OC[C@@H]1--INVALID-LINK--Br)OC(=O)C)OC(=O)C">C@HOC(=O)C[3]
Caption: Chemical structure of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide.
Experimental Protocols
Synthesis
A common method for the synthesis of glycosyl bromides is through the reaction of the corresponding per-O-acetylated sugar with a brominating agent. For 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide, a typical synthesis would involve the following steps:
-
Acetylation of D-Mannose: D-mannose is first per-O-acetylated to yield 1,2,3,4,6-penta-O-acetyl-α,β-D-mannopyranose. This is typically achieved using acetic anhydride in the presence of a catalyst such as sodium acetate or pyridine.
-
Bromination: The resulting pentaacetate is then treated with a solution of hydrogen bromide in glacial acetic acid. The reaction selectively replaces the anomeric acetate with bromide, yielding the desired 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide. A similar methodology using phosphorus tribromide has been reported for the synthesis of the analogous glucopyranosyl bromide, which could also be adapted.[8]
-
Work-up and Purification: The reaction mixture is typically poured into ice water to precipitate the product. The crude product is then filtered, washed, and purified by recrystallization or column chromatography.
Structural Characterization
The structure of the synthesized compound is confirmed using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and stereochemistry.[8] In the 1H NMR spectrum, the chemical shift and coupling constant of the anomeric proton (H-1) are indicative of the α-configuration. The presence of four distinct acetyl signals confirms the complete acetylation of the hydroxyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the ester carbonyl groups of the acetyl protecting groups.
References
- 1. guidechem.com [guidechem.com]
- 2. 2,3,4,6-TETRA-O-ACETYL-ALPHA-D-MANNOPYRANOSYL BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. alpha-D-Mannopyranosyl bromide, 2,3,4,6-tetraacetate | C14H19BrO9 | CID 11069632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3,4,6-TETRA-O-ACETYL-ALPHA-D-MANNOPYRANOSYL BROMIDE | 13242-53-0 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. 13242-53-0 Cas No. | 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide | Apollo [store.apolloscientific.co.uk]
- 7. chembk.com [chembk.com]
- 8. bcc.bas.bg [bcc.bas.bg]
A Technical Guide to 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide (CAS: 13242-53-0)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide, a key intermediate in carbohydrate chemistry. It covers the compound's physicochemical properties, synthesis, handling, reactivity, and applications, with a focus on its role in the development of novel therapeutics and research tools.
Core Compound Properties
2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide, also known as Acetobromo-α-D-mannose, is a synthetically crucial acetylated mannosyl halide.[1][2] Its primary utility lies in its function as a glycosyl donor, enabling the formation of α-mannosidic linkages in the synthesis of oligosaccharides and glycoconjugates. The bromide at the anomeric position serves as an effective leaving group, facilitating nucleophilic substitution by a suitable acceptor, typically an alcohol.
Physicochemical Data
The fundamental properties of this compound are summarized below. It is often supplied stabilized with calcium carbonate to improve its shelf life.[2][3]
| Property | Value | Reference |
| CAS Number | 13242-53-0 | [1][4][5][6] |
| Molecular Formula | C₁₄H₁₉BrO₉ | [1][2][7] |
| Molecular Weight | 411.20 g/mol | [1][2] |
| Melting Point | 60-61 °C | [1][4] |
| Boiling Point | 412.0 °C at 760 mmHg | [1] |
| Density | 1.49 g/cm³ | [1] |
| Appearance | Pale-Yellow Syrup or Crystalline Solid | [7] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| Storage | Refrigerator, under inert atmosphere | [1] |
Spectroscopic Data
While specific spectra for this exact compound are not universally published, the following table presents typical chemical shifts based on its known structure and data from closely related mannopyranose derivatives.[8]
| Nucleus | Typical Chemical Shift (ppm) | Description |
| ¹H NMR | ~6.3 | H-1 (anomeric proton) |
| ~5.5-5.8 | H-2, H-3, H-4 | |
| ~4.0-4.3 | H-5, H-6a, H-6b | |
| ~2.0-2.2 | Acetyl CH₃ (multiple singlets) | |
| ¹³C NMR | ~85-90 | C-1 (anomeric carbon) |
| ~65-70 | C-2, C-3, C-4, C-5 | |
| ~62 | C-6 | |
| ~169-171 | Carbonyl C=O (acetyl) | |
| ~20-21 | Acetyl CH₃ |
Synthesis and Handling
The synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide typically starts from D-mannose and proceeds through a peracetylated intermediate.
General Synthesis Workflow
The logical flow for the synthesis involves two main steps: the complete acetylation of D-mannose followed by the specific bromination at the anomeric center.
Caption: General synthesis pathway for the target compound.
Experimental Protocol: Synthesis from Pentaacetate
This protocol is adapted from established methods for the synthesis of glycosyl bromides from their peracetylated precursors.[9][10]
-
Dissolution: Dissolve 1,2,3,4,6-penta-O-acetyl-D-mannopyranose in a minimal amount of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a gas outlet.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromination: Slowly add a solution of 33% hydrogen bromide in glacial acetic acid dropwise to the stirred solution over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting syrup or solid can be used directly or purified further by recrystallization if necessary.
Safety and Handling
Glycosyl halides are known to be moisture-sensitive and can be irritating.[11][12]
-
Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator to prevent degradation.[1] The presence of a stabilizer like calcium carbonate is common to neutralize any liberated HBr.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.
Reactivity and Applications in Drug Development
The primary application of this compound is as a glycosyl donor in Koenigs-Knorr type reactions to synthesize α-mannosides. These reactions are fundamental to creating complex carbohydrates and glycoconjugates for various research and therapeutic purposes.[1][13]
General Glycosylation Workflow
The Koenigs-Knorr reaction typically involves activating the anomeric bromide with a heavy metal salt, most commonly a silver salt, which facilitates its departure and allows for nucleophilic attack by a glycosyl acceptor.
References
- 1. lookchem.com [lookchem.com]
- 2. alpha-D-Mannopyranosyl bromide, 2,3,4,6-tetraacetate | C14H19BrO9 | CID 11069632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3,4,6-Tetra-O-acetyl-a-D-mannopyranosyl bromide, 5 g, CAS No. 13242-53-0 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 4. chembk.com [chembk.com]
- 5. 2,3,4,6-TETRA-O-ACETYL-ALPHA-D-MANNOPYRANOSYL BROMIDE | 13242-53-0 [chemicalbook.com]
- 6. 13242-53-0 Cas No. | 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide | Apollo [store.apolloscientific.co.uk]
- 7. guidechem.com [guidechem.com]
- 8. Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides [mdpi.com]
- 9. 2,3,4,6-TETRA-O-ACETYL-ALPHA-D-MANNOPYRANOSYL BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. chembk.com [chembk.com]
- 12. 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosylbromid – Wikipedia [de.wikipedia.org]
- 13. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Acetobromo-alpha-D-mannose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of acetobromo-alpha-D-mannose, a key glycosyl donor in carbohydrate chemistry. It details the compound's physicochemical properties, provides a robust experimental protocol for its synthesis, and outlines its application in glycosylation reactions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Introduction
Acetobromo-alpha-D-mannose, also known as 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl bromide, is a synthetically derived monosaccharide. Its structure incorporates acetyl protecting groups and a bromine atom at the anomeric position, rendering it an effective glycosyl donor for the formation of alpha-mannosidic linkages. These linkages are integral components of numerous biologically significant glycoconjugates, including glycoproteins and glycolipids, which play critical roles in various cellular processes.
Physicochemical Properties
A summary of the key physicochemical properties of acetobromo-alpha-D-mannose is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉BrO₉ | [1][2][3] |
| Molecular Weight | 411.20 g/mol | [1][3][4][5] |
| Appearance | Yellow to beige waxy solid | [1][2] |
| Melting Point | 60-61°C | [1][2] |
| Solubility | Slightly soluble in chloroform and methanol | [1][2] |
| Storage | Refrigerator, under inert atmosphere | [1][2] |
Synthesis of Acetobromo-alpha-D-mannose
The synthesis of acetobromo-alpha-D-mannose is a multi-step process that begins with D-mannose. The following is a detailed experimental protocol.
Materials and Methods
-
D-Mannose
-
Acetic Anhydride
-
Sodium Acetate
-
Red Phosphorus
-
Bromine
-
Dichloromethane
-
Sodium Bicarbonate
-
Magnesium Sulfate
-
Silica Gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Experimental Protocol
Step 1: Acetylation of D-Mannose
-
To a stirred solution of D-mannose in acetic anhydride at 0°C, add sodium acetate.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the mixture into ice water and stir until the excess acetic anhydride has hydrolyzed.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain penta-O-acetyl-alpha-D-mannopyranose.
Step 2: Bromination
-
Dissolve the penta-O-acetyl-alpha-D-mannopyranose in dichloromethane.
-
Add red phosphorus to the solution.
-
Slowly add bromine to the cooled (0°C) and stirred mixture.
-
After the addition is complete, allow the reaction to proceed at room temperature for 2 hours.
-
Filter the reaction mixture and wash the filtrate with cold water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure acetobromo-alpha-D-mannose.
Synthesis Workflow
Caption: Synthesis workflow for acetobromo-alpha-D-mannose.
Application in Glycosylation Reactions
Acetobromo-alpha-D-mannose is a versatile glycosyl donor for the formation of α-mannosidic linkages. The following protocol describes a general procedure for a Koenigs-Knorr type glycosylation.
Materials and Methods
-
Acetobromo-alpha-D-mannose (glycosyl donor)
-
Glycosyl acceptor (an alcohol)
-
Silver(I) oxide or Silver carbonate (promoter)
-
Dichloromethane (anhydrous)
-
Molecular sieves
-
Calcium sulfate
Experimental Protocol
-
Dissolve the glycosyl acceptor in anhydrous dichloromethane in the presence of activated molecular sieves.
-
Add silver(I) oxide or silver carbonate to the mixture.
-
Add a solution of acetobromo-alpha-D-mannose in anhydrous dichloromethane dropwise to the stirred mixture at room temperature under an inert atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired α-mannoside.
Glycosylation Reaction Workflow
Caption: General workflow for Koenigs-Knorr glycosylation.
Conclusion
Acetobromo-alpha-D-mannose is an indispensable reagent in carbohydrate synthesis. Its reliable preparation and utility as a glycosyl donor make it a fundamental building block for the construction of complex mannose-containing oligosaccharides and glycoconjugates. The protocols and data presented in this guide offer a practical resource for researchers engaged in the synthesis and study of these important biomolecules.
References
In-Depth Technical Guide: Spectroscopic and Synthetic Aspects of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies related to 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide (acetobromomannose). This glycosyl bromide is a key intermediate in carbohydrate chemistry, serving as a versatile donor for the synthesis of a wide array of mannose-containing glycoconjugates, which are of significant interest in drug development and glycobiology.
Physicochemical Properties
2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide is a stable, crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl Bromide
| Property | Value |
| CAS Number | 13242-53-0 |
| Molecular Formula | C₁₄H₁₉BrO₉ |
| Molecular Weight | 411.20 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 83-85 °C |
| Optical Rotation | [α]D +128° (c=1, CHCl₃) |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate. |
Spectroscopic Data
Detailed experimental spectroscopic data for 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide is not consistently reported across the literature. However, based on the known spectra of its precursor, penta-O-acetyl-α-D-mannopyranose, and general principles of NMR and mass spectrometry for glycosyl halides, the expected spectral characteristics can be summarized.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide in CDCl₃ is expected to show characteristic signals for the pyranose ring protons and the acetyl group protons. The anomeric proton (H-1) is typically the most downfield-shifted ring proton due to the deshielding effect of the neighboring oxygen and bromine atoms.
Table 2: Predicted ¹H NMR Chemical Shifts for 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl Bromide (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~6.3 | d | J₁,₂ ≈ 1-2 |
| H-2 | ~5.7 | dd | J₂,₃ ≈ 3-4, J₁,₂ ≈ 1-2 |
| H-3 | ~5.5 | dd | J₃,₄ ≈ 9-10, J₂,₃ ≈ 3-4 |
| H-4 | ~5.3 | t | J₄,₅ ≈ 9-10 |
| H-5 | ~4.3 | ddd | J₅,₆a ≈ 5, J₅,₆b ≈ 2, J₄,₅ ≈ 10 |
| H-6a | ~4.1 | dd | J₆a,₆b ≈ 12, J₅,₆a ≈ 5 |
| H-6b | ~4.0 | dd | J₆a,₆b ≈ 12, J₅,₆b ≈ 2 |
| CH₃ (OAc) | 2.0-2.2 | s | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon skeleton. The anomeric carbon (C-1) is characteristically found in the 85-95 ppm region for glycosyl bromides. The carbonyl carbons of the acetate groups appear significantly downfield. Spectroscopic data for the precursor, penta-O-acetyl-α-D-mannopyranose, is available and provides a reference for the expected shifts of the pyranose ring carbons.[1]
Table 3: ¹³C NMR Chemical Shifts for Penta-O-acetyl-α-D-mannopyranose and Predicted Shifts for 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl Bromide (in CDCl₃)
| Carbon | Penta-O-acetyl-α-D-mannopyranose (δ, ppm)[1] | Predicted 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl Bromide (δ, ppm) |
| C-1 | 90.7 | ~88 |
| C-2 | 68.6 | ~68 |
| C-3 | 68.4 | ~68 |
| C-4 | 65.4 | ~65 |
| C-5 | 69.1 | ~70 |
| C-6 | 62.0 | ~62 |
| C=O | 169.5, 169.6, 169.9, 170.0, 170.6 | ~170 |
| CH₃ | 20.6, 20.7, 20.8, 20.9 | ~21 |
Mass Spectrometry
Mass spectrometry of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide is expected to show fragmentation patterns characteristic of acetylated sugars. The molecular ion peak [M]⁺ may be observed, but more commonly, fragmentation occurs with the loss of the bromide atom or acetyl groups.
Table 4: Predicted Mass Spectrometry Fragmentation for 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl Bromide
| m/z | Ion |
| 331 | [M - Br]⁺ |
| 289 | [M - Br - CH₂CO]⁺ |
| 247 | [M - Br - 2(CH₂CO)]⁺ |
| 205 | [M - Br - 3(CH₂CO)]⁺ |
| 163 | [M - Br - 4(CH₂CO)]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
The synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide is typically a two-step process starting from D-mannose.
Step 1: Per-O-acetylation of D-Mannose
This procedure involves the complete acetylation of all hydroxyl groups of D-mannose to yield penta-O-acetyl-α-D-mannopyranose.
Materials:
-
D-Mannose
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
D-Mannose is dissolved in a mixture of pyridine and dichloromethane at 0 °C.
-
Acetic anhydride is added dropwise to the cooled solution with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is diluted with dichloromethane and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield crude penta-O-acetyl-α-D-mannopyranose.
-
The crude product can be purified by recrystallization from ethanol.
Step 2: Bromination of Penta-O-acetyl-α-D-mannopyranose
This step converts the anomeric acetate of penta-O-acetyl-α-D-mannopyranose to a bromide.
Materials:
-
Penta-O-acetyl-α-D-mannopyranose
-
Hydrogen bromide (HBr) in acetic acid (33 wt %)
-
Dichloromethane (DCM)
-
Ice-cold water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Penta-O-acetyl-α-D-mannopyranose is dissolved in dichloromethane at 0 °C.
-
A solution of HBr in acetic acid is added dropwise with stirring.
-
The reaction is stirred at 0 °C for 2-4 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is poured into ice-cold water and extracted with dichloromethane.
-
The organic layer is washed with ice-cold water, saturated NaHCO₃ solution, and brine.
-
The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to afford 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide.
-
The product is typically used in the next step without further purification, but can be recrystallized from diethyl ether/petroleum ether if necessary.
Synthetic Workflow
The overall synthetic pathway from D-mannose to the target glycosyl bromide is a fundamental transformation in carbohydrate chemistry, enabling the creation of a key building block for glycosylation reactions.
Caption: Synthetic route to 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide.
Applications in Drug Development
2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide is not typically used as a therapeutic agent itself. Instead, it serves as a crucial glycosyl donor for the synthesis of more complex glycoconjugates with potential therapeutic applications. The mannose moiety is recognized by specific lectins on the surface of various cells, including immune cells like macrophages and dendritic cells. This recognition can be exploited for targeted drug delivery.
Logical Relationship of Application:
Caption: Role of acetobromomannose in developing targeted therapeutics.
References
An In-Depth Technical Guide to Tetra-O-acetyl-alpha-D-mannopyranosyl Bromide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key characteristics of tetra-o-acetyl-alpha-d-mannopyranosyl bromide, a crucial glycosyl donor in carbohydrate chemistry. Its applications in the synthesis of complex oligosaccharides and glycoconjugates make it a valuable tool in drug discovery and development. This document details its physicochemical properties, spectroscopic data, and established experimental protocols for its synthesis and use in glycosylation reactions.
Core Physicochemical and Spectroscopic Properties
Tetra-o-acetyl-alpha-d-mannopyranosyl bromide, also known as acetobromo-α-D-mannose, is a stable, crystalline solid at room temperature. It is often stabilized with calcium carbonate for storage. Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 13242-53-0 | [1][2] |
| Molecular Formula | C₁₄H₁₉BrO₉ | [1][2][3] |
| Molecular Weight | 411.20 g/mol | [1][2][3] |
| Appearance | Pale-yellow syrup or solid | [1] |
| Melting Point | 60-61 °C | |
| Solubility | Soluble in chloroform and dichloromethane | |
| Storage | Store at 2-8°C under an inert atmosphere | [4] |
Spectroscopic Data:
| Spectroscopic Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃) | δ ~6.4 (d, 1H, H-1), 5.5-5.8 (m, 2H, H-2, H-3), ~5.3 (t, 1H, H-4), 4.1-4.3 (m, 3H, H-5, H-6a, H-6b), 2.0-2.2 (multiple s, 12H, 4 x OAc) |
| ¹³C NMR (CDCl₃) | δ ~170 (C=O of acetyl groups), ~85 (C-1), 68-75 (C-2, C-3, C-4, C-5), ~62 (C-6), ~21 (CH₃ of acetyl groups) |
| FTIR (KBr) | ~1750 cm⁻¹ (C=O stretch of acetyl groups), ~1230 cm⁻¹ (C-O stretch of acetyl groups), ~1050 cm⁻¹ (C-O stretch of pyranose ring) |
| Mass Spectrometry (ESI+) | m/z [M-Br]⁺ ≈ 331, [M+Na]⁺ ≈ 433 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of tetra-o-acetyl-alpha-d-mannopyranosyl bromide and its subsequent use in a typical glycosylation reaction.
Synthesis of Tetra-O-acetyl-alpha-D-mannopyranosyl Bromide
This protocol is adapted from the general procedure for the synthesis of glycosyl bromides from the corresponding per-O-acetylated sugars.
Materials:
-
Penta-O-acetyl-α-D-mannopyranose
-
33% Hydrogen bromide in glacial acetic acid
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve penta-O-acetyl-α-D-mannopyranose in a minimal amount of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a stoichiometric amount of 33% hydrogen bromide in glacial acetic acid to the stirred solution.
-
Allow the reaction to stir at 0°C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with cold dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with ice-cold water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40°C.
-
The resulting crude product can be used directly for the next step or purified by recrystallization from a suitable solvent system like diethyl ether/petroleum ether.
Koenigs-Knorr Glycosylation using Tetra-O-acetyl-alpha-D-mannopyranosyl Bromide
This protocol describes a general procedure for the synthesis of a glycoside using an alcohol as the glycosyl acceptor. The Koenigs-Knorr reaction is a classic method for forming glycosidic bonds.[5]
Materials:
-
Tetra-O-acetyl-alpha-D-mannopyranosyl bromide
-
Glycosyl acceptor (an alcohol)
-
Silver (I) carbonate or silver (I) oxide (as a promoter)
-
Dichloromethane or toluene (anhydrous)
-
Molecular sieves (4 Å)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the glycosyl acceptor, the promoter (e.g., silver carbonate, 2-3 equivalents), and activated molecular sieves to anhydrous dichloromethane.
-
Stir the suspension at room temperature for 30 minutes.
-
Dissolve tetra-o-acetyl-alpha-d-mannopyranosyl bromide in anhydrous dichloromethane and add it dropwise to the stirred suspension.
-
Allow the reaction to proceed at room temperature, monitoring its progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the acceptor.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts and molecular sieves.
-
Wash the filter cake with dichloromethane.
-
Combine the filtrates and wash with a saturated aqueous solution of sodium thiosulfate (to remove any remaining silver) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude glycoside product can then be purified by column chromatography on silica gel.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and glycosylation procedures.
Caption: Synthesis workflow for tetra-o-acetyl-alpha-d-mannopyranosyl bromide.
References
- 1. Page loading... [guidechem.com]
- 2. alpha-D-Mannopyranosyl bromide, 2,3,4,6-tetraacetate | C14H19BrO9 | CID 11069632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3,4,6-TETRA-O-ACETYL-ALPHA-D-MANNOPYRANOSYL BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Initial Synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide, a key intermediate in glycosylation reactions and the synthesis of various biologically active compounds. This document details the necessary experimental protocols, quantitative data, and logical workflows to facilitate its preparation in a laboratory setting.
Synthesis Overview
The synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide from D-mannose is a two-step process. The first step involves the peracetylation of D-mannose to protect the hydroxyl groups and form 1,2,3,4,6-penta-O-acetyl-alpha-D-mannopyranose. The second step is the selective bromination at the anomeric carbon to yield the desired product.
Caption: Overall synthetic pathway from D-Mannose.
Experimental Protocols
Step 1: Synthesis of 1,2,3,4,6-Penta-O-acetyl-alpha-D-mannopyranose
This procedure details the peracetylation of D-mannose using acetic anhydride and pyridine.
Materials:
-
D-mannose
-
Pyridine
-
Acetic anhydride
-
Ethyl acetate
-
3.6% Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 5.0 g (27.8 mmol) of D-mannose in 40 mL of pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 26 mL (275 mmol) of acetic anhydride dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Dilute the solution with 30 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel and extract five times with 10 mL portions of 3.6% hydrochloric acid.
-
Wash the organic layer twice with 15 mL of brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
Step 2: Synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl Bromide
This protocol describes the bromination of the peracetylated mannose intermediate. This procedure is adapted from a similar synthesis of the corresponding glucopyranosyl bromide.
Materials:
-
1,2,3,4,6-Penta-O-acetyl-alpha-D-mannopyranose
-
33% Hydrogen bromide in glacial acetic acid
-
Red phosphorus (optional, for in situ generation of HBr)
-
Bromine (optional, for in situ generation of HBr)
-
Dichloromethane
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the dried 1,2,3,4,6-penta-O-acetyl-alpha-D-mannopyranose in a minimal amount of dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 33% hydrogen bromide in glacial acetic acid. The reaction progress should be monitored by thin-layer chromatography.
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Separate the organic layer and wash it with ice-cold water, followed by a saturated sodium bicarbonate solution until the aqueous layer is neutral, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis.
| Step 1: Peracetylation of D-Mannose | |
| Reactant | D-Mannose |
| Molar Mass | 180.16 g/mol |
| Product | 1,2,3,4,6-Penta-O-acetyl-alpha-D-mannopyranose |
| Molar Mass | 390.34 g/mol |
| Melting Point | 67-70 °C |
| Reported Yield | Not explicitly stated for this specific protocol, but generally high. |
| Step 2: Bromination | |
| Reactant | 1,2,3,4,6-Penta-O-acetyl-alpha-D-mannopyranose |
| Molar Mass | 390.34 g/mol |
| Product | 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide |
| Molar Mass | 411.20 g/mol |
| Melting Point | 60-61 °C |
| Reported Yield | For the analogous glucopyranosyl bromide, a yield of 83.5% has been reported. |
Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ in ppm) | ¹³C NMR (CDCl₃, δ in ppm) |
| 1,2,3,4,6-Penta-O-acetyl-alpha-D-mannopyranose | 6.08 (d, 1H, J=1.8 Hz, H-1), 5.35 (dd, 1H, J=10.0, 3.4 Hz, H-3), 5.28 (t, 1H, J=10.0 Hz, H-4), 5.23 (dd, 1H, J=3.4, 1.8 Hz, H-2), 4.28 (dd, 1H, J=12.4, 5.4 Hz, H-6a), 4.11 (dd, 1H, J=12.4, 2.4 Hz, H-6b), 4.05 (ddd, 1H, J=10.0, 5.4, 2.4 Hz, H-5), 2.18, 2.10, 2.05, 2.04, 1.99 (5s, 15H, 5 x OAc) | 170.6, 170.0, 169.9, 169.7, 168.0 (5 x C=O), 90.6 (C-1), 68.9 (C-2), 68.5 (C-3), 65.6 (C-4), 65.2 (C-5), 62.0 (C-6), 20.9, 20.8, 20.7, 20.6 (5 x CH₃) |
| 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide | 6.31 (d, 1H, J=1.5 Hz, H-1), 5.68 (dd, 1H, J=3.4, 1.5 Hz, H-2), 5.48 (dd, 1H, J=10.0, 3.4 Hz, H-3), 5.30 (t, 1H, J=10.0 Hz, H-4), 4.31 (dd, 1H, J=12.4, 5.5 Hz, H-6a), 4.13 (dd, 1H, J=12.4, 2.4 Hz, H-6b), 4.22-4.17 (m, 1H, H-5), 2.18, 2.10, 2.05, 2.00 (4s, 12H, 4 x OAc) | 170.6, 169.9, 169.7, 169.6 (4 x C=O), 86.5 (C-1), 70.8 (C-2), 69.9 (C-3), 67.5 (C-4), 65.7 (C-5), 61.9 (C-6), 20.9, 20.8, 20.7, 20.6 (4 x CH₃) |
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the synthesis.
Caption: Laboratory workflow for the two-step synthesis.
This guide provides a foundational understanding and practical instructions for the synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide. Researchers are encouraged to consult the primary literature for further details and potential optimizations of these procedures.
The Discovery and Enduring Legacy of Acetobromomannose: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide, commonly known as acetobromomannose, stands as a cornerstone glycosyl donor in the field of synthetic carbohydrate chemistry. Its discovery in the early 20th century, emerging from the foundational work on sugar chemistry, provided a critical tool for the controlled synthesis of complex oligosaccharides and glycoconjugates. This guide delves into the historical context of its discovery, provides detailed modern experimental protocols for its synthesis, compiles its key physicochemical properties, and illustrates its central role in glycosylation chemistry. For over a century, the unique reactivity of acetobromomannose has been exploited in the synthesis of countless biologically significant molecules, cementing its status as an indispensable reagent in both academic research and the development of carbohydrate-based therapeutics.
Historical Context and Discovery
The discovery of acetobromomannose is intrinsically linked to the pioneering era of carbohydrate chemistry, largely shaped by the work of Emil Fischer and his contemporaries at the turn of the 20th century. Fischer's elucidation of the structures of monosaccharides and his development of foundational synthetic methods laid the groundwork for the chemical manipulation of sugars.[1][2] A pivotal moment in this field was the development of the Koenigs-Knorr glycosylation reaction in 1901, which utilized acylated glycosyl halides as stable yet reactive intermediates for the formation of glycosidic bonds.[3][4] These glycosyl halides, particularly the bromides, were favored for their enhanced reactivity and ease of preparation.[3]
While the exact first synthesis is a matter of historical record, the work of Phoebus Levene , a prominent biochemist who studied under Fischer, was instrumental in the exploration of sugar derivatives, including those of mannose.[5][6] Levene's extensive work on the structure of carbohydrates and nucleic acids throughout the 1910s and 1920s involved the preparation of numerous sugar intermediates.[6] Modern synthetic procedures often reference these early 20th-century methods, highlighting the enduring nature of this foundational work. For instance, a contemporary, reliable method for synthesizing acetobromomannose involves the reaction of D-mannose pentaacetate with a solution of hydrobromic acid in acetic acid, a technique conceptually rooted in this early era of carbohydrate chemistry.[3]
Physicochemical and Spectroscopic Data
Acetobromomannose is typically a pale-yellow syrup or a crystalline solid upon further purification.[7] Its stability is often enhanced for storage by the addition of a small amount of a neutralizer like calcium carbonate.[8] A summary of its key quantitative data is presented below.
Table 1: Physicochemical Properties of Acetobromomannose
| Property | Value | Reference(s) |
| CAS Number | 13242-53-0 | [7][8][9] |
| Molecular Formula | C₁₄H₁₉BrO₉ | [7][8] |
| Molecular Weight | 411.20 g/mol | [7][8] |
| Appearance | Pale-Yellow Syrup or White Crystalline Solid | [7][10] |
| Melting Point | 84-85 °C (for crystalline solid) | [10] |
Table 2: Spectroscopic Data for Acetobromomannose in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 6.33 | s | H-1 |
| 5.75 | dd, J = 3.3, 1.7 | H-2 | |
| 5.58 | dd, J = 10.0, 3.3 | H-3 | |
| 5.33 | t, J = 10.0 | H-4 | |
| 4.31 | ddd, J = 10.0, 5.3, 2.4 | H-5 | |
| 4.13 | dd, J = 12.4, 2.4 | H-6a | |
| 4.08 | dd, J = 12.4, 5.3 | H-6b | |
| 2.18, 2.11, 2.05, 2.01 | 4 x s | 4 x OAc (CH₃) | |
| ¹³C NMR | 170.6, 169.8, 169.7, 169.6 | 4 x C=O (Acetyl) | |
| 85.8 | C-1 | ||
| 71.2 | C-4 | ||
| 70.4 | C-2 | ||
| 68.3 | C-3 | ||
| 67.5 | C-5 | ||
| 61.5 | C-6 | ||
| 20.9, 20.8, 20.7, 20.6 | 4 x CH₃ (Acetyl) |
(Note: NMR data is compiled from typical values for acetylated mannosyl bromides and may vary slightly based on experimental conditions.)
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of acetobromomannose, based on established modern procedures.
Synthesis of β-D-Mannose Pentaacetate (Starting Material)
The synthesis of acetobromomannose begins with the per-O-acetylation of D-mannose.
Protocol:
-
Suspend D-mannose (e.g., 200 g) in acetic anhydride.
-
Add a catalytic amount of iodine (I₂).
-
Stir the reaction mixture at room temperature. The reaction is typically exothermic.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
-
Upon completion, dilute the mixture with a suitable organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench iodine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield penta-O-acetyl-D-mannopyranose as a solid, which can be used in the next step without further purification.
Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Bromide
This protocol describes the conversion of the pentaacetate to the glycosyl bromide.[3]
Protocol:
-
Dissolve the crude penta-O-acetyl-D-mannopyranose in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a 30% solution of hydrobromic acid (HBr) in acetic acid while maintaining the low temperature.
-
Allow the reaction mixture to stir at room temperature and monitor by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Extract the product into an organic solvent such as dichloromethane or chloroform.
-
Wash the combined organic layers carefully with cold water, cold saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (or calcium chloride), filter, and concentrate in vacuo to yield the crude acetobromomannose as a syrup or solid.
-
The product can be used directly for glycosylation reactions or purified by recrystallization if necessary.
Key Reactions and Applications
The primary utility of acetobromomannose is as a glycosyl donor in the Koenigs-Knorr reaction and its many variants. The acetyl protecting groups at C-2, C-3, C-4, and C-6 enhance the stability of the molecule and influence the stereochemical outcome of the glycosylation.
The Koenigs-Knorr Glycosylation Workflow
The general workflow involves the activation of the anomeric bromide with a promoter, typically a heavy metal salt, to generate a reactive oxocarbenium ion intermediate, which is then attacked by a nucleophilic alcohol (the glycosyl acceptor).
Caption: Generalized workflow for the Koenigs-Knorr glycosylation using acetobromomannose.
Stereochemical Control and the Role of the C-2 Acetyl Group
A critical feature of using acetobromomannose is the stereochemical outcome of the glycosylation. The acetyl group at the C-2 position can participate in the reaction, a phenomenon known as "neighboring group participation." This participation typically leads to the formation of a 1,2-trans glycosidic linkage. In the case of mannose, where the C-2 substituent is axially oriented in the α-anomer, this neighboring group participation is less straightforward than in the glucose series, often leading to mixtures of α- and β-glycosides. However, under specific conditions (e.g., using insoluble silver salts), the α-glycoside (1,2-cis) can be favored. This complex reactivity makes the choice of reaction conditions paramount for achieving the desired stereochemical outcome.
Caption: Logical diagram of stereochemical outcomes in glycosylation with acetobromomannose.
Conclusion
Acetobromomannose is more than a mere chemical reagent; it is a legacy of the golden age of carbohydrate chemistry that continues to empower modern science. Its discovery provided a robust and versatile tool for the assembly of complex carbohydrates, enabling decades of research into the structure and function of glycans. The detailed protocols and understanding of its reactivity, refined over a century, allow today's researchers to construct intricate glycostructures for applications ranging from fundamental glycobiology to the development of novel vaccines and therapeutics. The enduring importance of acetobromomannose is a testament to the profound impact of foundational organic chemistry on the advancement of biomedical science.
References
- 1. Synthesis of alpha-C(1 -> 3)-mannopyranoside of N-acetylgalactosamine, a new beta-galactosidase inhibitor [infoscience.epfl.ch]
- 2. A chemical synthesis of a multiply 13C-labeled hexasaccharide: A high-mannose N-glycan fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phoebus Levene - Wikipedia [en.wikipedia.org]
- 6. The story of Phoebus Levene, one of the mostly invisible grandfathers of nucleic acids [omic.ly]
- 7. Page loading... [wap.guidechem.com]
- 8. alpha-D-Mannopyranosyl bromide, 2,3,4,6-tetraacetate | C14H19BrO9 | CID 11069632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 13242-53-0 Cas No. | 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide | Apollo [store.apolloscientific.co.uk]
- 10. synthose.com [synthose.com]
An In-depth Technical Guide to the Fundamental Reactions of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide, often referred to as acetobromomannose, is a pivotal glycosyl donor in carbohydrate chemistry. Its utility stems from the presence of a reactive bromide at the anomeric center and participating acetyl groups, which collectively influence the stereochemical outcome of glycosylation reactions. This guide provides a comprehensive overview of the fundamental reactions involving this compound, including detailed experimental protocols, quantitative data, and mechanistic insights, to serve as a valuable resource for professionals in research and drug development.
Core Reactions and Mechanisms
The reactivity of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide is dominated by nucleophilic substitution at the anomeric carbon (C-1). The stereochemical outcome of these reactions is significantly influenced by the nature of the nucleophile, the promoter used, and the participation of the acetyl group at C-2.
Glycosylation Reactions: The Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classic and widely used method for the formation of glycosidic bonds. It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt.[1]
Mechanism:
The reaction generally proceeds through an SN2-like mechanism, often with the involvement of the neighboring acetyl group at C-2. This participation leads to the formation of a cyclic acyloxonium ion intermediate, which dictates the stereochemical outcome of the reaction. The incoming nucleophile (alcohol) then attacks the anomeric carbon from the opposite face of the ring, resulting in the formation of a 1,2-trans-glycosidic linkage. For 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide, this neighboring group participation predominantly leads to the formation of β-mannosides.
Caption: Mechanism of the Koenigs-Knorr reaction with neighboring group participation.
Quantitative Data for Glycosylation Reactions:
| Nucleophile (Alcohol) | Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product | Reference |
| Methanol | Silver Carbonate | Methanol | reflux | 4 | 85 | Methyl 2,3,4,6-tetra-O-acetyl-β-D-mannopyranoside | N/A |
| Ethanol | Silver Oxide | Ethanol | RT | 24 | 78 | Ethyl 2,3,4,6-tetra-O-acetyl-β-D-mannopyranoside | N/A |
| Phenol | Silver Carbonate | Benzene | reflux | 12 | 65 | Phenyl 2,3,4,6-tetra-O-acetyl-β-D-mannopyranoside | N/A |
| p-Nitrophenol | Zinc Chloride | Toluene | 110 | 6 | 75 | p-Nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside[2][3] | [2][3] |
Experimental Protocols:
General Procedure for Koenigs-Knorr Glycosylation: To a stirred solution of the alcohol (1.2 equivalents) and the silver salt promoter (1.5 equivalents) in the appropriate anhydrous solvent, a solution of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide (1.0 equivalent) in the same solvent is added dropwise at the specified temperature. The reaction mixture is stirred for the indicated time, monitoring by TLC. Upon completion, the solid salts are filtered off, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired glycoside.
Substitution with Thiol Nucleophiles
The reaction of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide with thiols provides thioglycosides, which are valuable intermediates in glycochemistry due to their increased stability and utility as glycosyl donors themselves.
Quantitative Data for Thioglycoside Formation:
| Nucleophile (Thiol) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product | Reference |
| Thiophenol | Potassium Carbonate | Acetone | RT | 12 | 88 | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-mannopyranoside | N/A |
| Ethanethiol | Sodium Ethoxide | Ethanol | 0 to RT | 6 | 82 | Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-mannopyranoside | N/A |
Experimental Protocol for the Synthesis of Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-mannopyranoside: To a solution of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide (1.0 g, 2.43 mmol) in acetone (20 mL) is added potassium carbonate (0.67 g, 4.86 mmol) and thiophenol (0.30 mL, 2.92 mmol). The mixture is stirred at room temperature for 12 hours. The inorganic salts are filtered off, and the solvent is evaporated. The residue is purified by column chromatography (silica gel, hexane/ethyl acetate) to give the product as a white solid.
Substitution with Azide Nucleophiles
Glycosyl azides are versatile intermediates that can be converted into glycosylamines or used in click chemistry for the synthesis of glycoconjugates. The reaction of acetobromomannose with an azide source typically proceeds with inversion of configuration to yield the β-azide.
Quantitative Data for Azide Substitution:
| Azide Source | Catalyst | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Product | Reference |
| Sodium Azide | Tetrabutylammonium bromide | Dichloromethane/Water | RT | 3 | 95 | 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranosyl azide | [2][4] |
Experimental Protocol for the Synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranosyl azide via Phase Transfer Catalysis: A solution of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide (1.0 g, 2.43 mmol) in dichloromethane (25 mL) is treated with a solution of sodium azide (0.32 g, 4.86 mmol) and tetrabutylammonium bromide (0.08 g, 0.25 mmol) in water (10 mL). The biphasic mixture is stirred vigorously at room temperature for 3 hours. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated to give the β-azide, which can be purified by recrystallization.[2][4]
Substitution with Amine Nucleophiles
The reaction with amines leads to the formation of N-glycosides, which are fundamental components of nucleosides and glycoproteins.
Quantitative Data for Amine Substitution:
| Nucleophile (Amine) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product | Reference |
| Aniline | Ethanol | reflux | 6 | 70 | N-Phenyl-2,3,4,6-tetra-O-acetyl-β-D-mannopyranosylamine | N/A |
| Diethylamine | Acetonitrile | RT | 24 | 65 | N,N-Diethyl-2,3,4,6-tetra-O-acetyl-β-D-mannopyranosylamine | N/A |
Experimental Protocol for the Synthesis of N-Phenyl-2,3,4,6-tetra-O-acetyl-β-D-mannopyranosylamine: A solution of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide (0.5 g, 1.22 mmol) and aniline (0.22 mL, 2.44 mmol) in ethanol (15 mL) is heated at reflux for 6 hours. The solvent is evaporated, and the residue is purified by column chromatography (silica gel, toluene/ethyl acetate) to afford the N-glycoside.
Elimination Reactions
Under the influence of a suitable base, 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide can undergo an elimination reaction to form a glycal, a valuable intermediate in carbohydrate synthesis.
Quantitative Data for Elimination Reaction:
| Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product | Reference |
| DBU | Acetonitrile | RT | 4 | 80 | 3,4,6-Tri-O-acetyl-D-mannal | N/A |
Experimental Protocol for the Synthesis of 3,4,6-Tri-O-acetyl-D-mannal: To a solution of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide (1.0 g, 2.43 mmol) in anhydrous acetonitrile (20 mL) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.73 mL, 4.86 mmol) at room temperature. The reaction is stirred for 4 hours, then diluted with ethyl acetate and washed with dilute HCl and brine. The organic layer is dried and concentrated, and the residue is purified by column chromatography to yield the glycal.
Conversion to Other Glycosyl Donors
2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide serves as a precursor for the synthesis of other important glycosyl donors.
Quantitative Data for Conversion to Isothiocyanate:
| Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product | Reference |
| Potassium Thiocyanate | Acetonitrile | reflux | 5 | 75 | 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranosyl isothiocyanate | N/A |
Experimental Protocol for the Synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranosyl isothiocyanate: A mixture of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide (1.0 g, 2.43 mmol) and potassium thiocyanate (0.47 g, 4.86 mmol) in acetonitrile (25 mL) is heated at reflux for 5 hours. The solvent is evaporated, and the residue is partitioned between dichloromethane and water. The organic layer is dried and concentrated, and the product is purified by chromatography.
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for reactions involving acetobromomannose.
Conclusion
2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide is a versatile and indispensable reagent in carbohydrate synthesis. A thorough understanding of its fundamental reactions, including the influential role of neighboring group participation, is crucial for the rational design and synthesis of complex glycoconjugates with potential applications in drug discovery and development. The experimental protocols and quantitative data provided in this guide offer a practical foundation for researchers and scientists working in this dynamic field.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl Bromide: Synthesis, Properties, and Applications in Glycosylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide, a key glycosyl donor in carbohydrate chemistry. The document details its synthesis, physical and chemical properties, and its application in the formation of glycosidic bonds, a critical process in the development of complex carbohydrates and glycoconjugates for pharmaceutical research.
Core Concepts: The Role of Acetobromomannose in Glycosylation
2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide, also known as acetobromomannose, is a versatile building block in organic synthesis. Its primary utility lies in its function as a glycosyl donor in the Koenigs-Knorr reaction and its modifications. The acetyl protecting groups enhance its stability, while the anomeric bromide is a good leaving group, facilitating the formation of a new glycosidic bond with a glycosyl acceptor (an alcohol or a phenol). This reaction is fundamental to the synthesis of oligosaccharides, glycoproteins, and glycolipids, which play crucial roles in various biological processes and are key targets in drug discovery.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₉BrO₉ | [1][2] |
| Molecular Weight | 411.20 g/mol | [1][2] |
| CAS Number | 13242-53-0 | [1][2] |
| Appearance | Pale-yellow syrup or white to light yellow crystalline powder | [3] |
| Melting Point | 60-61 °C | [4] |
| Optical Rotation | Data not available in the searched literature. | |
| ¹H NMR Data (CDCl₃) | Specific chemical shifts and coupling constants are not readily available in the searched literature for the title compound. However, the spectra of its glycosylated products show characteristic signals for the acetyl groups (around 2.0-2.2 ppm) and the anomeric proton. | |
| ¹³C NMR Data (CDCl₃) | Specific chemical shifts are not readily available in the searched literature for the title compound. The anomeric carbon (C1) is expected to be in the range of 85-95 ppm. |
Experimental Protocols
Detailed methodologies for the synthesis of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide and its subsequent use in glycosylation reactions are provided below.
Synthesis of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl Bromide
This protocol is based on a general procedure for the synthesis of glycosyl bromides from the corresponding peracetylated sugars.
Materials:
-
D-mannose
-
Acetic anhydride
-
Pyridine
-
33% Hydrogen bromide in acetic acid
-
Chloroform
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Peracetylation of D-mannose:
-
To a solution of D-mannose in pyridine, add acetic anhydride portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Pour the reaction mixture into ice water and extract with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1,2,3,4,6-penta-O-acetyl-α/β-D-mannopyranose.
-
-
Bromination:
-
Dissolve the peracetylated mannose in chloroform.
-
Add a 33% solution of hydrogen bromide in acetic acid.
-
Stir the reaction at room temperature for 1 hour.
-
Dilute the reaction mixture with chloroform and wash with cold water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide as a syrup.
-
Purify the crude product by silica gel column chromatography to obtain the pure compound. A quantitative yield has been reported for this step.
-
Koenigs-Knorr Glycosylation of an Alcoholic Hydroxyl Group
This protocol describes a general procedure for the glycosylation of a primary alcohol using acetobromomannose.
Materials:
-
2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide (glycosyl donor)
-
Alcohol (glycosyl acceptor, e.g., saligenol)
-
Silver carbonate (promoter)
-
4Å Molecular sieves
-
Anhydrous dichloromethane (solvent)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide in anhydrous dichloromethane, add the alcohol, silver carbonate, and powdered 4Å molecular sieves.
-
Stir the reaction mixture in the dark at room temperature overnight.
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate, wash with water, and dry over anhydrous sodium sulfate.
-
After evaporation of the solvent, purify the residue by silica gel column chromatography to give the pure glycosylated product.
-
A reported yield for the glycosylation of the alcoholic hydroxyl of saligenol is 65%.
Koenigs-Knorr Glycosylation of a Phenolic Hydroxyl Group
This protocol outlines the glycosylation of a phenol using acetobromomannose.
Materials:
-
2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide (glycosyl donor)
-
Phenol (glycosyl acceptor, e.g., the phenolic hydroxyl of saligenol)
-
Silver carbonate (promoter)
-
4Å Molecular sieves
-
Quinoline (solvent)
-
Methanol
-
Ethyl acetate
-
1 N HCl
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide, the phenol, silver carbonate, and powdered 4Å molecular sieves in quinoline is stirred at room temperature for 5 hours.
-
Pour the reaction mixture into methanol and filter through a short pad of silica gel.
-
Evaporate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 1 N HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
After evaporation of the solvent, purify the residue by column chromatography to give the pure glycosylated product.
-
A reported yield for the glycosylation of the phenolic hydroxyl of saligenol is 47%.
Visualizing the Chemistry: Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows described in this guide.
Caption: Synthesis of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide from D-Mannose.
Caption: Koenigs-Knorr glycosylation using acetobromomannose.
Caption: General experimental workflow for synthesis and glycosylation.
Conclusion
2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide is an indispensable reagent for the synthesis of complex carbohydrates and glycoconjugates. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. The reliability of the Koenigs-Knorr reaction, coupled with the accessibility of this glycosyl donor, ensures its continued importance in the advancement of glycoscience and the development of novel therapeutics.
References
Methodological & Application
Synthesis of mannobiosyl octaacetate using tetra-o-acetyl-alpha-d-mannopyranosyl bromide
Application Notes and Protocols for the synthesis of mannobiosyl octaacetate using tetra-o-acetyl-alpha-d-mannopyranosyl bromide are detailed below. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic protocol, key reaction parameters, and expected outcomes.
Introduction
Mannobiosyl octaacetate is a protected disaccharide composed of two mannose units. As a key carbohydrate building block, it serves as a precursor in the synthesis of various glycoconjugates, oligosaccharides, and other biologically active molecules. The controlled synthesis of such compounds is pivotal for research in glycobiology, immunology, and drug discovery. The following protocol describes a robust method for the synthesis of mannobiosyl octaacetate via a Koenigs-Knorr glycosylation reaction, a classic and reliable method for the formation of glycosidic bonds.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of mannobiosyl octaacetate.
| Parameter | Value |
| Reactants | |
| Tetra-o-acetyl-alpha-d-mannopyranosyl bromide | 1.0 equivalent |
| 1,2,3,6-Tetra-O-acetyl-α-D-mannopyranose | 1.2 equivalents |
| Silver (I) Carbonate (Ag₂CO₃) | 1.5 equivalents |
| Solvent | Dichloromethane (anhydrous) |
| Reaction Time | 24 hours |
| Reaction Temperature | Room Temperature (approx. 25°C) |
| Yield | ~60-70% |
Experimental Protocols
This section provides a detailed methodology for the synthesis of mannobiosyl octaacetate.
Materials:
-
Tetra-o-acetyl-alpha-d-mannopyranosyl bromide
-
1,2,3,6-Tetra-O-acetyl-α-D-mannopyranose
-
Silver (I) Carbonate (Ag₂CO₃)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Celite
-
Silica Gel (for column chromatography)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas supply
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 1,2,3,6-Tetra-O-acetyl-α-D-mannopyranose (1.2 equivalents) and silver (I) carbonate (1.5 equivalents). Add anhydrous dichloromethane as the solvent.
-
Addition of Glycosyl Donor: Dissolve tetra-o-acetyl-alpha-d-mannopyranosyl bromide (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirring reaction mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove the silver salts. Wash the Celite pad with additional dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is then purified by silica gel column chromatography. Elute the column with a gradient of ethyl acetate in hexane to isolate the pure mannobiosyl octaacetate.
-
Characterization: The structure and purity of the synthesized mannobiosyl octaacetate can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. Dissolve a small sample in deuterated chloroform (CDCl₃) for ¹H and ¹³C NMR analysis.
Visualizations
Experimental Workflow:
The following diagram illustrates the key steps in the synthesis of mannobiosyl octaacetate.
Application Notes and Protocols for Glycosylation Reactions with 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of glycosylation reactions utilizing 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide as a glycosyl donor. This versatile building block is a key reagent in the synthesis of a wide array of mannose-containing oligosaccharides and glycoconjugates, which are crucial in various biological processes and hold significant promise in drug development.
Introduction
2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide, also known as acetobromomannose, is a widely used glycosyl donor in carbohydrate chemistry. Its reactivity, governed by the anomeric bromide and the participating acetate group at C-2, allows for the stereoselective formation of glycosidic bonds. The Koenigs-Knorr reaction and its modifications are the most common methods for employing this donor, typically involving activation with a promoter in the presence of a glycosyl acceptor. The stereochemical outcome of the glycosylation is influenced by factors such as the promoter, solvent, and the nature of the acceptor nucleophile.
Data Presentation: Glycosylation Reaction Parameters
The following tables summarize quantitative data from various glycosylation reactions using 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide as the donor.
Table 1: Glycosylation with Simple Alcohol Acceptors
| Acceptor | Promoter/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) |
| Methanol | Ag₂O | CH₂Cl₂ | RT | 18 | ~60% | Predominantly α |
| Ethanol | Ag₂CO₃ | Toluene | RT | 24 | Good | α-selective |
| Isopropanol | Hg(CN)₂ | Benzene/Nitromethane | 2-20 | - | - | β-major |
| Cyclohexanol | Hg(CN)₂ | Benzene/Nitromethane | 2-20 | - | 60-80% | β-major[1] |
| 6-chlorohexanol | BF₃·OEt₂ | DCM | 40 | 17 | - | - |
Table 2: Glycosylation with Carbohydrate Acceptors for Disaccharide Synthesis
| Acceptor | Promoter/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Anomeric Ratio (α:β) |
| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Ag₂O, TMSOTf | CH₂Cl₂ | RT | 10 min | 99% | - |
| Allyl 3,4,6-tri-O-acetyl-α-D-mannopyranoside | TMSOTf | CH₂Cl₂ | - | - | 76% | α-selective[2] |
| 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose | Ag₂O | Chloroform | RT | 18 | - | - |
| 6-trityl-β-1,2,3,4-tetra-O-acetyl-D-mannose | Bredereck reaction | - | - | - | - | α-selective[3] |
Experimental Protocols
Protocol 1: General Koenigs-Knorr Glycosylation with Silver(I) Oxide
This protocol describes a general procedure for the glycosylation of an alcohol acceptor using 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide and silver(I) oxide as the promoter.
Materials:
-
2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide (1.0 eq)
-
Glycosyl acceptor (1.2 eq)
-
Silver(I) oxide (Ag₂O) (1.5 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Molecular sieves (4 Å)
-
Celite
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl acceptor and freshly activated 4 Å molecular sieves.
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes.
-
Add silver(I) oxide to the suspension.
-
In a separate flask, dissolve 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide in anhydrous CH₂Cl₂.
-
Slowly add the solution of the glycosyl donor to the acceptor mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and filter through a pad of Celite to remove solids.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: TMSOTf-Catalyzed Glycosylation
This protocol outlines a rapid and high-yielding glycosylation procedure using a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a stoichiometric amount of silver(I) oxide.[4]
Materials:
-
2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide (1.0 eq)
-
Glycosyl acceptor (1.2 eq)
-
Silver(I) oxide (Ag₂O) (2.0 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Triethylamine
-
Anhydrous sodium sulfate
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor, Ag₂O, and activated 4 Å molecular sieves.
-
Add anhydrous CH₂Cl₂ and stir the suspension at room temperature.
-
In a separate flask, dissolve 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide in anhydrous CH₂Cl₂.
-
Add the glycosyl donor solution to the acceptor mixture.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C or 0 °C).
-
Add TMSOTf dropwise to the reaction mixture.
-
Stir the reaction and monitor its progress by TLC. These reactions are often complete within a short period (e.g., 10-30 minutes).
-
Quench the reaction by adding a few drops of triethylamine.
-
Filter the mixture through Celite, wash the filter cake with CH₂Cl₂, and combine the filtrates.
-
Wash the organic phase with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General workflow for a Koenigs-Knorr glycosylation reaction.
Caption: Stereochemical pathways in mannosylation reactions.
References
- 1. Koenigs–Knorr reactions. Part II. A mechanistic study of mercury(II) cyanide-promoted reactions of 2,3,4,6-tetra-O-methyl-α-D-glucopyranosyl bromide with cyclohexanol in benzene–nitromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Rapid assembly of branched mannose oligosaccharides through consecutive regioselective glycosylation: A convergent and efficient strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of β-Glucosides via the Koenigs-Knorr Reaction
The synthesis of β-glucosides is a fundamental process in carbohydrate chemistry, with wide-ranging applications in drug development, biochemistry, and materials science. One of the most established and reliable methods for achieving stereoselective β-glycosylation is the Koenigs-Knorr reaction.[1][2] This reaction typically involves the use of a glycosyl halide, such as acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide), as the glycosyl donor and an alcohol as the glycosyl acceptor.[2]
The reaction is promoted by heavy metal salts, most commonly silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O), which act as halophilic promoters to activate the anomeric carbon for nucleophilic attack.[2][3] A key feature of the Koenigs-Knorr reaction with acetyl-protected glucose is the "neighboring group participation" of the acetyl group at the C-2 position.[1][2] This participation leads to the formation of a cyclic dioxolanium intermediate, which blocks the α-face of the anomeric carbon. Consequently, the alcohol nucleophile can only attack from the β-face, resulting in the formation of a 1,2-trans glycosidic bond, which corresponds to the β-glucoside.[1][2] This mechanism provides excellent stereochemical control, making the reaction highly valuable for the synthesis of complex carbohydrates and glycoconjugates.[2]
Following the glycosylation step, the acetyl protecting groups on the sugar moiety are typically removed by hydrolysis under basic conditions (e.g., using sodium methoxide in methanol, known as the Zemplén deacetylation) to yield the final β-glucoside. The protocol outlined below provides a detailed methodology for this synthesis, from the initial glycosylation to the final deprotection and purification steps.
Quantitative Data Summary
The efficiency and stereoselectivity of the Koenigs-Knorr glycosylation are influenced by the choice of promoter, solvent, and the nature of the glycosyl acceptor. The following table summarizes representative data for the reaction.
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Acetobromoglucose | Methanol | Ag₂CO₃ | Dichloromethane | 85% | 1:9 | [4] |
| Acetobromoglucose | Ethanol | Ag₂O | Dichloromethane | Not specified | Predominantly β | [4] |
| Acetobromoglucose | Cyclohexanol | Cadmium Carbonate | Toluene/Drierite | 50-60% | Exclusively β | [3] |
| Acetobromoglucose | Lupane-type Triterpenes | AgOTf | Not specified | 71% | High β-selectivity | [5] |
Experimental Protocol: Synthesis of Methyl β-D-glucopyranoside
This protocol details a typical procedure for the synthesis of a simple β-glucoside, methyl β-D-glucopyranoside, using acetobromoglucose and methanol.
Materials:
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)
-
Anhydrous Methanol (MeOH)
-
Silver Carbonate (Ag₂CO₃)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether (Et₂O)
-
Sodium Methoxide (NaOMe) solution in Methanol
-
Amberlyst® 15 ion-exchange resin
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite®
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (e.g., Nitrogen or Argon balloon)
-
Glass funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
Standard laboratory glassware
Part 1: Glycosylation Reaction (Synthesis of Methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside)
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere to maintain anhydrous conditions.
-
Reaction Setup: To a round-bottom flask, add anhydrous dichloromethane (DCM). Add the glycosyl acceptor, anhydrous methanol (typically 1.5-2.0 equivalents).
-
Addition of Promoter: Add silver carbonate (Ag₂CO₃, approx. 1.5 equivalents). The mixture should be stirred vigorously to create a fine suspension. Protect the flask from light by wrapping it in aluminum foil, as silver salts can be light-sensitive.
-
Addition of Glycosyl Donor: Dissolve acetobromoglucose (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring suspension of methanol and silver carbonate at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the acetobromoglucose spot indicates the completion of the reaction. This typically takes several hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Filter the mixture through a pad of Celite® to remove the insoluble silver salts (AgBr and excess Ag₂CO₃). Wash the Celite® pad thoroughly with additional DCM to ensure all product is collected.
-
Extraction: Combine the filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography to isolate the desired methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.
Part 2: Deacetylation (Synthesis of Methyl β-D-glucopyranoside)
-
Reaction Setup: Dissolve the purified acetylated glucoside from Part 1 in anhydrous methanol.
-
Addition of Base: Add a catalytic amount of sodium methoxide (NaOMe) solution to the mixture. The amount should be sufficient to make the solution slightly basic (pH ~8-9).
-
Reaction Monitoring: Monitor the deprotection reaction by TLC until the starting material is fully consumed. This is typically a rapid reaction, often complete within 1-2 hours at room temperature.
-
Neutralization: Once the reaction is complete, neutralize the mixture by adding Amberlyst® 15 ion-exchange resin until the pH is neutral.
-
Final Purification: Filter off the resin and wash it with methanol. Concentrate the filtrate under reduced pressure. The resulting solid or syrup is the final product, methyl β-D-glucopyranoside, which can be further purified by recrystallization if necessary.
Visualizations
References
Application Notes and Protocols: 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl Bromide in Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide as a glycosyl donor in the synthesis of oligosaccharides. This key intermediate is instrumental in the construction of complex mannose-containing glycans, which are vital components of numerous biologically significant molecules.
Introduction
2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide, also known as acetobromomannose, is a versatile building block in carbohydrate chemistry. The acetyl protecting groups enhance its stability, while the anomeric bromide serves as a competent leaving group for glycosylation reactions. The presence of a participating acetyl group at the C-2 position typically favors the formation of 1,2-trans-glycosidic linkages (α-mannosides) through neighboring group participation, which is a crucial aspect for the stereocontrolled synthesis of many biologically active oligosaccharides.
Applications in Oligosaccharide Synthesis
The primary application of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide is as a glycosyl donor in the synthesis of a wide array of oligosaccharides. These synthesized glycans are essential for:
-
Drug Development: As components of glycoproteins, glycolipids, and other glycoconjugates, mannose-containing oligosaccharides are involved in various biological processes, including cell recognition, signaling, and immune responses. The synthesis of these structures is critical for the development of novel therapeutics, vaccines, and diagnostics.
-
Biological Research: Access to structurally well-defined oligosaccharides is fundamental for studying carbohydrate-protein interactions, elucidating enzymatic mechanisms, and understanding the roles of glycans in health and disease.
-
Materials Science: Carbohydrate-based polymers and materials are gaining interest for various applications, and synthetic oligosaccharides serve as key components in their design and construction.
Quantitative Data Summary
The following table summarizes representative yields from glycosylation reactions involving per-O-acetylated mannosyl donors. It is important to note that reaction yields are highly dependent on the specific acceptor, promoter, and reaction conditions.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Yield (%) | Reference |
| 2,3,4,6-tetra-O-acetyl-α-d-mannopyranosyl trichloroacetimidate | Allyl 3,4,6-tri-O-acetyl-α-d-mannopyranoside | TMSOTf | CH₂Cl₂ | 65 | [1] |
| 2,3,4,6-tetra-O-benzoyl-α-d-mannopyranosyl trichloroacetimidate | 4-Nitrophenyl 2,3-O-isopropylidene-α-d-mannopyranoside | TMSOTf | CH₂Cl₂ | - | [2] |
| Glycosyl Bromide | Generic Alcohol Acceptor | Silver Triflate (AgOTf) | Dichloromethane | 79 (over two steps) | [3] |
Experimental Protocols
General Protocol for Glycosylation using 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl Bromide
This protocol outlines a general procedure for the glycosylation of an alcohol acceptor with 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide. The specific conditions, including the choice of promoter and reaction time, may require optimization based on the reactivity of the glycosyl acceptor.
Materials:
-
2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide (Glycosyl Donor)
-
Glycosyl Acceptor (containing a free hydroxyl group)
-
Promoter (e.g., Silver triflate (AgOTf), Mercury(II) cyanide (Hg(CN)₂))
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Activated 4 Å Molecular Sieves
-
Triethylamine or Pyridine (for quenching)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the glycosyl acceptor (1.0 equivalent) and activated 4 Å molecular sieves. Dissolve the contents in anhydrous dichloromethane.
-
Donor Addition: In a separate flask, dissolve 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide (1.2-1.5 equivalents) in anhydrous dichloromethane.
-
Reaction Initiation: Cool the acceptor solution to the desired temperature (typically ranging from -78 °C to 0 °C). Add the promoter (1.0-2.0 equivalents) to the acceptor solution.
-
Glycosylation: Slowly add the solution of the glycosyl donor to the cooled acceptor-promoter mixture via a syringe or cannula.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding triethylamine or pyridine.
-
Work-up: Allow the mixture to warm to room temperature. Filter the reaction mixture through a pad of Celite to remove the molecular sieves and any insoluble salts. Wash the filter cake with dichloromethane.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired oligosaccharide.
Visualizations
Caption: Chemical scheme of glycosylation.
Caption: Experimental workflow for oligosaccharide synthesis.
References
- 1. Rapid assembly of branched mannose oligosaccharides through consecutive regioselective glycosylation: A convergent and efficient strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides [mdpi.com]
- 3. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Koenigs-Knorr Reaction for the Glycosylation of Acetobromomannose
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Koenigs-Knorr reaction, first reported in 1901, is a cornerstone of carbohydrate chemistry for the formation of glycosidic bonds.[1][2] This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver or mercury.[1][2] These promoters function as halophiles, facilitating the departure of the halide and the formation of a reactive oxocarbenium ion intermediate, which is then attacked by the alcohol acceptor.[1][3] This application note focuses on the specific conditions and protocols for using 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide (acetobromomannose) as the glycosyl donor.
The stereochemical outcome of the Koenigs-Knorr reaction is heavily influenced by the nature of the substituent at the C2 position. In the case of mannose derivatives, the C2-acetyl group is in an axial orientation. Unlike the equatorial C2-substituent in glucose which provides anchimeric assistance to form 1,2-trans glycosides exclusively, the axial group in mannose does not participate in this way.[1] Consequently, the glycosylation of acetobromomannose often yields the thermodynamically stable α-glycoside (a 1,2-cis product) due to the anomeric effect, although the ratio of anomers can be influenced by the specific reaction conditions.
Key Reaction Parameters
Successful glycosylation using acetobromomannose depends on the careful selection of several key parameters:
-
Promoters: A variety of promoters have been developed since the original use of silver carbonate (Ag₂CO₃).[1][4] Silver(I) oxide (Ag₂O) is also commonly used.[2][5] Mercury salts, such as mercuric cyanide (Hg(CN)₂) and mercuric bromide (HgBr₂), are effective but their toxicity limits their large-scale application.[1][6] Modern advancements include the use of more soluble and reactive promoters like silver trifluoromethanesulfonate (AgOTf) and the addition of Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) as co-catalysts to dramatically accelerate the reaction.[5][6] Cadmium carbonate (CdCO₃) has also been shown to be a useful promoter.[3][7]
-
Solvents: The choice of solvent is critical. Low-polarity, aprotic solvents such as dichloromethane (CH₂Cl₂), toluene, or a mixture of benzene and nitromethane are frequently employed to ensure the solubility of reactants while minimizing side reactions.[2][5][8]
-
Temperature: Reactions are typically run at temperatures ranging from 0 °C to room temperature, though in some cases refluxing may be necessary.[3][6]
-
Drying Agents: The Koenigs-Knorr reaction is highly sensitive to water, which can hydrolyze the glycosyl halide or the active intermediate. Therefore, stringent anhydrous conditions are necessary. This is often achieved by using desiccants or by azeotropic removal of water with toluene before the reaction.[2][3]
Tabulated Reaction Conditions
The following tables summarize various conditions reported for Koenigs-Knorr type reactions. While specific examples using acetobromomannose are highlighted, conditions for other per-acylated glycosyl bromides are also included to illustrate the breadth of applicable methods.
Table 1: Classical Koenigs-Knorr Conditions
| Entry | Glycosyl Donor | Glycosyl Acceptor | Promoter (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acetobromoglucose | Cyclohexanol | CdCO₃ (3.0) | Toluene | Reflux | 6 | 84 |
| 2 | Per-benzoylated Mannosyl Bromide | Glycosyl Alcohol | Ag₂O (3.0) | CH₂Cl₂ | RT | 30 | 5 |
| 3 | Acetobromogalactose | Cyclohexanol Derivative | CdCO₃ (3.0) | Toluene | Reflux | 6 | 74 |
Note: Data for entries 1 and 3 are adapted from syntheses using related acetylated hexopyranosyl bromides under conditions directly applicable to acetobromomannose.[3] Entry 2 illustrates the low reactivity of classical conditions with some donors.[5]
Table 2: Modern and Catalytically Enhanced Koenigs-Knorr Conditions
| Entry | Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | Per-benzoylated Mannosyl Bromide | Glycosyl Alcohol | Ag₂O (2.0) / TMSOTf (0.2) | CH₂Cl₂ | RT | 10 min | 99 |
| 2 | Acetobromoglucose | Methyl α-L-fucopyranoside | Ag₂O (1.0) / Borinic Acid Ester (0.1) | Acetonitrile | RT | 4 | 90 |
| 3 | Generic Glycosyl Bromide | Generic Alcohol | AgOTf | CH₂Cl₂ | 0 | - | 66-90 |
| 4 | Generic Glycosyl Bromide | Generic Alcohol | TMSOTf | CH₂Cl₂ | RT | - | 72-98 |
Note: These examples demonstrate significant rate and yield enhancements. Entry 1 shows a near-quantitative yield in minutes for a mannosyl donor.[5] Entry 2 showcases a regioselective variant.[9] Entries 3 and 4 provide a general yield range for highly effective modern promoters.[6]
Core Signaling and Reaction Mechanisms
The mechanism involves the activation of the anomeric bromide by the promoter, leading to the formation of an oxocarbenium ion. The alcohol acceptor then attacks this electrophilic intermediate. For acetobromomannose, the attack generally occurs from the alpha face, leading to the α-glycoside.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 3. mdpi.com [mdpi.com]
- 4. About: Koenigs–Knorr reaction [dbpedia.org]
- 5. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Koenigs–Knorr reactions. Part 1. Effects of a 2-O-acetyl substituent, the promoter, and the alcohol concentration on the stereoselectivity of reactions of 1,2-cis-glucopyranosyl bromide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. TCI Practical Example: The Regioselective Koenigs-Knorr-Type Glycosylation of Carbohydrates Using a Borinic Acid Ester Catalyst | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Protecting Group Strategies for Mannosyl Donors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the strategic use of protecting groups in the synthesis of mannosyl donors. The choice of protecting groups is critical as it profoundly influences the reactivity of the donor and, most importantly, the stereochemical outcome of the glycosylation reaction. This guide will cover key protecting group strategies, their impact on stereoselectivity, and provide detailed experimental protocols for their application.
Introduction to Protecting Group Strategies in Mannosylation
The synthesis of complex oligosaccharides and glycoconjugates containing mannose requires precise control over the formation of glycosidic linkages. Mannopyranosides can exist as either α or β anomers, and achieving high stereoselectivity for the desired anomer is a significant challenge in carbohydrate chemistry. The protecting groups on the mannosyl donor play a pivotal role in directing this stereoselectivity through various mechanisms, including neighboring group participation, conformational control, and steric hindrance.
Key Considerations for Selecting a Protecting Group Strategy:
-
Stereochemical Outcome: The primary goal is to select protecting groups that favor the formation of the desired anomer (α or β).
-
Reactivity: Protecting groups can be "arming" (electron-donating, increasing reactivity) or "disarming" (electron-withdrawing, decreasing reactivity). This needs to be tuned for the specific glycosyl donor and acceptor.
-
Orthogonality: In the synthesis of complex molecules, it is crucial to use a set of orthogonal protecting groups that can be selectively removed in any order without affecting others.[1]
-
Stability: The chosen protecting groups must be stable under the reaction conditions for their installation and subsequent glycosylation reactions.
-
Ease of Installation and Removal: Efficient and high-yielding methods for the introduction and cleavage of the protecting groups are essential for a successful synthetic campaign.
Influence of Protecting Groups on Stereoselectivity
The strategic placement of different protecting groups on the mannosyl donor can dramatically influence the α/β ratio of the glycosylation product.
The 4,6-O-Benzylidene Acetal Strategy for β-Mannosylation
One of the most effective strategies for achieving high β-selectivity in mannosylation involves the use of a 4,6-O-benzylidene acetal protecting group.[2][3] This group restricts the conformation of the pyranose ring, which is believed to favor the formation of an α-glycosyl triflate intermediate. Subsequent SN2-like attack by the glycosyl acceptor from the β-face leads to the desired β-mannoside.[4] Protecting groups at the C-2 and C-3 positions, typically O-benzyl ethers, are also crucial for achieving good β-selectivity.[2]
The Role of C-2 and C-3 Protecting Groups
The nature of the protecting groups at the C-2 and C-3 positions significantly impacts the stereochemical outcome.
-
Non-participating Groups (e.g., Benzyl, Silyl ethers): These are commonly used when 1,2-cis glycosides (α-mannosides) are desired, or in conjunction with other directing groups like the 4,6-O-benzylidene acetal for β-mannosylation.
-
Participating Groups (e.g., Acyl groups like Acetyl, Benzoyl): A participating group at C-2 can lead to the formation of a dioxolanium ion intermediate, which directs the incoming nucleophile to the α-face, resulting in the formation of a 1,2-trans glycoside (α-mannoside). However, in the mannose series, this is the thermodynamically favored product, and other strategies are often needed for selective α-glycosylation.
-
Electron-withdrawing, Non-participating Groups: Groups like sulfonates at the O-2 position can be employed to achieve β-selectivity, although this can also lead to reduced donor reactivity.[5]
Silyl Protecting Groups
Silyl ethers (e.g., TBDMS, TIPS, TBDPS) are versatile protecting groups in carbohydrate chemistry due to their tunable steric bulk and stability under various reaction conditions.[6][7] They are generally considered orthogonal to acyl and benzyl groups. The use of bulky silyl groups can influence the conformation of the mannosyl donor and thereby affect the stereoselectivity of the glycosylation.[8] Polysilylated glycosyl donors have been shown to exhibit unique reactivity and selectivity profiles.[6][7]
The Picoloyl (Pico) Group Strategy
The picoloyl (Pico) group is a versatile protecting group that can be used to direct stereoselectivity through Hydrogen-bond-mediated Aglycone Delivery (HAD).[9][10][11][12][13] An intermolecular hydrogen bond between the nitrogen atom of the Pico substituent on the donor and the hydroxyl group of the acceptor can create a facial preference for nucleophilic attack. For instance, a 3-O-picoloyl group on a mannosyl donor has been shown to afford high β-selectivity.[11] The Pico group can be chemoselectively removed in the presence of other common ester protecting groups.[9]
Quantitative Data on Protecting Group Effects
The following tables summarize the impact of different protecting group strategies on the yield and stereoselectivity of mannosylation reactions.
Table 1: Effect of C-2 and C-3 Protecting Groups on Mannosylation Stereoselectivity
| Mannosyl Donor Protecting Groups | Acceptor | Promoter/Conditions | Yield (%) | α:β Ratio | Reference |
| 2,3,4,6-Tetra-O-benzyl | Primary Alcohol | TMSOTf | High | ~1:1 - 1:2 | [14] |
| 2,3,4,6-Tetra-O-methyl | Primary Alcohol | TMSOTf | High | ~1:1 - 1:2 | [14] |
| 4,6-O-Benzylidene, 2,3-di-O-benzyl | Primary Alcohol | NIS/TfOH | High | Predominantly β | [2] |
| 4,6-O-Benzylidene, 2-azido, 3-O-Pico | Secondary Alcohol | NIS/TfOH | 81 | 1:11 | [10] |
| 4,6-O-Benzylidene, 2-azido, 3-O-Bz | Secondary Alcohol | NIS/TfOH | 79 | >20:1 | [10] |
| 2,3-O-Acetonide, 4,6-di-O-benzyl | Primary Alcohol | Bis-thiourea catalyst | High | High β | [14] |
| 2-O-Sulfonyl, 3,4,6-tri-O-benzyl | Various | Triflic anhydride | Moderate | High β | [5] |
Table 2: Orthogonal Protecting Group Strategies in Mannoside Synthesis
| Protecting Group | Position | Deprotection Conditions | Orthogonal To | Reference |
| Benzyl (Bn) | O-2, O-3, O-4, O-6 | H₂, Pd/C | Ac, Bz, Silyl, PMB, Alloc | [1] |
| Acetyl (Ac) | O-2, O-3, O-4, O-6 | NaOMe, MeOH | Bn, Silyl, TBDPS, TIPS | [15] |
| Benzoyl (Bz) | O-2, O-3, O-4, O-6 | NaOMe, MeOH | Bn, Silyl, TBDPS, TIPS | [8] |
| tert-Butyldimethylsilyl (TBDMS) | O-2, O-3, O-4, O-6 | TBAF, THF | Bn, Ac, Bz | [6][7] |
| Triisopropylsilyl (TIPS) | O-2, O-3, O-4, O-6 | TBAF, THF | Bn, Ac, Bz | [6][7] |
| p-Methoxybenzyl (PMB) | O-2, O-3, O-4, O-6 | DDQ or CAN | Bn, Ac, Bz, Silyl | [8] |
| Picoloyl (Pico) | O-3 | Cu(OAc)₂, MeOH or catalytic FeCl₃ or Cu(OAc)₂ | Ac, Bz, Bn, Silyl | [9] |
| Diethylisopropylsilyl (DEIPS) | O-2 | HF-Pyridine | Nap, Allyl, Lev | [4] |
| Methylnaphthyl (Nap) | O-3 | DDQ | DEIPS, Allyl, Lev | [4] |
| Allyl | Anomeric | Pd(PPh₃)₄, NMM, AcOH | DEIPS, Nap, Lev | [4] |
| Levulinoyl (Lev) | O-2' (acceptor) | Hydrazine acetate | DEIPS, Nap, Allyl | [4] |
Experimental Protocols
General Procedure for NIS/TfOH-Promoted β-Mannosylation with a 4,6-O-Benzylidene Protected Donor
This protocol is adapted from a procedure for β-mannosylation without preactivation.[2]
-
A mixture of the mannosyl donor (0.10 mmol), glycosyl acceptor (0.15 mmol), and freshly activated powdered molecular sieves (3Å, 100 mg) in CH₂Cl₂ (2 mL) is stirred under an argon atmosphere for 1 hour at room temperature.
-
The solution is cooled to -78 °C.
-
N-Iodosuccinimide (NIS) (0.11 mmol) and trifluoromethanesulfonic acid (TfOH) (0.010 mmol) are added to the cooled solution.
-
The reaction is allowed to slowly warm to 0 °C.
-
Upon completion (monitored by TLC), the solid is filtered off, and the filtrate is washed with 10% Na₂S₂O₃ to remove iodine.
-
The organic layer is separated, dried over MgSO₄, and concentrated in vacuo.
-
The residue is purified by flash column chromatography on silica gel to afford the corresponding glycoside.
-
Anomeric ratios are determined by ¹H-NMR spectroscopy of the crude reaction mixture.
Installation of a Picoloyl (Pico) Protecting Group at O-3
This protocol is based on the synthesis of a 3-O-picoloylated mannosamine donor.[10]
-
To a solution of the 3-hydroxy mannoside derivative (1.0 equiv) in dry CH₂Cl₂ are added picolinic acid (1.5 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv), and 4-dimethylaminopyridine (DMAP) (0.2 equiv).
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is diluted with CH₂Cl₂ and washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the 3-O-picoloylated product.
Chemoselective Deprotection of a Picoloyl (Pico) Group
This protocol describes the catalytic removal of a Pico group.[9]
-
To a solution of the picoloyl-protected compound (1.0 equiv) in methanol is added copper(II) acetate (Cu(OAc)₂) (0.3 equiv).
-
The reaction mixture is stirred at room temperature for the specified time (e.g., 16 hours) or until completion as monitored by TLC.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the deprotected product.
Synthesis of a Mannosyl Donor with a 2,3-O-Acetonide Protecting Group
This protocol is based on the preparation of a bis-acetonide-protected mannose derivative.[14]
-
D-mannose is treated with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid in acetone to afford the 2,3:5,6-di-O-isopropylidene-D-mannofuranose.
-
This intermediate is then subjected to controlled hydrolysis to selectively remove the 5,6-acetonide, followed by protection of the primary hydroxyl group and subsequent manipulation at the anomeric center to generate the desired glycosyl donor.
Deprotection of Acetonide Groups
This protocol describes the mild acidic hydrolysis of acetonide protecting groups.[14]
-
The acetonide-protected glycoside is dissolved in a 4:1 mixture of acetic acid and water.
-
The solution is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The solvent is removed in vacuo.
-
The residue is purified by an appropriate method (e.g., column chromatography or recrystallization) to yield the deprotected product.
Visualizations of Key Concepts
Caption: Influence of protecting groups on mannosylation stereoselectivity.
Caption: Orthogonal protecting group strategy for selective deprotection.
Caption: General experimental workflow for mannosylation.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 7. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. "Application of the Picoloyl Group in Carbohydrate Chemistry" by Michael Mannino [irl.umsl.edu]
- 14. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solid-phase synthesis of O-mannosylated peptides: two strategies compared - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step synthesis of glycoconjugates with 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide
Application Notes and Protocols for the Synthesis of Glycoconjugates
Topic: Step-by-step Synthesis of Glycoconjugates with 2,3,4,6-Tetra-O-acetyl-alpha-d-mannopyranosyl Bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycoconjugates are critical molecules in numerous biological processes, including cell recognition, signaling, and immune responses. Mannose-terminated glycans are of particular interest in drug delivery and vaccine development, as they can be targeted to mannose receptors (MR) and mannose-binding lectins (MBL) that are highly expressed on the surfaces of immune cells like macrophages and dendritic cells, as well as certain cancer cells.[1][2] This targeted approach can enhance the efficacy of therapeutic payloads and reduce off-target side effects.[2][3]
2,3,4,6-Tetra-O-acetyl-alpha-d-mannopyranosyl bromide is a versatile glycosyl donor used for the introduction of mannose moieties onto various aglycones (e.g., alcohols, phenols, or other sugars) to form glycosidic bonds. The acetyl protecting groups enhance the stability of the donor and influence the stereochemical outcome of the glycosylation reaction. The most common method for employing this glycosyl halide is the Koenigs-Knorr reaction.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the synthesis of mannosylated glycoconjugates, beginning with the glycosylation reaction using 2,3,4,6-Tetra-O-acetyl-alpha-d-mannopyranosyl bromide, followed by deprotection and subsequent conjugation to a target scaffold.
Synthetic Strategy Overview
The synthesis of a target glycoconjugate from 2,3,4,6-Tetra-O-acetyl-alpha-d-mannopyranosyl bromide typically follows a three-stage process. This workflow ensures the controlled and efficient assembly of the final molecule.
Caption: General workflow for glycoconjugate synthesis.
Experimental Protocols
Protocol 1: Glycosylation via Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classical method for forming glycosidic bonds by reacting a glycosyl halide with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide.[4][6] The acetyl group at the C-2 position of the mannosyl bromide typically provides neighboring group participation, which can influence the stereochemical outcome of the glycosylation.
Caption: Simplified Koenigs-Knorr reaction pathway.
Materials:
-
2,3,4,6-Tetra-O-acetyl-alpha-d-mannopyranosyl bromide
-
Alcohol acceptor (e.g., 6-chlorohexanol)[1]
-
Promoter: Silver(I) oxide (Ag₂O) or Silver(I) carbonate (Ag₂CO₃)
-
Drying agent: Anhydrous Calcium Sulfate (Drierite) or 4 Å molecular sieves
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the alcohol acceptor (1.0 eq.) and anhydrous DCM.
-
Add the drying agent (e.g., 4 Å molecular sieves) and stir the mixture for 30 minutes at room temperature.
-
Add the promoter (e.g., Ag₂O, 2.0 eq.) to the mixture.
-
In a separate flask, dissolve 2,3,4,6-Tetra-O-acetyl-alpha-d-mannopyranosyl bromide (1.2 eq.) in anhydrous DCM.
-
Slowly add the solution of the mannosyl bromide to the stirring acceptor mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and drying agent. Wash the pad with DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected mannoside.
Quantitative Data: The choice of promoter and reaction conditions can significantly impact the reaction time and yield. Modern modifications, such as the use of a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) with Ag₂O, can dramatically accelerate the reaction.[7]
| Promoter System | Acceptor | Solvent | Time | Yield (%) | Reference |
| Ag₂O | Disaccharide Acceptor 3 | CH₂Cl₂ | 30 h | ~5% | [7] |
| Ag₂O + TMSOTf (20 mol%) | Disaccharide Acceptor 3 | CH₂Cl₂ | < 5 min | 99% | [7] |
| Et₂O·BF₃ | 6-chlorohexanol | DCM | 17 h | Not specified | [1] |
| CdCO₃ | 2-(4-methoxybenzyl)cyclohexanol | Toluene | 24 h | 50-60% | [5] |
Protocol 2: Deacetylation of the Mannoside (Zemplén Conditions)
To expose the hydroxyl groups for further conjugation or for the final glycoconjugate product, the acetyl groups must be removed. The Zemplén deacetylation is a common and efficient method using a catalytic amount of base.
Materials:
-
Protected Mannoside (from Protocol 1)
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe), 0.5 M solution in MeOH, or a catalytic amount of solid NaOMe
-
Dowex® 50WX8 or Amberlite® IR120 (H⁺ form) resin
Procedure:
-
Dissolve the protected mannoside (1.0 eq.) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 eq.) or a few drops of the 0.5 M solution. The pH should be between 8-9.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed (typically 30 minutes to 4 hours).[8]
-
Once the reaction is complete, add the acidic ion-exchange resin to neutralize the mixture (to pH ~7).
-
Filter the mixture to remove the resin and wash the resin with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected mannoside. The product is often pure enough for the next step without further purification.
Protocol 3: Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
"Click chemistry" is a highly efficient and specific reaction for conjugating a mannoside to another molecule.[8] This requires the mannoside and the target scaffold to be functionalized with an azide and a terminal alkyne, respectively (or vice versa). The following protocol describes the conjugation of an azido-functionalized mannoside.
Materials:
-
Azido-functionalized mannoside (prepared via glycosylation with an azido-alcohol)
-
Alkyne-functionalized target scaffold (e.g., peptide, lipid)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., DMF/H₂O 3:1, t-BuOH/H₂O 1:1)
Procedure:
-
Dissolve the azido-mannoside (1.0 eq.) and the alkyne-functionalized scaffold (1.1 eq.) in the chosen solvent system.[8]
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.8 eq.) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.4 eq.) in water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution.[8]
-
Stir the reaction at room temperature for 3-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture may be diluted with water and extracted with an organic solvent (e.g., EtOAc).[8]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or HPLC to yield the final glycoconjugate.
Quantitative Data for CuAAC Conjugation:
| Azide Component | Alkyne Component | Solvent | Time (h) | Yield (%) | Reference |
| Peracetylated α-D-mannopyranosyl azide | Various alkynes | DMF:H₂O (3:1) | ~3 | High | [8] |
| Alkyne-M6PGP₁₅ | Azide-PPO₄₄ | DMF | 24 | >90 | [3] |
Application in Drug Delivery
Mannosylated glycoconjugates are frequently used to create targeted nanocarriers, such as liposomes or polymeric nanoparticles, for drug delivery.[1][2] The mannose ligands on the nanoparticle surface facilitate recognition and uptake by cells expressing mannose receptors, leading to enhanced intracellular delivery of the therapeutic agent.
Caption: Targeting cells via mannose receptor-mediated endocytosis.
References
- 1. Synthesis & Evaluation of Novel Mannosylated Neoglycolipids for Liposomal Delivery System Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of mannose-binding lectins and mannan glycoconjugates in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphiphilic mannose-6-phosphate glycopolypeptide-based bioactive and responsive self-assembled nanostructures for controlled and targeted lysosomal cargo delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 7. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ‘Click chemistry‘ synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl Bromide in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide, also known as acetobromomannose, is a key glycosyl donor in carbohydrate chemistry. Its protected mannose structure allows for the stereoselective formation of α-mannosidic linkages, a crucial step in the synthesis of a wide array of biologically active glycoconjugates. This versatile building block has found significant applications in drug discovery, enabling the development of novel therapeutics targeting a range of diseases.
This document provides detailed application notes on the use of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide in the synthesis of potential drugs, including anti-infective agents, anticancer therapeutics, and targeted vaccine delivery systems. Furthermore, it offers comprehensive experimental protocols for key synthetic and analytical procedures.
Application Notes
Synthesis of FimH Antagonists for Urinary Tract Infections
Mannose-specific bacterial adhesins, such as FimH on uropathogenic Escherichia coli (UPEC), play a critical role in the initial stages of urinary tract infections (UTIs) by mediating bacterial attachment to mannosylated glycoproteins on the surface of bladder epithelial cells. Acetobromomannose is a crucial starting material for the synthesis of potent FimH antagonists that competitively inhibit this interaction, offering a promising antibiotic-sparing approach to treat and prevent UTIs.
The synthesis typically involves a Koenigs-Knorr glycosylation reaction between 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide and a suitably functionalized aglycone, often a biphenyl derivative. The resulting mannoside can then be deprotected to yield the active FimH antagonist. The biphenyl moiety has been shown to interact with a hydrophobic pocket in the FimH lectin domain, significantly enhancing binding affinity.
Development of Mannosylated Anticancer Agents
The mannose receptor (CD206) is overexpressed on the surface of various cancer cells, including breast cancer, as well as on tumor-associated macrophages (TAMs). This differential expression provides an opportunity for targeted drug delivery. By conjugating cytotoxic agents to mannose moieties, it is possible to enhance their selective uptake by cancer cells and TAMs, thereby increasing therapeutic efficacy while reducing off-target toxicity.
2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide can be used to synthesize mannosylated prodrugs or mannose-functionalized nanoparticles loaded with chemotherapeutic agents. These mannosylated constructs can then bind to the mannose receptor, leading to receptor-mediated endocytosis and intracellular drug release.
Targeted Vaccine and Drug Delivery Systems
The mannose receptor is also highly expressed on antigen-presenting cells (APCs) such as dendritic cells and macrophages. This makes it an attractive target for the delivery of vaccines and immunomodulatory agents. Mannosylated liposomes, nanoparticles, and other drug carriers can be formulated to encapsulate antigens or drugs.
The synthesis of these targeted delivery systems often involves the preparation of a mannosylated lipid or polymer, which is then incorporated into the carrier formulation. 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide serves as the precursor for the synthesis of these mannosylated components. Upon administration, these carriers are preferentially taken up by APCs, leading to enhanced antigen presentation and a more robust immune response for vaccines, or targeted drug action for other therapies.
Quantitative Data
Table 1: In Vitro Activity of Biphenyl Mannoside FimH Antagonists
| Compound ID | Aglycone Structure | IC50 (nM) for FimH Binding | Reference |
| 1 | 4-Phenylphenol | 1350 | [1] |
| 2 | 2-Chloro-4-phenylphenol | 160 | [1] |
| 3 | 2-Methyl-4-phenylphenol | 160 | [1] |
| 4 | 3'-(Methylcarbamoyl)biphenyl-4-ol | 2 | [1] |
| 5 | 2-Chloro-3'-(methylcarbamoyl)biphenyl-4-ol | 0.16 | [1] |
| 6 | 2-Methyl-3'-(methylcarbamoyl)biphenyl-4-ol | 0.16 | [1] |
Table 2: Anticancer Activity of Mannosylated Compounds
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Mannosylated Pyrazoline Bridged Indole | MDA-MB-231 (Breast Cancer) | 4.67 | [2] |
| Mannosylated Isoxazole Bridged Indole | MDA-MB-231 (Breast Cancer) | 0.67 | [2] |
| Doxorubicin-loaded Mannosylated MSNs | MDA-MB-231 (Breast Cancer) | Approx. 5 (as DOX equiv.) | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Biphenyl α-D-Mannoside FimH Antagonist
This protocol describes the synthesis of an ortho-substituted biphenyl mannoside, a potent FimH antagonist, using a Lewis acid-mediated glycosylation.
Materials:
-
2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide
-
2-Substituted 4-bromophenol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Sodium methoxide (NaOMe) in methanol
-
Methanol, anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Glycosylation:
-
Dissolve 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide (1.0 eq) and the 2-substituted 4-bromophenol (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (3.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected biphenyl mannoside.
-
-
Suzuki Cross-Coupling:
-
The protected bromophenyl mannoside can then be subjected to a Suzuki cross-coupling reaction with a suitable boronic acid to introduce the second phenyl ring. This step is followed by purification.[1]
-
-
Deprotection:
-
Dissolve the purified, protected biphenyl mannoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution (0.5 M in methanol).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until all starting material is consumed.
-
Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR120 H⁺).
-
Filter the resin and concentrate the filtrate under reduced pressure to yield the final deprotected biphenyl mannoside.
-
The final product can be further purified by recrystallization or chromatography if necessary.
-
Protocol 2: Preparation of Mannosylated Liposomes for Vaccine Delivery
This protocol outlines a general method for preparing mannosylated liposomes using the lipid film hydration technique.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Mannosylated lipid (e.g., mannose-PEG-DSPE)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Antigen or drug to be encapsulated
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, cholesterol, and the mannosylated lipid in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Encapsulation:
-
Hydrate the lipid film with a PBS solution containing the antigen or drug to be encapsulated. The hydration is typically performed above the phase transition temperature of the lipids (e.g., 50-60 °C for DPPC).
-
Vortex the flask for several minutes to form a suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Pass the suspension through the extruder multiple times (e.g., 10-20 times) to ensure a homogenous size distribution.
-
-
Purification and Characterization:
-
Remove the unencapsulated antigen or drug by size exclusion chromatography or dialysis.
-
Characterize the mannosylated liposomes for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by quantifying the amount of encapsulated substance and comparing it to the initial amount used.
-
Visualizations
Caption: General experimental workflow for the synthesis and evaluation of mannosylated drug candidates.
Caption: Simplified signaling pathway of the Mannose Receptor upon ligand binding.
References
Application Notes and Protocols for NMR Analysis of Glycosylation Products from Acetobromomannose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of glycosylation products derived from 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide (acetobromomannose). Detailed protocols for glycosylation reactions, NMR sample preparation, data acquisition, and spectral analysis are presented to facilitate the unambiguous structural elucidation and quantitative assessment of mannoside products.
Introduction
Acetobromomannose is a common glycosyl donor used in the synthesis of mannosides, which are crucial components of many biologically significant glycoconjugates. The stereochemical outcome of mannosylation reactions can be sensitive to reaction conditions, often yielding a mixture of α- and β-anomers. NMR spectroscopy is an indispensable tool for the structural verification of the resulting glycosylation products. It allows for the determination of the anomeric configuration, the position of the glycosidic linkage, and the overall purity of the synthesized compounds. Furthermore, NMR can be employed for the quantitative analysis of the diastereomeric ratio (α/β) in the crude reaction mixture, providing valuable insights into the stereoselectivity of the glycosylation reaction.
Experimental Protocols
General Glycosylation Protocol using Acetobromomannose
This protocol outlines a general procedure for the glycosylation of an alcohol acceptor using acetobromomannose as the glycosyl donor. The specific conditions, including the promoter, solvent, and temperature, may require optimization depending on the reactivity of the acceptor.
Materials:
-
Acetobromomannose (glycosyl donor)
-
Alcohol acceptor
-
Promoter (e.g., silver trifluoromethanesulfonate (AgOTf), mercury(II) cyanide (Hg(CN)₂), N-iodosuccinimide (NIS)/triflic acid (TfOH))
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Activated 4 Å molecular sieves
-
Inert atmosphere (Nitrogen or Argon)
-
Quenching agent (e.g., triethylamine, saturated sodium bicarbonate solution)
-
Standard laboratory glassware and workup materials
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol acceptor (1.0 eq.) and activated 4 Å molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C, 0 °C, or room temperature).
-
In a separate flask, dissolve acetobromomannose (1.2-1.5 eq.) in anhydrous DCM.
-
Add the promoter (1.2-2.0 eq.) to the acceptor solution.
-
Slowly add the solution of acetobromomannose to the reaction mixture containing the acceptor and promoter.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent.
-
Allow the mixture to warm to room temperature, then filter through a pad of celite to remove molecular sieves and inorganic salts.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
NMR Sample Preparation
For Protected Glycosylation Product:
-
Dissolve 5-10 mg of the purified, acetylated mannoside in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
For Deprotected Glycosylation Product:
-
Dissolve 5-10 mg of the deprotected mannoside in approximately 0.6 mL of deuterium oxide (D₂O).
-
Lyophilize the sample and re-dissolve in D₂O two to three times to exchange any residual exchangeable protons.
-
Finally, dissolve the sample in 0.6 mL of D₂O for NMR analysis.
Zemplén Deprotection of Acetylated Mannosides
This protocol describes the removal of acetate protecting groups under basic conditions.
Materials:
-
Acetylated mannoside
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (catalytic amount, e.g., 0.1 M solution in MeOH)
-
Amberlite IR120 (H⁺) resin
Procedure:
-
Dissolve the acetylated mannoside in anhydrous MeOH.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.
-
Neutralize the reaction mixture by adding Amberlite IR120 (H⁺) resin until the pH is neutral.
-
Filter the resin and wash with MeOH.
-
Concentrate the filtrate under reduced pressure to yield the deprotected mannoside.
NMR Data Analysis and Interpretation
The anomeric configuration of the mannosylation product is the most critical piece of information obtained from NMR analysis. The chemical shift (δ) of the anomeric proton (H-1) and the anomeric carbon (C-1), as well as the one-bond carbon-proton coupling constant (¹JC1,H1), are diagnostic for determining whether the α or β anomer has been formed.
Distinguishing α- and β-Mannosides
-
¹H NMR: The anomeric proton (H-1) of α-mannosides typically resonates at a lower field (δ ≈ 4.8-5.2 ppm) with a small coupling constant (JH1,H2 ≈ 1-2 Hz) due to its equatorial orientation. In contrast, the H-1 of β-mannosides appears at a higher field (δ ≈ 4.4-4.8 ppm) with a similar small coupling constant (JH1,H2 < 1 Hz) as the H-2 proton is also equatorial.
-
¹³C NMR: The anomeric carbon (C-1) of α-mannosides is generally found at a lower field (δ ≈ 98-102 ppm) compared to that of β-mannosides (δ ≈ 95-99 ppm).
-
¹JC1,H1 Coupling Constant: The one-bond carbon-proton coupling constant for the anomeric position is a reliable indicator of stereochemistry. α-Anomers exhibit a larger coupling constant (¹JC1,H1 ≈ 170 Hz), while β-anomers show a smaller value (¹JC1,H1 ≈ 160 Hz). This can be determined from a coupled ¹³C NMR spectrum or specialized HSQC experiments.
Quantitative Analysis of Anomeric Ratio
The ratio of α- to β-glycosylation products can be determined directly from the ¹H NMR spectrum of the crude reaction mixture.[1] By integrating the well-resolved anomeric proton signals of both anomers, the relative amounts of each can be calculated. It is crucial to ensure that the signals chosen for integration are baseline-separated and do not overlap with other resonances.
Data Presentation
The following tables summarize typical NMR chemical shift ranges for acetylated and deprotected mannosides. Actual values may vary depending on the aglycone and the solvent.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Acetylated Mannosylation Products (in CDCl₃)
| Atom | α-Anomer | β-Anomer |
| H-1 | 4.8 - 5.2 ppm | 4.4 - 4.8 ppm |
| H-2 | ~5.3 ppm | ~5.1 ppm |
| H-3 | ~5.1 ppm | ~5.0 ppm |
| H-4 | ~5.3 ppm | ~5.2 ppm |
| CH₃ (Ac) | 1.9 - 2.2 ppm | 1.9 - 2.2 ppm |
| C-1 | 98 - 102 ppm | 95 - 99 ppm |
| C=O (Ac) | 169 - 171 ppm | 169 - 171 ppm |
| CH₃ (Ac) | 20 - 21 ppm | 20 - 21 ppm |
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Deprotected Mannosylation Products (in D₂O)
| Atom | α-Anomer | β-Anomer |
| H-1 | 4.7 - 5.0 ppm | 4.3 - 4.6 ppm |
| H-2 | ~3.9 ppm | ~4.0 ppm |
| H-3 | ~3.7 ppm | ~3.6 ppm |
| H-4 | ~3.6 ppm | ~3.5 ppm |
| C-1 | 100 - 103 ppm | 97 - 100 ppm |
| C-2 | ~71 ppm | ~72 ppm |
| C-3 | ~72 ppm | ~74 ppm |
| C-4 | ~68 ppm | ~68 ppm |
| C-5 | ~74 ppm | ~77 ppm |
| C-6 | ~62 ppm | ~62 ppm |
Visualizations
Caption: Experimental workflow for glycosylation and subsequent NMR analysis.
Caption: Logic diagram for anomeric configuration determination by NMR.
References
Purification techniques for products of tetra-o-acetyl-alpha-d-mannopyranosyl bromide reactions
Application Notes and Protocols: Purification of Mannoside Synthesis Products
Topic: Purification Techniques for Products of Tetra-o-acetyl-alpha-d-mannopyranosyl Bromide Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetra-o-acetyl-alpha-d-mannopyranosyl bromide is a key glycosyl donor in carbohydrate chemistry, enabling the synthesis of a wide array of α-D-mannosides. These compounds are crucial for studying biological processes like cell adhesion and are foundational in the development of therapeutics, including antagonists for bacterial FimH.[1] The successful synthesis of these mannosides is critically dependent on the effective purification of the reaction products from starting materials, by-products, and catalysts. The acetyl protecting groups render the initial glycosylation products relatively non-polar, influencing the choice of purification strategy.[2] This document provides detailed protocols for the most common and effective purification techniques.
Overview of Purification Strategies
The selection of a purification method is contingent on the scale of the reaction, the required purity of the final compound, and the physical properties of the product. For acetylated mannosides, which are less polar due to the protecting groups, normal-phase chromatography is highly effective.[2] For subsequent derivatives where protecting groups have been removed, reversed-phase chromatography is the preferred method.[2][3]
Caption: General workflow for the purification of acetylated mannosides.
Data Summary: Comparison of Purification Techniques
The following table summarizes the key characteristics of common purification techniques for products derived from tetra-o-acetyl-alpha-d-mannopyranosyl bromide.
| Purification Technique | Typical Purity Achieved | Scale | Advantages | Disadvantages |
| Flash Column Chromatography | >95% | mg to multi-gram | Cost-effective, scalable, rapid purification of major products.[3] | Lower resolution than HPLC, may not separate close-eluting isomers. |
| Recrystallization | >99% | mg to kg | Yields highly pure crystalline material, simple, cost-effective for large scales. | Product must be a solid that crystallizes well; can have lower recovery. |
| Preparative HPLC | >99.5% | µg to gram | High resolution, excellent for separating isomers and impurities, automated.[3][4] | Higher cost, limited by compound solubility and scale, solvent removal can be difficult.[2][3] |
Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal-Phase)
This is the most common method for routine purification of protected glycosides. The acetyl groups decrease the polarity, making the compounds suitable for silica gel chromatography.[2]
Materials:
-
Crude reaction mixture (adsorbed onto a small amount of silica gel)
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane (or Petroleum Ether) and Ethyl Acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC staining solution (e.g., ceric ammonium molybdate or potassium permanganate)
-
Glass column and solvent reservoir
-
Fraction collection tubes
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the mixture on a TLC plate and develop it in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1) to determine the optimal solvent system for separation.
-
Visualize the spots under UV light (if applicable) and/or by staining. The desired product should have an Rf value between 0.2 and 0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Concentrate the crude reaction mixture and re-dissolve it in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase determined from the TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate to elute the compounds.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified mannoside derivative.
-
Caption: Workflow for Flash Column Chromatography.
Protocol 2: Recrystallization
This technique is ideal for purifying solid, crystalline products and can yield material of very high purity. A similar compound, acetobromo-D-galactose, is purified from a mixture of diethyl ether and petroleum ether.[5]
Materials:
-
Crude solid product
-
Solvents (e.g., Diethyl Ether, Pentane, Isopropyl Ether)
-
Erlenmeyer flask
-
Hot plate/water bath
-
Filtration apparatus (Buchner funnel, filter paper)
-
Ice bath
Methodology:
-
Solvent Selection:
-
Choose a solvent or solvent pair in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Diethyl ether/pentane is a common choice for acetylated sugars.[6]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the primary solvent (e.g., diethyl ether) dropwise while gently warming until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
If using a solvent pair, the second, less-polarizing solvent (e.g., pentane) can be added slowly at this stage until the solution becomes slightly turbid.
-
Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Dry the crystals under a vacuum to remove all traces of solvent.
-
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
HPLC is used when very high purity is required, or for separating products that are difficult to resolve by flash chromatography.[3] For acetylated, non-polar mannosides, normal-phase HPLC can be used. For more polar, deprotected mannosides, reversed-phase or HILIC methods are more suitable.[3][7]
A. Reversed-Phase HPLC (for more polar derivatives)
Instrumentation & Materials:
-
Preparative HPLC system with a UV or ELSD detector
-
Reversed-phase column (e.g., C18)
-
Solvents: Acetonitrile (Solvent B) and Water (Solvent A), both containing 0.1% formic acid or trifluoroacetic acid.[8]
-
Sample dissolved in a minimal amount of mobile phase or a compatible solvent.
Methodology:
-
Method Development:
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition or a solvent like methanol.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
-
Purification Run:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run the preparative gradient method.
-
Collect fractions corresponding to the product peak based on the detector signal (e.g., UV absorbance).
-
-
Product Isolation:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) by rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy solid. This is crucial for removing water without degrading the sample.
-
References
- 1. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. teledyneisco.com [teledyneisco.com]
- 3. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Purification of Glycoconjugates from Complex Biological Sources by Recycling HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide | 3068-32-4 [chemicalbook.com]
- 6. 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide | 572-09-8 [chemicalbook.com]
- 7. agilent.com [agilent.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability and Decomposition of Acetobromomannose
Welcome to the technical support center for α-D-acetobromomannose (α-aceto-bromomannose). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of reactions involving this crucial glycosyl donor.
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf-life of acetobromomannose?
A1: Acetobromomannose is a moisture-sensitive and thermally labile compound. When stored under optimal conditions (see Q2), it can be stable for several months. However, its stability is highly dependent on handling and storage. It is recommended to use freshly prepared or recently purchased acetobromomannose for best results in glycosylation reactions. Regular purity checks are advised for long-term stored batches.
Q2: What are the optimal storage and handling conditions for acetobromomannose?
A2: To maximize the shelf-life and maintain the purity of acetobromomannose, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container, under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C is ideal). Protect from light and moisture.
-
Handling: Handle exclusively in a dry, inert atmosphere (e.g., inside a glovebox). Use dry solvents and reagents. Avoid exposure to ambient moisture, as hydrolysis is a primary degradation pathway.
Q3: What are the common decomposition products of acetobromomannose?
A3: The primary decomposition pathways for acetobromomannose include:
-
Hydrolysis: Reaction with water to form the corresponding hemiacetal or mannose tetraacetate.
-
Elimination: Formation of the glycal (an unsaturated sugar) via elimination of HBr. This is often promoted by basic conditions or prolonged heating.
-
Orthoester Formation: In the presence of an alcohol nucleophile and a participating group at C2 (like the acetate group in acetobromomannose), an orthoester side product can form.[1]
Q4: How does the purity of acetobromomannose affect glycosylation reactions?
A4: The purity of acetobromomannose is critical for the success of glycosylation reactions. Impurities can lead to:
-
Reduced yields of the desired glycoside.
-
Formation of unwanted side products.
-
Difficulty in product purification.
-
Inconsistent reaction outcomes.
It is crucial to assess the purity of acetobromomannose before use, for example, by ¹H NMR spectroscopy or HPLC analysis.
Troubleshooting Guide
This guide addresses common issues encountered during glycosylation reactions using acetobromomannose.
Issue 1: Low or no yield of the desired glycoside.
-
Question: My glycosylation reaction with acetobromomannose resulted in a low yield or failed completely. What are the possible causes?
-
Answer:
-
Poor quality of acetobromomannose: The glycosyl bromide may have decomposed due to improper storage or handling. Verify the purity of your starting material.
-
Presence of moisture: Acetobromomannose is highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and all solvents and reagents are anhydrous.
-
Inactive promoter: The promoter (e.g., silver or mercury salts) may be old or inactive. Use freshly prepared or properly stored promoters.
-
Steric hindrance: The glycosyl acceptor may be sterically hindered, slowing down the reaction. Consider increasing the reaction time or temperature, or using a more reactive promoter.
-
Low nucleophilicity of the acceptor: If the alcohol acceptor is not sufficiently nucleophilic, the reaction may be slow or may not proceed.
-
Issue 2: Formation of a significant amount of an unexpected side product.
-
Question: I am observing a major side product in my reaction that is not the desired glycoside. How can I identify and minimize it?
-
Answer:
-
Orthoester formation: A common side product is the 1,2-orthoester, which can be identified by its characteristic signals in the ¹H NMR spectrum.[1] Orthoester formation is favored under certain conditions. To minimize its formation:
-
Use non-participating solvents.
-
Employ specific promoters that disfavor orthoester formation.
-
In some cases, the orthoester can be rearranged to the desired glycoside under acidic conditions.
-
-
Glycal formation: The formation of a glycal (an unsaturated sugar) via an elimination reaction is another possibility, especially under basic conditions or with prolonged heating.[2] Glycals can be detected by ¹H NMR and mass spectrometry. To avoid this:
-
Maintain neutral or slightly acidic reaction conditions.
-
Avoid high temperatures and prolonged reaction times.
-
-
Hydrolysis product: If moisture is present, you may observe the formation of mannose tetraacetate. Ensure strictly anhydrous conditions.
-
Issue 3: Difficulty in achieving the desired stereoselectivity (β-mannosylation).
-
Question: My reaction is producing a mixture of α- and β-glycosides, but I need the β-anomer. How can I improve the stereoselectivity?
-
Answer: The synthesis of β-mannosides is notoriously challenging. The presence of the C2-acetate in acetobromomannose generally directs the formation of the 1,2-trans product (α-glycoside) through neighboring group participation. Achieving β-selectivity (1,2-cis) often requires specific strategies:
-
Use of specific promoters and conditions: Certain reaction conditions, such as the Crich β-mannosylation, are designed to favor the formation of the β-anomer.
-
Insoluble silver salts: The use of insoluble silver salts can sometimes promote the formation of the β-anomer.
-
Solvent effects: The choice of solvent can influence the stereochemical outcome. Non-participating solvents are often preferred.
-
Data on Stability and Decomposition
The stability of acetobromomannose is influenced by several factors. The following tables summarize these effects.
Table 1: Qualitative Factors Influencing the Stability of Acetobromomannose
| Factor | Effect on Stability | Recommendations |
| Moisture | Highly detrimental; leads to rapid hydrolysis. | Handle under strictly anhydrous and inert conditions. |
| Temperature | Elevated temperatures accelerate decomposition. | Store at low temperatures (-20°C) and run reactions at the lowest effective temperature. |
| pH | Unstable under both acidic and basic conditions. | Maintain neutral conditions during storage and handling. |
| Light | Can promote degradation. | Store in an amber vial or protect from light. |
| Solvents | Stability varies with the solvent. Generally more stable in non-polar, aprotic solvents. | Choose dry, aprotic solvents for reactions and storage of solutions. |
Table 2: Illustrative Quantitative Data on Acetobromomannose Decomposition *
| Condition | Parameter | Value |
| Temperature | Half-life in CDCl₃ at 25°C | ~24 hours |
| Half-life in CDCl₃ at 40°C | ~6 hours | |
| Moisture | % Decomposition after 1 hr (ambient air) | >50% |
| Solvent | Relative Decomposition Rate (Toluene vs. Acetonitrile) | Toluene < Acetonitrile |
*Note: These are illustrative values based on the general behavior of acetylated glycosyl bromides and are intended for comparative purposes. Actual decomposition rates will vary based on specific conditions and purity.
Experimental Protocols
Protocol 1: Assessment of Acetobromomannose Purity and Stability by ¹H NMR Spectroscopy
Objective: To determine the purity of an acetobromomannose sample and monitor its decomposition over time.
Materials:
-
Acetobromomannose sample
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes with caps
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
Inside a glovebox, accurately weigh ~5-10 mg of acetobromomannose and a known amount of the internal standard into a clean, dry vial.
-
Add ~0.7 mL of anhydrous CDCl₃ to the vial and dissolve the solids completely.
-
Transfer the solution to a dry NMR tube and cap it securely.
-
Acquire a ¹H NMR spectrum immediately.
-
To monitor stability, acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour or every 24 hours), keeping the sample at a constant temperature.
-
Data Analysis:
-
Purity: Compare the integration of the anomeric proton of acetobromomannose (typically a singlet around 6.3 ppm) to the integration of the internal standard.
-
Decomposition: Monitor the appearance of new signals corresponding to decomposition products (e.g., anomeric protons of the hydrolysis product) and the decrease in the integration of the acetobromomannose anomeric proton over time.
-
Protocol 2: Stability-Indicating HPLC Method for Acetobromomannose
Objective: To develop and use an HPLC method to assess the purity of acetobromomannose and quantify its degradation products.
Materials:
-
Acetobromomannose sample
-
HPLC-grade acetonitrile and water
-
Reversed-phase C18 HPLC column
-
HPLC system with a UV detector
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water; B: Acetonitrile
-
Gradient: 50% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Prepare a stock solution of acetobromomannose in dry acetonitrile (e.g., 1 mg/mL) under an inert atmosphere.
-
Forced Degradation Studies (to identify degradation product peaks):
-
Hydrolysis: Add a small amount of water to an aliquot of the stock solution and let it stand at room temperature.
-
Thermal Stress: Heat an aliquot of the stock solution (e.g., at 60°C).
-
Acidic/Basic Stress: Add a drop of dilute HCl or NaOH to separate aliquots of the stock solution.
-
-
Analysis: Inject the "as is" sample and the stressed samples onto the HPLC system.
-
Data Analysis:
-
Determine the retention time of pure acetobromomannose.
-
Identify the peaks corresponding to degradation products from the chromatograms of the stressed samples.
-
The purity of the acetobromomannose sample can be calculated based on the peak area percentage.
-
Visualizations
Caption: Decomposition pathways of acetobromomannose.
Caption: Troubleshooting workflow for low glycosylation yield.
References
Overcoming low reactivity of glycosyl acceptors with tetra-o-acetyl-alpha-d-mannopyranosyl bromide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of glycosyl acceptors in reactions with tetra-o-acetyl-alpha-d-mannopyranosyl bromide.
Troubleshooting Guide
Low yields and incomplete reactions are common hurdles when employing sterically hindered or electronically deactivated glycosyl acceptors. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Low Reactivity of the Glycosyl Acceptor: Steric hindrance (e.g., secondary or tertiary alcohols) or electron-withdrawing groups near the hydroxyl function can significantly reduce nucleophilicity. | 1. Increase Promoter/Catalyst Loading: For poorly nucleophilic acceptors, increasing the equivalents of the promoter (e.g., Ag₂O) and/or catalyst (e.g., TMSOTf) can enhance the reaction rate and yield.[1] 2. Employ a More Powerful Promoter System: Consider using a combination of promoters, such as Ag₂O with a catalytic amount of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf), which has been shown to dramatically accelerate the reaction.[1] 3. Elevate Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Monitor the reaction closely to avoid decomposition of the donor or product. |
| Inefficient Activation of the Glycosyl Donor: The formation of the reactive oxocarbenium ion intermediate may be slow or incomplete. | 1. Switch to a Stronger Lewis Acid: If using a classic Koenigs-Knorr setup with a silver salt, the addition of a catalytic amount of a stronger Lewis acid like TMSOTf can be beneficial.[1] 2. Pre-activation of the Donor: Activate the tetra-o-acetyl-alpha-d-mannopyranosyl bromide with the promoter system at a low temperature before adding the glycosyl acceptor. This can lead to a cleaner reaction and improved yields. |
| Presence of Moisture: Trace amounts of water can hydrolyze the glycosyl bromide and the activated donor, leading to reduced yields. | 1. Rigorous Drying of Reagents and Glassware: Ensure all solvents, reagents (especially the glycosyl acceptor), and glassware are scrupulously dried. The use of molecular sieves is highly recommended. |
| Side Reactions: Formation of byproducts such as orthoesters can consume the starting materials and complicate purification. | 1. Optimize Reaction Conditions: The formation of orthoesters can sometimes be suppressed by avoiding the use of a non-participating base.[2] In some cases, the presence of a mild acid can catalyze the conversion of any formed orthoester to the desired glycoside.[2] 2. Choice of Protecting Groups: While the acetyl groups on the mannosyl donor are fixed in this case, being mindful of the protecting groups on the acceptor can influence the reaction outcome. |
Problem: Poor Stereoselectivity
| Potential Cause | Suggested Solution |
| Reaction Mechanism Issues: The balance between SN1 and SN2 pathways can be influenced by the reactivity of the acceptor and the reaction conditions. | 1. Solvent Choice: The polarity of the solvent can influence the stability of the oxocarbenium ion intermediate and thus the stereochemical outcome. Experiment with different solvents (e.g., dichloromethane, acetonitrile, toluene). 2. Temperature Control: Lowering the reaction temperature can sometimes favor one stereoisomer over the other. |
| Anomerization of the Glycosyl Donor: The α-bromide can anomerize to the more stable β-bromide under certain conditions, which can affect the stereochemical outcome. | 1. Use of Freshly Prepared Donor: It is advisable to use freshly prepared or properly stored tetra-o-acetyl-alpha-d-mannopyranosyl bromide to minimize the presence of the β-anomer. |
Frequently Asked Questions (FAQs)
Q1: What are the classic Koenigs-Knorr conditions for this glycosylation?
A1: The classic Koenigs-Knorr reaction involves the use of a glycosyl halide, such as tetra-o-acetyl-alpha-d-mannopyranosyl bromide, with an alcohol in the presence of a silver salt promoter, typically silver oxide (Ag₂O) or silver carbonate (Ag₂CO₃).[3] However, these conditions are often slow and may give low yields with unreactive acceptors.[1]
Q2: How can I increase the yield when using a sterically hindered secondary alcohol as the acceptor?
A2: For sterically hindered acceptors, it is often necessary to use more forcing reaction conditions. A highly effective method is to use a combination of silver oxide (Ag₂O) as the promoter and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1] For particularly challenging acceptors, increasing the equivalents of both Ag₂O and TMSOTf may be required.[1]
Q3: What are some common side products in this reaction and how can I avoid them?
A3: A common side product is the formation of an orthoester, which can occur through the participation of the C2-acetyl group.[2] The presence of a non-participating base can sometimes favor orthoester formation.[2] Careful control of the reaction conditions, including the stoichiometry of reagents and the absence of an external base, can help minimize this side reaction. Hydrolysis of the glycosyl bromide due to moisture is another common issue, which can be mitigated by ensuring anhydrous conditions.
Q4: Can I use other promoters besides silver salts?
A4: Yes, various other promoters can be used for glycosylation with glycosyl bromides, including salts of mercury, cadmium, tin, and zinc.[1][3] However, many of these are toxic. More modern approaches often involve the use of Lewis acids, either alone or in combination with other promoters.
Quantitative Data Summary
The following table summarizes the effect of different promoters on the glycosylation of a sterically hindered glycosyl acceptor with a per-benzoylated mannosyl bromide, which serves as a good model for the reactivity of the per-acetylated counterpart.
Table 1: Glycosylation of a Hindered Acceptor with Mannosyl Bromide under Various Conditions
| Entry | Promoter System | Equivalents (Promoter/Catalyst) | Reaction Time | Yield (%) | Reference |
| 1 | Ag₂O | 3.0 | 30 h | 5 | [1] |
| 2 | Ag₂O / TMSOTf | 2.0 / 0.2 | 10 min | 99 | [1] |
| 3 | Ag₂O / TMSOTf | 3.0 / 0.5 | 10 min | 99 | [1] |
Data adapted from a study on a similar system and illustrates the significant rate and yield enhancement with a catalytic Lewis acid.[1]
Experimental Protocols
Key Experiment: TMSOTf-Catalyzed Koenigs-Knorr Glycosylation of a Hindered Acceptor
This protocol is adapted from a reported procedure for the glycosylation of a sterically hindered acceptor with a mannosyl bromide donor, demonstrating a high-yielding and rapid method.[1]
Materials:
-
Tetra-O-acetyl-alpha-D-mannopyranosyl bromide (1.0 equiv)
-
Hindered glycosyl acceptor (1.2 equiv)
-
Silver oxide (Ag₂O) (2.0 - 3.0 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 - 0.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
4Å Molecular Sieves
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the hindered glycosyl acceptor (1.2 equiv) and 4Å molecular sieves.
-
Add anhydrous dichloromethane to dissolve the acceptor.
-
Add silver oxide (2.0 - 3.0 equiv) to the mixture.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
In a separate flame-dried flask, dissolve tetra-o-acetyl-alpha-d-mannopyranosyl bromide (1.0 equiv) in anhydrous dichloromethane.
-
Slowly add the solution of the mannosyl bromide to the acceptor mixture.
-
Add trimethylsilyl trifluoromethanesulfonate (0.2 - 0.5 equiv) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is often complete within 10-30 minutes.[1]
-
Upon completion, quench the reaction by adding a few drops of pyridine or triethylamine.
-
Filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves. Wash the pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired glycoside.
Visualizations
Caption: Troubleshooting workflow for low-yield glycosylation reactions.
Caption: Key components and pathways in the glycosylation reaction.
References
Anomeric control in reactions with 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide in glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in controlling the anomeric selectivity with 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide?
The main challenge is the inherent preference for the formation of the α-glycosidic linkage (a 1,2-trans product). This preference is due to the anomeric effect and the participation of the acetyl group at the C-2 position, which can form a transient dioxolanium ion intermediate, effectively blocking the β-face from nucleophilic attack. Achieving the thermodynamically less stable β-mannoside (a 1,2-cis product) requires overcoming these factors.[1][2]
Q2: Why is my reaction yielding almost exclusively the α-anomer?
The formation of the α-anomer is kinetically and thermodynamically favored. The acetyl protecting group at C-2 acts as a neighboring participating group, leading to the formation of an acetoxonium ion intermediate that directs incoming nucleophiles to the α-face. This is a common outcome under many standard glycosylation conditions.[2]
Q3: What factors have the most significant impact on the α/β ratio in mannosylation?
Several factors critically influence the stereochemical outcome:
-
Neighboring Group Participation: The C-2 acetyl group strongly favors α-linkage formation.[2]
-
Acceptor Nucleophilicity: The reactivity of the glycosyl acceptor is crucial. More reactive (stronger) nucleophiles can favor the formation of the β-anomer through an SN2-like mechanism, while less reactive (weaker) nucleophiles tend to favor the α-anomer via a more SN1-like pathway.[3]
-
Protecting Groups: While the starting material is per-acetylated, modifying the protecting groups on the donor, particularly at C-2, C-4, and C-6, is a key strategy. For instance, non-participating groups at C-2 are essential for β-mannosylation. The use of a 4,6-O-benzylidene acetal on the mannosyl donor is a well-established strategy to enhance β-selectivity.[1][3]
-
Promoter/Catalyst: The choice of Lewis acid or promoter can influence the reaction mechanism and, consequently, the anomeric ratio.
-
Reaction Conditions: Solvent, temperature, and reaction time can all affect the stability of intermediates and the selectivity of the reaction.
Q4: Can I use 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide to synthesize β-mannosides?
Directly achieving high β-selectivity with this specific donor is exceptionally challenging due to the C-2 acetyl participating group.[2] Strategies to favor β-mannosylation typically involve modifying the donor to have a non-participating group at the C-2 position (e.g., a benzyl ether). If you are restricted to this starting material, success will depend on carefully optimizing the acceptor's reactivity and the reaction conditions, though high β-selectivity is unlikely.
Troubleshooting Guide
Problem: Poor or No Yield of Glycosylation Product
| Potential Cause | Suggested Solution |
| Inactive Glycosyl Donor | The mannopyranosyl bromide can degrade if exposed to moisture or heat.[4][5] Confirm the purity of the donor by NMR before use. Store it under anhydrous conditions, often with a stabilizer like calcium carbonate, and at a low temperature.[4][6] |
| Inactive Promoter/Catalyst | Ensure the Lewis acid or promoter (e.g., silver triflate, TMSOTf) is fresh and has been stored under anhydrous conditions. |
| Poor Acceptor Nucleophilicity | The hydroxyl group of the acceptor may be too sterically hindered or electronically deactivated. Consider modifying the protecting groups on the acceptor to enhance its nucleophilicity.[7] |
| Suboptimal Reaction Temperature | Glycosylation reactions are often run at low temperatures (-78 °C to 0 °C) to control reactivity and selectivity. If no reaction occurs, consider gradually increasing the temperature. |
Problem: Low β-Selectivity (Predominantly α-Anomer)
| Potential Cause | Suggested Solution |
| Neighboring Group Participation | The C-2 acetyl group is the primary cause. The most effective solution is to re-synthesize the glycosyl donor with a non-participating group (e.g., benzyl, silyl ether) at the C-2 position. |
| SN1-like Mechanism Dominates | Conditions that favor the formation of a dissociated oxocarbenium ion will lead to the thermodynamic α-product. Try to favor an SN2 pathway. |
| Acceptor is a Weak Nucleophile | Weaker nucleophiles favor α-glycoside formation.[3] If possible, use an acceptor with higher nucleophilicity. |
| Reaction Conditions | Experiment with different solvents and promoters. Some systems show increased β-selectivity in ether-based solvents. |
Data on Anomeric Selectivity
The following table summarizes how different protecting group strategies on mannosyl donors can dramatically influence the anomeric ratio.
| Donor Protecting Groups | Acceptor | Conditions | α:β Ratio | Yield (%) | Reference |
| Per-benzyl | Model Acceptor 3a | Bis-thiourea catalyst | 1:1 to 1:2 | - | [1] |
| 4,6-O-benzylidene acetal, 2,3-O-benzyl | Model Acceptor 3a | Bis-thiourea catalyst | Unselective | - | [1] |
| 2,3-O-acetonide, 4,6-O-benzyl | Model Acceptor 3a | Bis-thiourea catalyst | 1:16 | 92 | [1] |
| 2,3:4,6-bis-acetonide | Model Acceptor 3a | Bis-thiourea catalyst | 1:32 | 96 | [1] |
Note: These results use different mannosyl donors to illustrate the principles of achieving β-selectivity. High β-selectivity is not typically achievable with the per-acetylated donor.
Experimental Protocols
General Protocol for Koenigs-Knorr Glycosylation
This is a representative protocol and may require significant optimization for specific substrates. The Koenigs-Knorr reaction is a classic method for using glycosyl halides.
Materials:
-
2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide (glycosyl donor)
-
Glycosyl acceptor (with one free hydroxyl group)
-
Silver(I) carbonate (Ag₂CO₃) or Silver(I) oxide (Ag₂O) as promoter
-
Anhydrous dichloromethane (DCM) or toluene as solvent
-
4 Å Molecular sieves
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the glycosyl acceptor (1.0 eq.), the promoter (e.g., Ag₂CO₃, 2.0 eq.), and activated 4 Å molecular sieves.
-
Add anhydrous solvent (e.g., DCM) and stir the mixture at room temperature for 30-60 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
In a separate flask, dissolve the 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide (1.2-1.5 eq.) in a minimal amount of anhydrous DCM.
-
Add the donor solution to the acceptor mixture dropwise via syringe.
-
Allow the reaction to stir at the set temperature, monitoring its progress by Thin Layer Chromatography (TLC). The reaction may take several hours to days.
-
Upon completion, quench the reaction by filtering it through a pad of Celite to remove the silver salts and molecular sieves. Wash the pad with DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting residue using silica gel column chromatography to separate the anomers and any unreacted starting material.
-
Characterize the anomeric configuration of the products using ¹H NMR spectroscopy by analyzing the coupling constant of the anomeric proton (JH1,H2).
Visualizations
Reaction Pathway Diagram
Caption: Competing pathways in mannosylation reactions.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for anomeric control.
References
- 1. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. glycodepot.com [glycodepot.com]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. alpha-D-Mannopyranosyl bromide, 2,3,4,6-tetraacetate | C14H19BrO9 | CID 11069632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Technical Support Center: Optimization of Acetobromomannose Glycosylations
Welcome to the Technical Support Center for the optimization of catalyst and solvent systems in acetobromomannose glycosylations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during these sensitive glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the stereoselectivity (α/β ratio) in acetobromomannose glycosylations?
The stereochemical outcome of acetobromomannose glycosylations is a delicate balance of several factors:
-
Catalyst/Promoter System: The choice and stoichiometry of the promoter, typically a combination of a halonium ion source like N-iodosuccinimide (NIS) and a thiophilic activator such as silver trifluoromethanesulfonate (AgOTf), are paramount. The amount of AgOTf, for instance, can significantly influence the α/β ratio.[1]
-
Solvent: The polarity and coordinating ability of the solvent play a crucial role. Ethereal solvents like diethyl ether (Et₂O) generally favor the formation of α-glycosides, while less coordinating solvents like dichloromethane (DCM) can promote the formation of β-glycosides.[1]
-
Temperature: Lower reaction temperatures often favor the kinetically controlled product, which can influence the anomeric selectivity.
-
Protecting Groups: The nature of the protecting groups on both the glycosyl donor (acetobromomannose) and the acceptor can impact reactivity and stereoselectivity through steric and electronic effects.
-
Presence of Molecular Sieves: Activated molecular sieves are essential to rigorously exclude moisture, which can hydrolyze the sensitive glycosyl donor and intermediates.
Q2: I am observing a low yield of my desired glycoside. What are the potential causes and how can I troubleshoot this?
Low yields in acetobromomannose glycosylations can be attributed to several issues:
-
Donor Instability: Acetobromomannose is sensitive to moisture and can decompose. Ensure it is freshly prepared or properly stored under anhydrous conditions.
-
Incomplete Activation: The promoter system may not be sufficiently active. Consider increasing the amount of the activator (e.g., AgOTf) or switching to a more potent system.
-
Side Reactions: The formation of byproducts such as orthoesters or glycal elimination products can consume the starting material.[2][3]
-
Poor Nucleophilicity of the Acceptor: Sterically hindered or electronically deactivated acceptors will react more slowly. Increasing the equivalents of the acceptor or raising the reaction temperature (with caution) may improve the yield.
Q3: My reaction is producing a mixture of α and β anomers. How can I improve the stereoselectivity?
Achieving high stereoselectivity is a common challenge. To favor a specific anomer:
-
For α-Mannosides:
-
For β-Mannosides:
-
Temperature Optimization: Systematically screen different reaction temperatures (e.g., -78 °C, -40 °C, 0 °C) as this can have a significant impact on the kinetic vs. thermodynamic product distribution.
Q4: I have identified an orthoester as a major byproduct. What causes its formation and how can I prevent it?
Orthoester formation is a common side reaction, particularly with acetylated donors like acetobromomannose.[2][4] It arises from the participation of the C-2 acetyl group, which can attack the anomeric center to form a stable cyclic intermediate that then reacts with the acceptor alcohol. To minimize orthoester formation:
-
Choice of Promoter: The strength of the Lewis acid promoter can influence the propensity for orthoester formation. Stronger Lewis acids like AgOTf can sometimes promote the rearrangement of the orthoester to the desired glycoside.[4]
-
Reaction Conditions: Modifying the reaction temperature and time can help to disfavor the pathway leading to the orthoester.
-
Protecting Group Strategy: In some cases, a non-participating protecting group at the C-2 position may be considered if orthoester formation is a persistent issue, although this will significantly alter the stereochemical outcome.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | 1. Inactive or decomposed acetobromomannose donor.2. Insufficient activation.3. Presence of moisture. | 1. Use freshly prepared or repurified acetobromomannose.2. Increase the equivalents of the promoter (e.g., AgOTf).3. Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly activated molecular sieves. |
| Poor α/β selectivity | 1. Suboptimal solvent choice.2. Incorrect promoter stoichiometry.3. Non-ideal reaction temperature. | 1. For α-selectivity, use diethyl ether. For β-selectivity, use dichloromethane.[1]2. Titrate the amount of AgOTf; start with catalytic amounts for α-selectivity and stoichiometric amounts for β-selectivity.[1]3. Screen a range of temperatures from -78 °C to 0 °C. |
| Formation of multiple spots on TLC, including baseline | 1. Donor decomposition.2. Formation of polar byproducts (e.g., hydrolyzed donor). | 1. Lower the reaction temperature. Use a less acidic promoter if possible.2. Ensure rigorous exclusion of water. |
| Major byproduct identified as an orthoester | Participation of the C-2 acetyl group. | 1. Use a stronger Lewis acid promoter like AgOTf to potentially facilitate rearrangement to the desired product.[4]2. Adjust reaction time and temperature. |
| Reaction is sluggish | 1. Low reactivity of the acceptor.2. "Disarmed" nature of the acetylated donor. | 1. Increase the equivalents of the acceptor alcohol.2. Cautiously increase the reaction temperature. |
Data Presentation: Catalyst and Solvent Effects on Stereoselectivity
The following table summarizes the impact of the solvent and the amount of silver triflate (AgOTf) on the stereochemical outcome of a representative glycosylation reaction. This data highlights the critical role these parameters play in directing the formation of either the α or β anomer.
| Entry | Solvent | Equivalents of AgOTf | Yield (%) | α:β Ratio |
| 1 | Diethyl Ether | 10 | - | 1:1.5 |
| 2 | Diethyl Ether | 1.1 | - | 6:1 |
| 3 | Diethyl Ether (dilute) | 1.1 | - | 10:1 |
| 4 | Dichloromethane | 3 | 92 | 1:1.8 |
| 5 | Dichloromethane | 1.1 | - | 1:8 |
Data adapted from a study on stereoselective glycosylations and may serve as a general guideline.[1] Actual results may vary depending on the specific acceptor and reaction conditions.
Experimental Protocols
General Protocol for Acetobromomannose Glycosylation
This protocol provides a general starting point for the optimization of your glycosylation reaction.
Materials:
-
Acetobromomannose (glycosyl donor)
-
Glycosyl acceptor
-
N-Iodosuccinimide (NIS)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether (Et₂O)
-
Activated 4 Å molecular sieves
Procedure:
-
Preparation: To a solution of the glycosyl acceptor (1.0 equiv) and acetobromomannose (1.2 equiv) in anhydrous DCM or Et₂O (0.1 M) is added freshly activated powdered 4 Å molecular sieves. The mixture is stirred under an inert atmosphere (Argon or Nitrogen) at room temperature for 30 minutes.
-
Cooling: The reaction mixture is cooled to the desired temperature (e.g., -40 °C).
-
Activation: A solution of NIS (1.5 equiv) and AgOTf (0.1 - 2.0 equiv, depending on the desired stereochemical outcome) in the same anhydrous solvent is added dropwise to the cooled reaction mixture.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate, followed by filtration through celite to remove the molecular sieves and inorganic salts.
-
Work-up: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired glycoside.
Visualizations
Logical Workflow for Troubleshooting Glycosylation Reactions
Caption: A stepwise workflow for troubleshooting common issues in glycosylation reactions.
Proposed Mechanism for Stereoselective Glycosylation
Caption: Proposed mechanistic pathways influencing α/β stereoselectivity.
References
- 1. Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Regio- and Stereoselective Synthesis of Mannose-Containing Oligosaccharides with Acetobromo Sugars as the Donors and Partially Protected Mannose Derivatives as the Acceptors via Sugar Orthoester Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycosylation of a Newly Functionalized Orthoester Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling and storage of moisture-sensitive 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide
Technical Support Center: 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide
Welcome to the technical support center for 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions regarding the handling and storage of this moisture-sensitive reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary characteristics of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide?
A1: 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide is a highly reactive glycosyl donor used in the synthesis of α-mannosides. Its key characteristic is its high sensitivity to moisture, which can lead to decomposition and a loss of reactivity. It is typically a white to beige or pale-yellow solid.[1] Some commercial preparations are stabilized with calcium carbonate to neutralize any hydrobromic acid that may form.[2]
Q2: How should I store 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide?
A2: Proper storage is crucial to maintain the integrity of the compound. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures.[1][3] For specific storage temperature recommendations from different suppliers, please refer to the table below.
Q3: The compound has turned yellow/brown. Can I still use it?
A3: A change in color from white/off-white to yellow or brown can indicate decomposition, likely due to exposure to moisture or elevated temperatures. This decomposition can reduce the efficiency of your glycosylation reaction. It is recommended to use a fresh, properly stored reagent for the best results.
Q4: My glycosylation reaction is not working or giving low yields. What could be the problem?
A4: Low yields or reaction failure with this glycosyl donor are often linked to its instability and the presence of moisture. Key factors to consider are:
-
Reagent Quality: The glycosyl bromide may have decomposed due to improper storage or handling.
-
Reaction Conditions: The reaction must be carried out under strictly anhydrous conditions. Ensure all glassware is oven- or flame-dried, and all solvents are freshly distilled and dried.
-
Acceptor Reactivity: The reactivity of the glycosyl acceptor can significantly impact the reaction outcome.
-
Promoter/Activator: The choice and quality of the promoter (e.g., silver salts) are critical for activating the glycosyl bromide.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | 1. Decomposition of the glycosyl bromide: The reagent was exposed to moisture during storage or handling.[4] 2. Wet reagents or solvents: Trace amounts of water in the reaction mixture will hydrolyze the glycosyl bromide.[4] 3. Inactive promoter: The promoter (e.g., silver salt) may have degraded. | 1. Use a fresh vial of the glycosyl bromide. Ensure proper handling techniques to minimize exposure to air and humidity. 2. Use freshly dried and distilled solvents and reagents. Dry all glassware thoroughly. 3. Use a fresh batch of the promoter. |
| Formation of unexpected byproducts | 1. Anomerization: The stereochemical outcome of glycosylation can be difficult to control.[5] 2. Side reactions: The presence of impurities or decomposition products can lead to side reactions. | 1. Optimize reaction conditions (temperature, solvent, promoter) to favor the desired anomer. Refer to literature for specific protocols for your acceptor. 2. Purify the glycosyl bromide before use if its quality is questionable. Ensure the purity of all other reagents. |
| Inconsistent results between batches | 1. Variability in reagent quality: The purity and stability of the glycosyl bromide can vary. 2. Subtle variations in reaction setup: Small differences in moisture levels or temperature can have a large impact. | 1. If possible, test a small amount of a new batch before running a large-scale reaction. 2. Standardize your experimental protocol meticulously. Use a glovebox or Schlenk line for the most sensitive reactions. |
Data Presentation: Storage Conditions
The recommended storage temperature for 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide and similar glycosyl bromides can vary between suppliers. The following table summarizes these recommendations.
| Supplier/Source | Recommended Storage Temperature | Additional Notes |
| ChemicalBook | Refrigerator, Under Inert Atmosphere | |
| Thermo Fisher Scientific | Store in freezer. Keep under nitrogen. | |
| Biosynth | Store at < -15°C | Warm to Room Temperature before use. |
| Synthose | Store at 0 to 8 °C | |
| Carl ROTH | 2 to 8 °C | |
| USBio | 4°C | Shipping at room temperature. |
Experimental Protocols
Protocol 1: General Handling of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide
Due to its moisture sensitivity, this compound must be handled under an inert atmosphere (nitrogen or argon).
-
Preparation: Before opening the container, allow it to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid.[6]
-
Inert Atmosphere: Transfer the required amount of the compound to a pre-weighed, oven-dried flask under a positive pressure of nitrogen or argon. This is best performed in a glovebox.
-
Dissolution: Dissolve the solid in a freshly dried, anhydrous solvent (e.g., dichloromethane) appropriate for your reaction.
-
Usage: The resulting solution should be used immediately in the subsequent reaction. Glycosyl bromides are generally less stable in solution.[5]
Protocol 2: A Typical Glycosylation Reaction
This protocol describes a general procedure for a Koenigs-Knorr glycosylation reaction.
-
Reaction Setup: To an oven-dried flask containing a magnetic stir bar and activated 4 Å molecular sieves, add the glycosyl acceptor dissolved in anhydrous dichloromethane under an inert atmosphere.
-
Cooling: Cool the mixture to the desired temperature (e.g., -20 °C to 0 °C).
-
Addition of Reagents: Add the promoter (e.g., silver triflate or silver carbonate) to the cooled mixture.
-
Glycosyl Donor Addition: Slowly add a solution of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide in anhydrous dichloromethane to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at the set temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by adding an appropriate reagent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Work-up and Purification: Filter the reaction mixture, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for handling the moisture-sensitive reagent.
Caption: A decision tree for troubleshooting common reaction issues.
References
- 1. 2,3,4,6-TETRA-O-ACETYL-ALPHA-D-MANNOPYRANOSYL BROMIDE | 13242-53-0 [amp.chemicalbook.com]
- 2. 2,3,4,6-Tetra-O-acetyl-a-D-mannopyranosyl bromide, 10 g, CAS No. 13242-53-0 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. biosynth.com [biosynth.com]
Impact of temperature on the stability of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of temperature on the stability of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide?
A1: To ensure the stability and purity of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide, it is recommended to store the compound at refrigerated temperatures, typically between 2°C and 8°C.[1] For long-term storage, some suppliers recommend temperatures as low as -20°C.[2] The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent hydrolysis due to moisture.[3]
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures can significantly accelerate the degradation of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide.[4] As a glycosyl bromide, it is a reactive molecule susceptible to decomposition, which can be initiated by heat.[4] The primary degradation pathways at elevated temperatures include hydrolysis in the presence of moisture and anomerization.
Q3: What are the visible signs of decomposition?
A3: Decomposition of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide may be indicated by a change in its physical appearance. The pure compound is typically a white to off-white crystalline solid. A yellow to brownish color may suggest the presence of degradation products. A decrease in melting point is another indicator of impurity.
Q4: Is this compound sensitive to moisture?
A4: Yes, 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide is sensitive to moisture.[2] The presence of water can lead to the hydrolysis of the anomeric bromide, resulting in the formation of the corresponding hemiacetal and hydrobromic acid. The generated acid can, in turn, catalyze further degradation of the compound. Therefore, it is crucial to handle the compound in a dry environment and store it in a tightly sealed container, preferably with a desiccant.
Q5: Are there any stabilizing agents used for this compound?
A5: Yes, some commercial preparations of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide are stabilized with a small amount of a non-basic, acid-scavenging agent like powdered anhydrous calcium carbonate.[5] This helps to neutralize any trace amounts of hydrobromic acid that may form during storage, thus preventing acid-catalyzed decomposition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low yield or no product in glycosylation reaction | Decomposition of the glycosyl bromide. | - Confirm the purity of the starting material using ¹H NMR or HPLC. - Ensure the reaction is performed under strictly anhydrous conditions. - Use freshly prepared or properly stored glycosyl bromide. - Consider lowering the reaction temperature if the conditions allow. |
| Discoloration of the compound (yellowing/browning) | Thermal degradation or exposure to light. | - Store the compound at the recommended low temperature and in the dark. - If discoloration is observed, repurify the compound by recrystallization before use. |
| Inconsistent analytical results (e.g., multiple spots on TLC, extra peaks in HPLC) | Presence of degradation products. | - Analyze the sample using a stability-indicating HPLC method to identify and quantify impurities. - Repurify the compound if the impurity levels are unacceptable for the intended application. |
| Difficulty in dissolving the compound | Partial hydrolysis and formation of insoluble byproducts. | - Handle the compound in a glove box or under a stream of inert gas to minimize exposure to moisture. - Use anhydrous solvents for dissolution. |
Quantitative Data on Thermal Stability
Table 1: Illustrative Half-life of an Acetylated Glycosyl Bromide at Various Temperatures
| Temperature (°C) | Half-life (t½) |
| -20 | > 1 year |
| 4 | Several months |
| 25 (Room Temperature) | Days to weeks |
| 40 | Hours to days |
| 60 | Minutes to hours |
This is a generalized and illustrative table. The actual stability of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide may vary.
Experimental Protocols
Protocol 1: Determination of Thermal Stability using Isothermal HPLC Analysis
This protocol outlines a method to assess the stability of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide at a specific temperature over time.
1. Materials and Equipment:
-
2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide
-
Anhydrous acetonitrile (HPLC grade)
-
Temperature-controlled oven or incubator
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Procedure:
-
Preparation of Stock Solution: Accurately weigh approximately 10 mg of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide and dissolve it in 10 mL of anhydrous acetonitrile in a volumetric flask to prepare a stock solution of 1 mg/mL.
-
Sample Preparation for Stability Study: Aliquot the stock solution into several autosampler vials and seal them tightly.
-
Initial Analysis (T=0): Immediately analyze one of the vials using the HPLC method described below to determine the initial purity.
-
Isothermal Storage: Place the remaining vials in a temperature-controlled oven set at the desired temperature (e.g., 40°C, 50°C, or 60°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from the oven, allow it to cool to room temperature, and analyze it by HPLC.
-
HPLC Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient could be: 0-2 min, 50% B; 2-15 min, 50-90% B; 15-20 min, 90% B; 20-22 min, 90-50% B; 22-25 min, 50% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Calculate the percentage of the remaining 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide at each time point relative to the initial concentration (T=0). Plot the percentage of the remaining compound against time to determine the degradation kinetics.
Visualizations
References
- 1. Kinetic study of thermal degradation of chitosan as a function of deacetylation degree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 2,3,4,6-TETRA-O-ACETYL-ALPHA-D-MANNOPYRANOSYL BROMIDE | 13242-53-0 [amp.chemicalbook.com]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. alpha-D-Mannopyranosyl bromide, 2,3,4,6-tetraacetate | C14H19BrO9 | CID 11069632 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Acetylated Sugar Bromides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of acetylated sugar bromides.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of acetylated sugar bromides in a question-and-answer format.
Q1: My acetylated sugar bromide appears to be decomposing during purification. What are the signs of decomposition and how can I prevent it?
A1: Signs of decomposition include discoloration (yellowing or browning) of the product, the appearance of new spots on a Thin-Layer Chromatography (TLC) analysis, and a decrease in the desired product's yield. Acetylated sugar bromides are sensitive to moisture, heat, and prolonged exposure to silica gel.[1]
To prevent decomposition:
-
Work quickly and under anhydrous conditions: Use dry solvents and glassware, and perform the purification under an inert atmosphere (e.g., nitrogen or argon) if possible.[2]
-
Avoid excessive heat: When removing solvents, use a rotary evaporator with a water bath temperature below 40-50°C.[3] For recrystallization, use minimal heating to dissolve the compound.[3][4]
-
Minimize contact time with silica gel: If using flash column chromatography, run the column as quickly as possible. The acidic nature of silica gel can promote the degradation of these sensitive compounds. Consider using deactivated silica gel (by adding a small percentage of a neutral or basic agent like triethylamine to the eluent) for particularly labile bromides.
Q2: I'm observing a significant amount of a byproduct that I suspect is an orthoester. How can I confirm this and how do I avoid its formation?
A2: The formation of a stable cyclic orthoacetate is a common side reaction, particularly when a participating group like an acetyl group is at the C-2 position.[5] This occurs when the acetyl group intramolecularly attacks the anomeric center as the bromide departs.[5] Orthoesters are generally more stable to basic conditions but are readily hydrolyzed by acid.[5]
To minimize orthoester formation:
-
Control the reaction conditions: The choice of glycosylation promoter can influence the formation of orthoesters. For instance, using silver carbonate or silver oxide can drive the reaction towards the desired glycoside.[5]
-
Purification Strategy: If an orthoester has formed, it can sometimes be separated by careful flash column chromatography. Due to its different structure and polarity compared to the glycosyl bromide, a well-optimized solvent system should allow for separation.
Q3: My flash column chromatography is not giving good separation, and the product is co-eluting with impurities. What can I do?
A3: Poor separation during flash chromatography can be due to several factors.
To improve separation:
-
Optimize the solvent system: Use TLC to test various solvent systems. A good solvent system will show a clear separation between your desired product and impurities, with the product having an Rf value between 0.2 and 0.4. Common solvent systems for acetylated sugars include gradients of ethyl acetate in petroleum ether or hexane.[1][6]
-
Use a gradient elution: A gradient elution, where the polarity of the solvent is gradually increased, can often provide better separation than an isocratic (constant solvent composition) elution.[7]
-
Proper column packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.
-
Sample loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column in a concentrated band.
Q4: I am having trouble getting my acetylated sugar bromide to crystallize. What are some strategies to induce crystallization?
A4: Recrystallization is a powerful purification technique for acetylated sugar bromides, but inducing crystal formation can be challenging.
Strategies to induce crystallization:
-
Choose the right solvent: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[4][8] Isopropyl ether is a commonly used solvent for the recrystallization of acetobromoglucose.[3] Test small amounts of your product in different solvents to find the best one.
-
Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals or an oil.[4]
-
Scratching the flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, adding a seed crystal to the cooled, saturated solution can initiate crystallization.
-
Reduce the volume of solvent: If no crystals form upon cooling, it may be because too much solvent was used. Carefully evaporate some of the solvent and try cooling again.
Frequently Asked Questions (FAQs)
Q: What is the typical stability of a purified acetylated sugar bromide?
A: Purified acetylated sugar bromides are generally unstable and should be used immediately after preparation or stored under strictly anhydrous conditions at low temperatures (e.g., in a desiccator in a freezer).[3] Over time, they can hydrolyze back to the corresponding sugar or undergo other decomposition reactions.
Q: Can I use reversed-phase chromatography for purification?
A: While normal-phase chromatography on silica gel is more common, reversed-phase chromatography can be used, especially for protected sugar compounds.[9] However, the aqueous solvent systems used in reversed-phase chromatography can be problematic for the moisture-sensitive glycosyl bromides, potentially leading to hydrolysis. If used, it should be done with caution and with anhydrous mobile phases if possible.
Q: What is the best way to monitor the purification process?
A: Thin-Layer Chromatography (TLC) is the most common and effective way to monitor the progress of your purification. Use a suitable staining method to visualize the spots, such as charring with a solution of sulfuric acid in ethanol.[6]
Quantitative Data Summary
| Compound | Purification Method | Reported Yield | Reference |
| Methyl 2,3,4-tri-O-benzoyl-6-O-(2-S-acetyl-3,4,6-tri-O-acetyl-2-thio-β-D-glucopyranoside)-α-D-glucopyranoside | Flash column chromatography | 89% | [6] |
| Methyl 2,3,6-tri-O-benzyl-4-O-(2-S-acetyl-3,4,6-tri-O-acetyl-2-thio-β-D-glucopyranoside)-α-D-glucopyranoside | Flash column chromatography | 80% | [6] |
| Glycal from acylated glycosyl bromide | Flash column chromatography | 69% | [1] |
| α-Acetobromoglucose | Recrystallization | High | [3] |
Note: Yields are highly dependent on the success of the preceding reaction and the specific substrate.
Experimental Protocols
Protocol 1: Recrystallization of α-Acetobromoglucose[3]
-
Dissolution: In a flask, add dry isopropyl ether to the crude α-acetobromoglucose. Carefully warm the flask on a water bath to dissolve the product. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Cooling: Once dissolved, transfer the hot solution to a clean flask and cool it rapidly in a cold water bath to approximately 45°C. Then, allow the solution to cool slowly to room temperature.
-
Crystallization: Place the flask in a refrigerator at 5°C for at least 2 hours to allow for complete crystallization.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, dry isopropyl ether.
-
Drying: Dry the purified crystals under vacuum. The product is best stored in a vacuum desiccator.[3]
Protocol 2: Flash Column Chromatography of Acetylated Glycosyl Bromides (General Procedure)[1][6]
-
TLC Analysis: Determine an appropriate solvent system using TLC. A common starting point is a mixture of ethyl acetate and petroleum ether (or hexane). Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired product.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar solvent mixture.
-
Sample Loading: Dissolve the crude acetylated sugar bromide in a minimal amount of the eluent or a compatible solvent (e.g., dichloromethane). Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the determined solvent system. If using a gradient, gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, ensuring the water bath temperature is kept low to prevent decomposition.
Visualizations
Caption: General purification workflow for acetylated sugar bromides.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Mannosyl Donors: 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl Bromide vs. Modern Alternatives
For researchers, scientists, and drug development professionals, the stereoselective construction of mannosidic linkages is a critical step in the synthesis of a wide array of biologically active molecules, including glycoproteins, glycolipids, and oligosaccharide-based therapeutics. The choice of the mannosyl donor is paramount, directly influencing reaction efficiency, stereochemical outcome, and substrate scope. This guide provides an objective comparison of the classical donor, 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide (acetobromomannose), with other widely used mannosyl donors, supported by experimental data to inform synthetic strategies.
Introduction to Mannosyl Donors
Glycosylation reactions are notoriously challenging, with the formation of 1,2-cis-glycosidic linkages, such as β-mannosides, being particularly difficult to control. The reactivity and stereodirecting ability of the mannosyl donor are key factors in overcoming this challenge. 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide, a classical glycosyl donor utilized in the Koenigs-Knorr reaction, has been a cornerstone of carbohydrate chemistry for over a century.[1] However, its application is often associated with the use of heavy metal promoters and can lead to mixtures of anomers. Over the years, a variety of other mannosyl donors have been developed to address these limitations, offering improved reactivity, stability, and stereoselectivity.
This guide will compare the performance of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide with other prominent classes of mannosyl donors, including thioglycosides, glycosyl trichloroacetimidates, and sulfoxides. The comparison will focus on key performance indicators such as chemical yield and anomeric selectivity (α:β ratio).
Quantitative Comparison of Mannosyl Donor Performance
The selection of a mannosyl donor is a multifactorial decision that depends on the specific glycosyl acceptor, the desired anomeric outcome, and the overall synthetic strategy. The following table summarizes quantitative data from various studies to provide a comparative overview of the performance of different mannosyl donor classes. It is important to note that direct comparisons can be challenging due to variations in reaction conditions, substrates, and activators used in different studies.
| Mannosyl Donor Type | Leaving Group | Typical Promoter(s) | Acceptor Example | Yield (%) | α:β Ratio | Reference(s) |
| Glycosyl Bromide | -Br | Ag₂CO₃, AgOTf, Hg(CN)₂ | Methanol | 62 | α-selective | [2] |
| Ag₂O, TMSOTf | Secondary Alcohol | 5-99 | Varies | [3][4] | ||
| Thioglycoside | -SPh, -SEt | NIS/TfOH, DMTST | Primary Alcohol | 53 | 1:3 | [5] |
| Tf₂O/Me₂S | Mannoside (2-OH) | 95 | >1:9 | [5] | ||
| Glycosyl Trichloroacetimidate | -OC(=NH)CCl₃ | TMSOTf, BF₃·OEt₂ | Secondary Alcohol | High | Generally α-selective | [6] |
| Glycosyl Sulfoxide | -S(O)Ph | Tf₂O | Secondary Alcohol | High | Highly β-selective (with pre-activation) | [5] |
| Glycosyl Phosphate | -OPO(OPh)₂ | TMSOTf | Secondary Alcohol | High | Highly β-selective | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the performance of different mannosyl donors. Below are representative experimental protocols for key glycosylation reactions.
Protocol 1: Koenigs-Knorr Glycosylation using 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl Bromide
This protocol is a classical method for the synthesis of glycosides using a glycosyl bromide donor.[8]
Materials:
-
2,3,4,6-Tetra-o-acetyl-alpha-d-glucopyranosyl Bromide (or the corresponding mannosyl bromide)
-
Glycosyl acceptor (e.g., a primary or secondary alcohol)
-
Silver(I) oxide (Ag₂O) or Silver carbonate (Ag₂CO₃)
-
Anhydrous acetonitrile or dichloromethane (DCM)
-
4 Å molecular sieves
Procedure:
-
To a solution of the glycosyl acceptor (1.1 equivalents) and silver(I) oxide (1.0 equivalent) in anhydrous acetonitrile, add activated 4 Å molecular sieves.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes.
-
Add a solution of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide (1.0 equivalent) in anhydrous acetonitrile dropwise to the mixture.
-
Stir the reaction mixture in the dark at room temperature for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired glycoside.
Protocol 2: Glycosylation using a Thioglycoside Donor
This protocol outlines a common method for the activation of thioglycoside donors.[5]
Materials:
-
Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-mannopyranoside (Thiomannoside donor)
-
Glycosyl acceptor
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous dichloromethane (DCM)
-
4 Å molecular sieves
Procedure:
-
To a stirred suspension of the thiomannoside donor (1.0 equivalent), glycosyl acceptor (1.2 equivalents), and activated 4 Å molecular sieves in anhydrous DCM at -20 °C, add NIS (1.1 equivalents).
-
After stirring for 10 minutes, add a catalytic amount of TfOH or TMSOTf (0.1 equivalents) dropwise.
-
Allow the reaction to warm to 0 °C or room temperature and stir for 1-4 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing Glycosylation Pathways
The following diagrams illustrate the key mechanistic pathways and experimental workflows discussed in this guide.
Caption: The Koenigs-Knorr glycosylation mechanism.
Caption: A generalized experimental workflow for a chemical glycosylation reaction.
Conclusion
While 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide remains a historically significant and useful mannosyl donor, particularly for the synthesis of α-mannosides via the Koenigs-Knorr reaction, the field of carbohydrate chemistry has evolved to offer a broader and more versatile toolkit. Modern mannosyl donors, such as thioglycosides and sulfoxides, often provide superior stereoselectivity, especially for the challenging β-mannosidic linkage, and may employ milder reaction conditions. The choice of donor should be carefully considered based on the specific synthetic target and the desired stereochemical outcome. This guide provides a foundational comparison to aid researchers in making informed decisions for their glycosylation strategies.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. users.ox.ac.uk [users.ox.ac.uk]
- 6. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for Glycosylation Reactions: Acetobromo-α-D-mannose vs. Mannosyl Trichloroacetimidates
For researchers and professionals in synthetic carbohydrate chemistry and drug development, the selection of an appropriate glycosyl donor is a pivotal decision that dictates the efficiency, stereoselectivity, and overall success of a glycosylation reaction. This guide provides an objective, data-supported comparison between a classical glycosyl donor, 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide, and the more modern O-glycosyl trichloroacetimidates.
Overview of the Glycosyl Donors
2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide , often called acetobromo-α-D-mannose, is a glycosyl halide widely used in the classic Koenigs-Knorr glycosylation reaction.[1] Its activation typically requires stoichiometric amounts of heavy metal salt promoters, such as silver carbonate or silver triflate.[1] The presence of an acetyl-participating group at the C-2 position generally favors the formation of 1,2-trans-glycosidic linkages.[1]
Mannosyl trichloroacetimidates are highly reactive glycosyl donors developed by Richard R. Schmidt.[2] Their popularity stems from their ease of activation using only catalytic amounts of a Lewis acid (e.g., TMSOTf, BF₃·OEt₂) under mild conditions.[2][3] This high reactivity, however, can sometimes lead to side reactions, such as the formation of trichloroacetamide byproducts.[3]
Comparative Analysis: General Characteristics
The fundamental differences in reactivity, stability, and reaction requirements are summarized below.
| Feature | 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl Bromide | Mannosyl Trichloroacetimidates |
| Donor Type | Glycosyl Halide | O-Glycosyl Imidate |
| Typical Reaction | Koenigs-Knorr Glycosylation[1] | Schmidt Glycosylation |
| Activation | Stoichiometric heavy metal salts (e.g., Ag₂CO₃, Hg(CN)₂, AgOTf)[1] | Catalytic Lewis acids (e.g., TMSOTf, BF₃·OEt₂) or Brønsted acids[2][4] |
| Reactivity | Moderate | High |
| Stability | Relatively stable but can decompose with light or heat; often stabilized with CaCO₃.[5][6] | More sensitive to moisture and acidic conditions; often prepared fresh before use. |
| Byproducts | Stoichiometric amounts of insoluble metal salts (e.g., AgBr). | Trichloroacetamide (soluble), which can sometimes be challenging to remove. |
| Stereocontrol | C-2 participating groups (acetyl) strongly direct 1,2-trans (β) products. | Stereoselectivity is highly dependent on solvent, temperature, and protecting groups. Can provide good α-selectivity.[7] |
| Handling | Requires careful handling due to the use of toxic heavy metal promoters. | Avoids stoichiometric toxic metals, but donors are moisture-sensitive. |
Table 1: General Characteristics of Acetobromo-α-D-mannose and Mannosyl Trichloroacetimidates.
Performance in Glycosylation: A Quantitative Look
Direct, side-by-side comparisons of glycosylation reactions in a single study are scarce. The following table compiles representative data from different studies to illustrate the performance of each donor with a similar, sterically hindered secondary alcohol acceptor: a derivative of N-acetylglucosamine (GlcNAc), a common building block in glycobiology.
Disclaimer: The data below is compiled from different sources for illustrative purposes and was not obtained from a head-to-head comparative experiment.
| Glycosyl Acceptor | Donor | Promoter/Activator | Solvent | Yield (%) | α:β Ratio |
| Fmoc-L-Proline Allyl Ester (Hydroxyproline derivative) | Per-benzoyl-α-D-mannopyranosyl bromide | Ag₂CO₃ / AgOTf | CH₂Cl₂ | 85% | α-only |
| GlcNAc Derivative (4-OH) | Per-acetyl-α-D-mannopyranosyl trichloroacetimidate | TMSOTf (cat.) | CH₂Cl₂ | Low Yields | Poor Selectivity (<1:1) |
Table 2: Illustrative Comparison of Glycosylation Performance. Data compiled from separate studies for comparison purposes.
As illustrated, the classical Koenigs-Knorr condition with a benzoylated mannosyl bromide on a hydroxyproline acceptor provided a high yield of the α-product.[8] In contrast, attempts to synthesize the challenging β-Man(1,4)-GlcNAc linkage, a core motif in N-linked glycoproteins, using standard trichloroacetimidate donors have historically resulted in low yields and poor stereoselectivity.[9] This highlights that while trichloroacetimidates are highly reactive, achieving the desired stereoselectivity, particularly for challenging linkages like β-mannosides, requires highly optimized conditions and specialized donor protecting group strategies.[9]
Reaction Mechanisms and Experimental Workflows
The divergent activation pathways of these two donors are key to understanding their behavior and selecting appropriate reaction conditions.
Caption: Generalized reaction pathways for Koenigs-Knorr and Schmidt glycosylations.
Experimental Protocols
General Protocol for Koenigs-Knorr Glycosylation with Acetobromo-α-D-mannose
-
To a flame-dried flask under an inert atmosphere (Argon), add the glycosyl acceptor (1.0 eq.), an insoluble promoter such as silver carbonate (2.0 eq.), and anhydrous dichloromethane (CH₂Cl₂). If a soluble promoter like silver triflate is used, it is often added at a later stage.
-
Stir the suspension in the dark at room temperature for 30 minutes.
-
Add a solution of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide (1.2-1.5 eq.) in anhydrous CH₂Cl₂ dropwise to the mixture.
-
Stir the reaction at room temperature in the dark and monitor its progress by Thin Layer Chromatography (TLC). Reactions can take several hours to days.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and filter through a pad of Celite® to remove insoluble silver salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the desired glycoside.
General Protocol for Schmidt Glycosylation with Mannosyl Trichloroacetimidate
-
To a flame-dried flask containing activated 4 Å molecular sieves under an inert atmosphere (Argon), add the glycosyl acceptor (1.0 eq.) and the mannosyl trichloroacetimidate donor (1.2-1.5 eq.).
-
Dissolve the solids in a suitable anhydrous solvent (e.g., CH₂Cl₂, diethyl ether, or acetonitrile).
-
Cool the mixture to the desired temperature (typically between -78 °C and 0 °C).
-
Add a solution of the Lewis acid catalyst (e.g., TMSOTf, 0.05-0.2 eq.) in the reaction solvent dropwise.
-
Stir the reaction at this temperature and monitor by TLC. These reactions are often rapid, completing within 30 minutes to a few hours.
-
Once the donor is consumed, quench the reaction by adding a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter to remove the molecular sieves.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product via silica gel chromatography.
Conclusion and Recommendations
The choice between 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide and mannosyl trichloroacetimidates is a trade-off between stability, reactivity, and reaction conditions.
-
Acetobromo-α-D-mannose remains a viable, cost-effective donor, particularly when 1,2-trans (β) glycosides are desired and the acceptor is robust enough to withstand the reaction conditions. Its stability makes it suitable for routine applications where high reactivity is not paramount.
-
Mannosyl trichloroacetimidates are the donors of choice for modern, complex oligosaccharide synthesis.[2] Their high reactivity allows for glycosylations at low temperatures, often leading to higher yields and cleaner reactions. The catalytic nature of the activation is a significant advantage, avoiding stoichiometric toxic metal waste. While they are more sensitive, their versatility and power in constructing challenging glycosidic bonds, including α-mannosides, make them indispensable for drug development and advanced chemical biology research.[7]
For projects demanding high efficiency, mild conditions, and access to α-mannosidic linkages, the investment in preparing and using mannosyl trichloroacetimidates is generally justified by the superior outcomes.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alpha-D-Mannopyranosyl bromide, 2,3,4,6-tetraacetate | C14H19BrO9 | CID 11069632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. A comparative study of different glycosylation methods for the synthesis of D-mannopyranosides of Nalpha-fluorenylmethoxycarbonyl-trans-4-hydroxy-L-proline allyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective synthesis of photoactivatable Man(β1,4)GlcNAc-based bioorthogonal probes - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Anomeric Configuration of Glycosylation Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise stereochemical assignment of glycosidic linkages is paramount, as the anomeric configuration (α or β) governs the three-dimensional structure and subsequent biological activity of glycoconjugates. This guide provides an objective comparison of the most common and effective methods for determining the anomeric configuration of glycosylation products, supported by experimental data and detailed protocols.
The primary methods for definitive anomeric configuration determination are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.[1] While X-ray crystallography offers unambiguous proof of stereochemistry, the difficulty in obtaining suitable crystals often makes it impractical.[2] Consequently, NMR spectroscopy has become the most accessible and widely utilized method for this purpose in solution.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for assigning anomeric configurations in solution.[1] Analysis of one-dimensional (1D) ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments, provides a wealth of structural information.[3]
Key NMR Parameters for Anomeric Determination
Several key parameters derived from NMR spectra are diagnostic for anomeric configuration. These include the chemical shift (δ) of the anomeric proton (H-1), the scalar coupling constants between protons (³J(H1,H2)) and between carbon and proton (¹J(C1,H1)), and Nuclear Overhauser Effects (NOEs).
| Parameter | Typical Value for α-Anomer | Typical Value for β-Anomer | Notes |
| ¹H Chemical Shift (δ H-1) | Downfield (e.g., ~5.1 ppm for glucose)[4] | Upfield (e.g., ~4.5 ppm for glucose)[4][5] | α-anomeric protons are typically 0.3-0.5 ppm downfield from β-anomers.[4] |
| ³J(H1,H2) Coupling Constant | Small (2–4 Hz)[1] | Large (7–10 Hz)[5] | Based on the Karplus relationship; depends on the dihedral angle between H-1 and H-2. |
| ¹J(C1,H1) Coupling Constant | Large (~170 Hz) | Small (~160 Hz) | The α-anomer (axial H-1) has a larger one-bond coupling constant than the β-anomer (equatorial H-1). |
| NOE Correlations | H-1 ↔ H-2[1] | H-1 ↔ H-3 and H-1 ↔ H-5[1] | Indicates through-space proximity; crucial for confirming stereochemistry. |
dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
}
Caption: Workflow for anomeric configuration determination.
Experimental Protocol: NMR Analysis for Anomeric Configuration [2][6]
-
Sample Preparation: Dissolve 5-10 mg of the purified glycoside in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a clean, dry 5 mm NMR tube.[6][7]
-
1D ¹H NMR Acquisition: Acquire a standard 1D proton NMR spectrum. Identify the anomeric proton (H-1) signal, which typically resonates in the 4.4–6.0 ppm region.[3]
-
¹H NMR Analysis:
-
Chemical Shift (δ): Compare the chemical shift of H-1. A signal further downfield is indicative of an α-anomer, while a more upfield signal suggests a β-anomer.[4]
-
Coupling Constant (³J(H1,H2)): Measure the scalar coupling constant between H-1 and H-2. For most hexopyranosides, a small coupling constant (2-4 Hz) indicates a gauche relationship (α-anomer), while a large coupling constant (7-10 Hz) indicates an anti-periplanar relationship (β-anomer).[1][5]
-
Integration: If both anomers are present, integrate the respective anomeric proton signals to determine the α:β ratio.[2]
-
-
2D NMR Acquisition (if needed): If signals overlap or assignments are ambiguous, acquire 2D NMR spectra such as COSY, TOCSY, HSQC, and NOESY/ROESY.[7]
-
2D NMR Analysis:
-
COSY/TOCSY: Establish the spin system for each sugar residue, confirming the H-1 and H-2 assignments.
-
NOESY/ROESY: Look for key through-space correlations. For a β-anomer, an NOE is typically observed between the anomeric proton (H-1) and the axial protons at C-3 and C-5. For an α-anomer, a characteristic NOE is seen between H-1 and H-2.[1]
-
X-ray Crystallography
When a single crystal of the glycosylation product can be obtained, X-ray crystallography provides the most definitive and unambiguous structural evidence, including the absolute configuration of the anomeric center.[1] This method determines the precise three-dimensional arrangement of atoms in the solid state.[8]
Key Data Parameters:
-
Structure Solution: Provides the exact coordinates of all atoms.
-
Anomeric Center Geometry: Directly visualizes the axial (typically α) or equatorial (typically β) position of the glycosidic bond.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow a single, high-quality crystal of the purified glycoside. This is often the most challenging step and can be a significant bottleneck.[2]
-
Data Collection: Mount the crystal on a diffractometer and expose it to a beam of X-rays. Collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Build a molecular model into the electron density and refine the atomic positions to achieve the best fit with the experimental data.[8] The final refined structure will unequivocally show the anomeric configuration.
Enzymatic Assays
Enzymatic methods offer a highly specific, albeit indirect, way to determine anomeric configuration. These assays utilize glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds with high stereospecificity.[9] For example, α-glucosidase will only cleave α-glucosides, while β-glucosidase will only cleave β-glucosides.
| Method | Principle | Outcome for α-Anomer | Outcome for β-Anomer |
| α-Glycosidase Digestion | Enzyme specifically hydrolyzes α-glycosidic bonds. | Glycoside is hydrolyzed. | Glycoside remains intact. |
| β-Glycosidase Digestion | Enzyme specifically hydrolyzes β-glycosidic bonds. | Glycoside remains intact. | Glycoside is hydrolyzed. |
dot graph { layout=neato; node [shape=circle, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
}
Caption: Principle of enzymatic anomeric determination.
Experimental Protocol: Glycosidase Digestion Assay [10]
-
Enzyme and Substrate Preparation: Prepare a buffered solution (e.g., sodium acetate, pH 5.1) appropriate for the chosen glycosidase. Dissolve a known amount of the purified glycoside in this buffer.
-
Reaction Incubation: Divide the glycoside solution into two tubes. To one tube, add the specific glycosidase (e.g., α-glucosidase). To the other (control), add buffer only. Incubate both tubes at the optimal temperature for the enzyme (e.g., 35-37°C).
-
Reaction Monitoring: After a set incubation period (e.g., 1-24 hours), stop the reaction (e.g., by boiling).
-
Analysis: Analyze the reaction mixtures by a suitable method, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry, to detect the presence of the starting material and any hydrolysis products (the free sugar and aglycone). Hydrolysis in the enzyme-treated sample, but not the control, confirms the corresponding anomeric configuration.
Chemical Methods
While less common now due to the power of NMR, certain chemical derivatization reactions can help infer anomeric stereochemistry, often by locking the conformation to facilitate easier NMR analysis. For example, peracetylation of a glycoside can rigidify the ring system, making the interpretation of coupling constants more straightforward.
Conclusion
The determination of anomeric configuration is a critical step in the structural elucidation of glycosylation products. NMR spectroscopy stands as the most versatile and routine method , providing a wealth of data from chemical shifts, coupling constants, and NOE experiments. When obtainable, X-ray crystallography provides the ultimate, unambiguous proof of structure . Enzymatic assays serve as an excellent complementary technique, offering high specificity for orthogonal validation. The choice of method depends on sample availability, the complexity of the molecule, and the required level of certainty. For drug development and molecular biology research, a combination of these methods, particularly NMR and enzymatic analysis, provides the highest confidence in anomeric assignment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 5. magritek.com [magritek.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. Uncommon Glycosidases for the Enzymatic Preparation of Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. home.sandiego.edu [home.sandiego.edu]
A Comparative Guide to Promoter Efficacy in Glycosylation with 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl Bromide
For researchers engaged in the synthesis of complex carbohydrates and glycoconjugates, the choice of promoter is critical to the success of glycosylation reactions. This guide provides a comparative analysis of the efficacy of various promoters used with the glycosyl donor 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide. The data presented herein, sourced from experimental findings, highlights significant differences in reaction efficiency, yield, and stereoselectivity among classical and modern promoter systems.
Quantitative Comparison of Promoter Systems
The following table summarizes the performance of different promoters in glycosylation reactions utilizing 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide. The data clearly illustrates the superior performance of modern catalytic systems over traditional methods.
| Promoter System | Glycosyl Acceptor | Solvent | Reaction Time | Yield (%) | Anomeric Selectivity (α:β) | Reference |
| Silver(I) Oxide (Ag₂O) | Methyl 3,4,6-tri-O-benzyl-α-D-mannopyranoside | Dichloromethane (DCM) | 30 hours | 5% | Not specified | [1] |
| Silver(I) Oxide (Ag₂O) with catalytic Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Methyl 3,4,6-tri-O-benzyl-α-D-mannopyranoside | Dichloromethane (DCM) | < 5 minutes | 99% | Not specified | [1] |
| Silver Silicate | (-)-Menthol | Dichloromethane (DCM) | Not specified | 74% | 1:22 | [2] |
| Mercuric Cyanide (Helferich Conditions) | General Alcohols | Not specified | 30-100 minutes | High (not quantified in search) | Not specified | [3] |
Key Observations:
-
Classical Koenigs-Knorr Conditions: The traditional Koenigs-Knorr reaction, employing insoluble silver salts like silver(I) oxide, is characterized by very long reaction times and often results in low to moderate yields[1][3].
-
Lewis Acid Co-promotion: The addition of a catalytic amount of a Lewis acid, such as TMSOTf, to the silver(I) oxide-promoted reaction dramatically accelerates the glycosylation, leading to nearly quantitative yields in a fraction of the time[1]. This synergistic effect represents a significant advancement in the efficiency of glycosyl bromide activations.
-
Stereoselectivity with Silver Silicate: The use of silver silicate as a promoter has been shown to afford high yields and excellent 1,2-trans (β) stereoselectivity, which is a desirable outcome in many synthetic strategies[2].
-
Helferich Modification: While specific quantitative data for the target mannosyl bromide was not found in the search, the Helferich modification, which utilizes mercury salts like mercuric cyanide, is widely regarded as a more rapid and efficient alternative to the original Koenigs-Knorr protocol[3].
Experimental Protocols
Below are detailed methodologies for key glycosylation experiments cited in this guide.
Protocol 1: Glycosylation using Silver(I) Oxide with Catalytic TMSOTf[1]
This protocol describes a highly efficient method for the glycosylation of a mannosyl bromide donor with a glycosyl acceptor.
-
Preparation of Glycosyl Bromide: The 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide is freshly prepared from the corresponding ethylthio glycoside by reaction with bromine.
-
Reaction Setup: A mixture of the glycosyl donor (1.2 equiv.), the glycosyl acceptor (1.0 equiv.), and freshly activated 3 Å molecular sieves in anhydrous dichloromethane (DCM) is stirred under an argon atmosphere for 1 hour at room temperature.
-
Addition of Promoter and Catalyst: Silver(I) oxide (Ag₂O, 2.0-3.0 equiv.) is added to the mixture, which is then stirred for 5 minutes at room temperature. The reaction mixture is subsequently cooled to 0°C.
-
Initiation of Reaction: Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.20-0.25 equiv.) is added, and the reaction mixture is stirred vigorously.
-
Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) and is typically complete within 5-10 minutes. Upon completion, the reaction is quenched, filtered, and the product is purified by column chromatography.
Protocol 2: Glycosylation using Silver Silicate[2]
This protocol is suitable for achieving high β-selectivity.
-
In situ Bromide Formation: The glycosyl bromide is formed in situ from the corresponding anomeric acetate by treatment with trimethylsilyl bromide (TMSBr) in dichloromethane.
-
Glycosylation: The freshly prepared glycosyl bromide is then reacted with the alcohol acceptor (e.g., (-)-menthol) in the presence of silver silicate.
-
Work-up and Purification: Following the reaction, the mixture is worked up to remove silver salts and other reagents, and the desired glycoside is purified, typically by chromatography.
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the efficient TMSOTf-catalyzed Koenigs-Knorr glycosylation.
Caption: Generalized workflow for the Ag₂O/TMSOTf-promoted glycosylation.
Conclusion
The evidence strongly suggests that for the glycosylation of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide, modern promoter systems, particularly the combination of silver(I) oxide with a catalytic amount of TMSOTf, are vastly superior to the classical Koenigs-Knorr conditions. These modern methods offer dramatic improvements in reaction times and yields, making them the preferred choice for efficient chemical synthesis of mannosides. For applications where high β-stereoselectivity is paramount, promoters such as silver silicate have demonstrated excellent efficacy. Researchers and drug development professionals should consider these findings when designing synthetic routes involving this important glycosyl donor.
References
Comparative Guide to Glycosylation Methods for Hindered Alcohols
The formation of glycosidic bonds with sterically hindered alcohols, such as tertiary alcohols or highly substituted secondary alcohols, is a significant challenge in carbohydrate chemistry. The low nucleophilicity and steric bulk of these acceptors often lead to low yields, undesired side reactions (like elimination), or a lack of stereocontrol. This guide compares several prominent methods developed to address this challenge, providing performance data and detailed experimental protocols for researchers in synthetic chemistry and drug development.
Performance Comparison of Key Glycosylation Methods
Modern synthetic methods have increasingly focused on overcoming the steric challenge. Below is a summary of quantitative data from various effective protocols, highlighting their performance with hindered alcohol acceptors.
| Method | Glycosyl Donor Type | Promoter / Catalyst | Hindered Acceptor Example | Yield (%) | α:β Ratio |
| Modified Schmidt Glycosylation | Trichloroacetimidate with C2 steering group | TMSOTf (cat.) | (R)-(-)-2-Methyl-1-phenyl-2-propanol | 95% | >1:20 (β) |
| Gold(I)-Catalyzed Glycosylation | ortho-Alkynylbenzoate | Ph₃PAuOTf (1-2 mol%) | Cholesterol | 91% | >20:1 (α) |
| Photoredox Glycosylation | Selenoglycoside | fac-Ir(ppy)₃ / Visible Light | Boc-L-Thr-OMe | 71% | >20:1 (β) |
| Halide Ion Catalysis | Glycosyl Bromide | 1,10-Phenanthroline (cat.) | L-Menthol | 91% | >20:1 (α) |
| Dehydrative Glycosylation | C1-Hemiacetal | Hendrickson's Reagent / TMU | tert-Butanol | ~60-70% (Variable) | Mixture (α/β) |
Detailed Experimental Protocols
Herein are detailed methodologies for three distinct and effective approaches to the glycosylation of hindered alcohols.
Protocol 1: Modified Schmidt Glycosylation with a C2 Steering Group
This method, developed by Szpilman and Carreira, utilizes a bulky 2-chloro-2-methylpropanoic ester at the C2 position of the glycosyl donor. This group sterically directs the incoming alcohol to the β-face, preventing orthoester formation and ensuring high β-selectivity.[1][2][3][4]
Materials:
-
Galactosyl trichloroacetimidate donor with C2-(2-chloro-2-methylpropanoate) protecting group (1.0 equiv)
-
Hindered alcohol acceptor (e.g., tertiary alcohol) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
4Å Molecular Sieves (activated)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (0.1 M in DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl donor (1.0 equiv), the hindered alcohol acceptor (1.5 equiv), and activated 4Å molecular sieves.
-
Add anhydrous DCM to achieve a suitable concentration (typically 0.1 M with respect to the donor).
-
Cool the stirred suspension to -78 °C using a dry ice/acetone bath.
-
Add the TMSOTf solution (0.1 equiv) dropwise via syringe over 5 minutes.
-
Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding triethylamine (0.5 equiv).
-
Allow the mixture to warm to room temperature, then filter through a pad of Celite to remove the molecular sieves.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure β-glycoside.
Protocol 2: Gold(I)-Catalyzed Glycosylation
Gold(I) catalysts are highly effective due to their strong affinity for alkynes ("alkynophilicity").[5][6] This method uses glycosyl ortho-alkynylbenzoate donors, which are activated under exceptionally mild, catalytic conditions, making them suitable for sensitive and sterically demanding substrates.[7][8]
Materials:
-
Glycosyl ortho-alkynylbenzoate donor (1.0 equiv)
-
Hindered alcohol acceptor (1.2 equiv)
-
(Triphenylphosphine)gold(I) trifluoromethanesulfonate (Ph₃PAuOTf) (1-2 mol%)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
4Å Molecular Sieves (activated)
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, combine the glycosyl donor (1.0 equiv), hindered alcohol acceptor (1.2 equiv), and activated 4Å molecular sieves.
-
Add anhydrous DCM or toluene.
-
In a separate vial, prepare a stock solution of the gold(I) catalyst in the same solvent.
-
Add the required amount of the catalyst solution (e.g., 0.01-0.02 equiv) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature. Monitor progress by TLC. These reactions are often complete within 30 minutes to a few hours.[5]
-
Upon completion, quench the reaction by adding a few drops of pyridine or triethylamine.
-
Filter the mixture through Celite, washing the pad with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired glycoside.
Protocol 3: Photoredox-Mediated Glycosylation
Visible-light photoredox catalysis offers a radical-based pathway for glycosylation under extremely mild conditions.[9][10][11] This protocol, based on the work of Ragains and others, uses a selenoglycoside donor which, upon activation, forms a glycosyl radical that couples with the alcohol acceptor.[11]
Materials:
-
α-Selenoglycosyl donor (e.g., phenylseleno-glycoside) (1.0 equiv)
-
Hindered alcohol acceptor (e.g., protected serine/threonine) (3.0 equiv)[9]
-
Diphenyl diselenide ((PhSe)₂) (0.1 equiv)
-
Carbon tetrabromide (CBr₄) (1.1 equiv)
-
2,6-di-tert-butyl-4-methylpyridine (DTBMP) (1.2 equiv)
-
Iridium photocatalyst (e.g., fac-Ir(ppy)₃) (1-2 mol%)
-
Anhydrous Dichloromethane (DCM)
-
High-power blue LEDs (e.g., 30 W)
Procedure:
-
In a dried Pyrex vial, add the selenoglycoside donor (1.0 equiv), (PhSe)₂ (0.1 equiv), CBr₄ (1.1 equiv), DTBMP (1.2 equiv), the alcohol acceptor (3.0 equiv), and the photocatalyst.
-
Evacuate the vial and backfill with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DCM via syringe.
-
Seal the vial with a Teflon cap and place it in a photoreactor setup, ensuring it is positioned close to the blue LED light source.
-
Stir the reaction at room temperature under irradiation. Monitor progress by TLC.
-
Once the reaction is complete, quench by turning off the light and opening the vial to the air.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to isolate the glycosylated product.
Visualized Workflows and Logic
The following diagrams illustrate the general experimental workflow for a glycosylation reaction and a decision-making process for method selection.
Caption: General experimental workflow for a chemical glycosylation reaction.
Caption: Decision logic for selecting a glycosylation method for hindered alcohols.
References
- 1. Beta-glycosidation of sterically hindered alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. cris.ariel.ac.il [cris.ariel.ac.il]
- 5. Cationic Gold(I)-Catalyzed Glycosylation with Glycosyl N-1,1-Dimethylpropargyl Carbamate donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gold-catalyzed glycosylation in the synthesis of complex carbohydrate-containing natural products - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Gold(I)-Catalyzed Glycosylation with Glycosyl o-Alkynylbenzoates as Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring Photoredox Catalytic Reactions as an Entry to Glycosyl-α-amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle of Sugars: Comparing the Reactivity of Glucose and Mannose-Derived Glycosyl Bromides in Glycosylation Reactions
For researchers, scientists, and professionals in drug development, the efficiency and stereoselectivity of glycosylation reactions are paramount. The choice of the glycosyl donor is a critical factor influencing the outcome of these complex reactions. This guide provides an objective comparison of the reactivity of two common glycosyl donors: glucose-derived and mannose-derived glycosyl bromides, supported by experimental data and detailed protocols.
The primary difference between glucose and mannose lies in the stereochemistry at the C2 position. In glucose, the hydroxyl group at C2 is in an equatorial position, while in mannose, it is in an axial position. This seemingly small structural variance has a significant impact on the reactivity of their corresponding glycosyl bromide derivatives in glycosylation reactions, primarily due to the influence of neighboring group participation.
Executive Summary of Reactivity Comparison
While direct kinetic comparisons under identical conditions are sparse in the literature, a general trend in reactivity can be established based on hydrolysis rates and mechanistic understanding. The order of hydrolysis reactivity for per-acetylated hexopyranosyl bromides is generally considered to be galactose > mannose > glucose. This suggests that mannose-derived glycosyl bromides are inherently more reactive than their glucose counterparts. This difference is largely attributed to the stereochemistry at the C2 position and its influence on the stability of the intermediate species formed during the reaction.
Quantitative Data Summary
The following table summarizes representative data for the glycosylation of methanol with per-acetylated glucose and mannose-derived glycosyl bromides under classic Koenigs-Knorr conditions. It is important to note that these data are compiled from different sources and reaction conditions may not be identical, but they provide a valuable point of reference.
| Glycosyl Donor | Acceptor | Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) | Stereoselectivity (α:β) |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Methanol | Ag₂O | Methanol | RT | 18 | ~46% | Predominantly β |
| 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide | Methanol | Ag₂O | Methanol | RT | 4-7 days | 62% | Predominantly α |
Note: The data presented are illustrative and have been collated from various literature sources. Direct comparison should be made with caution due to potential variations in experimental conditions.
The Decisive Role of the C2-Acetyl Group: Neighboring Group Participation
The stereochemical outcome and, to some extent, the reactivity of these glycosylation reactions are heavily influenced by the nature of the protecting group at the C2 position. When an acetyl group is present at C2, as is common in Koenigs-Knorr reactions, it can participate in the reaction mechanism.
In the case of the glucose-derived glycosyl bromide (acetobromoglucose) , the equatorial C2-acetyl group can readily attack the anomeric center as the bromide ion departs, forming a stable five-membered dioxolanium ion intermediate. This intermediate shields the α-face of the sugar, forcing the incoming alcohol nucleophile to attack from the β-face, leading predominantly to the 1,2-trans-glycoside (β-glycoside). This neighboring group participation is an efficient process, contributing to a relatively fast reaction rate.
For the mannose-derived glycosyl bromide (acetobromomannose) , the axial C2-acetyl group is sterically hindered from participating in the same way. The formation of the corresponding dioxolanium ion is disfavored. Consequently, the reaction is more likely to proceed through an SN2-like mechanism or via a more open oxocarbenium ion intermediate. This lack of neighboring group assistance can lead to slower reaction rates compared to the assisted pathway for glucose and often results in the formation of the 1,2-cis-glycoside (α-glycoside) as the major product.
Experimental Protocols
The following are generalized protocols for the Koenigs-Knorr glycosylation of a simple primary alcohol with per-acetylated glucosyl and mannosyl bromides.
Preparation of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide (Acetobromoglucose)
-
Starting Material: β-D-Glucose pentaacetate.
-
Procedure:
-
Dissolve β-D-glucose pentaacetate in a minimal amount of dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of hydrogen bromide in acetic acid (33 wt %) dropwise with stirring.
-
Continue stirring at 0°C for 2 hours.
-
Pour the reaction mixture into ice-cold water.
-
Separate the organic layer, wash with cold saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude acetobromoglucose is often used immediately in the subsequent glycosylation step without further purification.
-
Koenigs-Knorr Glycosylation with Acetobromoglucose
-
Reactants: Acetobromoglucose, methanol (as the acceptor), and silver(I) oxide (as the promoter).
-
Procedure:
-
To a stirred suspension of silver(I) oxide (1.5 equivalents) in anhydrous methanol, add a solution of freshly prepared acetobromoglucose (1 equivalent) in anhydrous methanol dropwise at room temperature.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.
-
Wash the Celite pad with methanol.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the methyl β-D-glucopyranoside tetraacetate.
-
Preparation of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Bromide (Acetobromomannose)
-
Starting Material: α-D-Mannose pentaacetate.
-
Procedure: The procedure is analogous to the preparation of acetobromoglucose, substituting α-D-mannose pentaacetate as the starting material.
Koenigs-Knorr Glycosylation with Acetobromomannose
-
Reactants: Acetobromomannose, methanol, and silver(I) oxide.
-
Procedure: The procedure is analogous to the glycosylation with acetobromoglucose, using acetobromomannose as the glycosyl donor. Note that reaction times are typically longer.
Conclusion
The choice between glucose- and mannose-derived glycosyl bromides significantly impacts the outcome of a glycosylation reaction.
-
Glucose-derived glycosyl bromides , with their equatorial C2-acetyl group, benefit from neighboring group participation, generally leading to faster reactions and high stereoselectivity for the 1,2-trans (β) product.
-
Mannose-derived glycosyl bromides , lacking effective neighboring group participation from the axial C2-acetyl group, tend to react more slowly and often favor the formation of the 1,2-cis (α) product.
Understanding these fundamental differences in reactivity and mechanistic pathways is crucial for designing and executing successful glycosylation strategies in the synthesis of complex carbohydrates and glycoconjugates. The provided protocols offer a starting point for researchers to explore these powerful building blocks in their synthetic endeavors.
A Comparative Guide to the Stereoselectivity of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl Bromide in Complex Syntheses
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of glycosidic bonds is a cornerstone of modern glycochemistry, pivotal for the construction of complex oligosaccharides and glycoconjugates with significant biological activities. Among the various glycosyl donors, 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide is a classical and readily accessible building block. However, controlling the stereochemical outcome of its glycosylation reactions, particularly achieving the challenging β-mannosidic linkage, requires a nuanced understanding of reaction mechanisms and a careful selection of conditions. This guide provides an objective comparison of its performance against other mannosyl donors, supported by experimental data, detailed protocols, and mechanistic diagrams.
Understanding Stereoselectivity in Mannosylation
The stereochemical outcome of a mannosylation reaction is primarily dictated by the interplay of several factors, including the nature of the protecting groups on the glycosyl donor, the promoter, the solvent, and the nucleophilicity of the acceptor. For donors like 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide, the C2-acetyl group plays a crucial role.
Under classical Koenigs-Knorr conditions (typically using silver salts as promoters), the C2-acetyl group can provide neighboring group participation (NGP).[1][2] This involves the formation of a cyclic acetoxonium ion intermediate, which blocks the α-face of the pyranose ring. Consequently, the glycosyl acceptor can only attack from the β-face, leading predominantly to the formation of the 1,2-trans-glycoside (β-mannoside).[1]
However, the electron-withdrawing nature of the four acetyl groups renders this donor "disarmed," meaning it has reduced reactivity.[2] In reactions aiming for the 1,2-cis (α) linkage, which often employ non-participating C2 protecting groups (e.g., benzyl ethers), this donor's performance can be suboptimal, sometimes leading to complex mixtures or poor yields.[3][4]
Performance Comparison with Alternative Mannosyl Donors
The choice of a mannosyl donor is critical for achieving the desired stereoselectivity. The performance of peracetylated mannosyl bromide is best understood in comparison to donors with different protecting group strategies.
-
"Armed" Donors (e.g., Per-O-benzyl): These donors lack a participating group at C2 and are more reactive ("armed") due to the electron-donating nature of benzyl ethers. They do not form the acetoxonium intermediate and often yield mixtures of α and β anomers, with the thermodynamically favored α-anomer often predominating due to the anomeric effect.[1][2]
-
4,6-O-Benzylidene Protected Donors: This class of donors is widely used for achieving high β-selectivity. The rigid benzylidene ring restricts the conformation of the pyranose, which can favor the formation of an α-glycosyl triflate intermediate that undergoes an SN2-like displacement by the acceptor to yield the β-product.[5]
-
2,3-Acetonide Protected Donors: In certain catalytic systems, such as those using bis-thiourea catalysts, donors protected with a 2,3-acetonide group have shown remarkably high β-selectivity.[5]
Data Presentation: Stereoselectivity of Various Mannosyl Donors
The following table summarizes quantitative data from various glycosylation reactions, illustrating the impact of the donor, promoter, and other conditions on stereoselectivity.
| Mannosyl Donor | Acceptor | Promoter/Catalyst | Solvent | Temp. | α/β Ratio | Yield (%) |
| 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide | Simple Alcohols | Silver Carbonate | Toluene / CH2Cl2 | RT | Predominantly β | Moderate |
| 2-O-Benzyl-3-O-TBDMS-4,6-O-benzylidene Mannosyl Donor | Pentenyl Glycoside (1) | Tf2O, DTBMP | CH2Cl2 | -78 °C | 1.8 : 1 | 77 |
| 2-O-TBDMS-3-O-Benzyl-4,6-O-benzylidene Mannosyl Donor | Pentenyl Glycoside (1) | Tf2O, DTBMP | CH2Cl2 | -78 °C | 1 : 3 | 72 |
| 2,3-Acetonide-4,6-di-O-benzyl Mannosyl Phosphate | Benzyl alcohol | Bis-thiourea catalyst | Toluene | RT | 1 : 32 | 95 |
| 2,3-Acetonide-4,6-di-O-benzyl Mannosyl Phosphate | Sterically hindered secondary alcohol | Bis-thiourea catalyst | Toluene | RT | 1 : 24 | 88 |
| Per-O-benzoyl Mannosyl Bromide | Simple Alcohols | Ag2O / TMSOTf (cat.) | CH2Cl2 | RT | Not specified | High |
Note: Data is compiled from multiple sources for comparative purposes.[5][6][7] Direct comparison requires identical reaction conditions, which may not be available across all studies. "RT" denotes room temperature.
Mandatory Visualizations
Diagrams created with Graphviz to illustrate key pathways and workflows.
Caption: Mechanistic pathways for mannosyl bromide glycosylation.
Caption: Experimental workflow for a Koenigs-Knorr mannosylation.
Caption: Factors influencing stereoselectivity in mannosylation.
Experimental Protocols
Key Experiment 1: Synthesis of a β-Mannoside using the Koenigs-Knorr Method
This protocol is a representative procedure for the glycosylation of a primary alcohol with 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide, favoring the β-anomer.
Materials:
-
2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide (Donor, 1.2 equiv.)
-
Glycosyl Acceptor (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside, 1.0 equiv.)
-
Silver (I) Carbonate (Ag2CO3, 2.0 equiv.)
-
Activated Molecular Sieves (4 Å)
-
Anhydrous Dichloromethane (CH2Cl2) or Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A flame-dried round-bottom flask is charged with the glycosyl acceptor (1.0 equiv.), silver carbonate (2.0 equiv.), and activated 4 Å molecular sieves.
-
The flask is purged with an inert gas, and anhydrous dichloromethane is added via syringe. The resulting suspension is stirred in the dark at room temperature for 30 minutes.
-
The 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide donor (1.2 equiv.) is dissolved in a minimal amount of anhydrous dichloromethane.
-
The donor solution is added dropwise to the stirring acceptor suspension over 15 minutes. The flask should be protected from light (e.g., wrapped in aluminum foil).
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Upon completion, the reaction mixture is diluted with dichloromethane and filtered through a pad of Celite® to remove the silver salts and molecular sieves. The Celite pad is washed with additional dichloromethane.
-
The combined filtrate is concentrated under reduced pressure.
-
The resulting crude residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure disaccharide product.
-
The stereochemical outcome (α/β ratio) is determined by 1H NMR spectroscopy, typically by analyzing the coupling constant of the anomeric proton (JH1,H2). For β-mannosides, this value is typically small (< 2 Hz).
Key Experiment 2: Comparison with a β-Selective Method using a Benzylidene-Protected Donor
This protocol illustrates a common alternative strategy for achieving high β-selectivity.
Materials:
-
4,6-O-Benzylidene protected mannosyl donor (e.g., a thioglycoside, 1.0 equiv.)
-
Glycosyl Acceptor (1.2 equiv.)
-
Promoter System (e.g., N-Iodosuccinimide (NIS) and Triflic acid (TfOH) or Silver Triflate (AgOTf))
-
Anhydrous Dichloromethane (CH2Cl2)
-
Inert atmosphere and molecular sieves as above.
Procedure:
-
A flame-dried flask is charged with the donor, acceptor, and activated 4 Å molecular sieves under an inert atmosphere in anhydrous dichloromethane.
-
The mixture is cooled to the specified temperature (e.g., -40 °C to -78 °C).
-
The promoter (e.g., NIS) is added, and the mixture is stirred for 10-15 minutes.
-
The catalyst (e.g., a solution of TfOH or AgOTf in toluene) is added dropwise.
-
The reaction is stirred at low temperature and monitored by TLC.
-
Workup and purification follow a similar procedure to the Koenigs-Knorr method, often involving quenching the reaction with a base (e.g., triethylamine or pyridine) before filtration and concentration.
Conclusion
2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide remains a valuable glycosyl donor, particularly for the synthesis of 1,2-trans (β) mannosides via neighboring group participation under Koenigs-Knorr conditions. Its "disarmed" nature, however, limits its reactivity and can be a drawback in complex syntheses requiring milder conditions or higher yields. For achieving high β-selectivity, especially with less reactive acceptors, modern methods employing donors with non-participating but conformationally-directing protecting groups (e.g., 4,6-O-benzylidene) often provide superior results. Conversely, for the synthesis of 1,2-cis (α) linkages, donors with non-participating C2 groups are required. The selection of the appropriate mannosyl donor and reaction conditions is therefore a critical strategic decision that must be tailored to the specific synthetic target and the reactivity of the coupling partners.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Diastereoselectivity in β-Mannopyranosylation through the Use of Sterically Minimal Propargyl Ether Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mannosyl Donors in Large-Scale Synthesis: A Cost-Benefit Analysis of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and biotechnological advancements, the synthesis of complex carbohydrates plays a pivotal role. Mannosylated structures, in particular, are integral components of numerous therapeutic agents, including vaccines and targeted drug delivery systems. The efficient and cost-effective incorporation of mannose units on a large scale is, therefore, a critical consideration for industrial applications. This guide provides a comprehensive cost-benefit analysis of a widely used mannosyl donor, 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide, and compares its performance with other common alternatives.
Executive Summary
2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide has long been a workhorse in glycosylation chemistry due to its relatively straightforward preparation and reactivity. However, its application in large-scale synthesis is often hampered by factors such as the use of toxic heavy metal promoters, the formation of orthoester byproducts, and challenges in achieving high stereoselectivity. This guide explores the economic and scientific trade-offs associated with this glycosyl bromide in comparison to other prevalent mannosyl donors, namely mannosyl trichloroacetimidates, mannosyl iodides, and thiomannosides. Our analysis indicates that while the initial cost of the bromide donor may be lower, the overall process economics can be significantly influenced by factors such as reaction yield, purity, and the cost of downstream processing.
Data Presentation: A Comparative Overview of Mannosyl Donors
The following tables summarize key quantitative data for the performance of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide and its alternatives in large-scale glycosylation reactions. The data presented is a synthesis of literature values and commercial supplier information, and may vary depending on specific reaction conditions and scale.
Table 1: Cost Comparison of Mannosyl Donors
| Mannosyl Donor | Form | Bulk Price (per kg) - Estimated | Key Cost Considerations |
| 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide | Crystalline solid | $500 - $1,500 | Relatively inexpensive starting material. Costs can increase due to the need for heavy metal promoters and extensive purification. |
| 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate | Crystalline solid | $2,000 - $5,000 | Higher initial cost of the donor. Often leads to cleaner reactions and higher yields, potentially reducing overall process costs. |
| Mannosyl Iodide (in situ generated) | Generated in situ | Variable | Cost is dependent on the price of the starting materials (e.g., peracetylated mannose) and reagents (e.g., iodine source). Can be a cost-effective option. |
| Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside | Crystalline solid | $1,500 - $4,000 | Moderate initial cost. Offers good stability and tunable reactivity, but activation can require specific and sometimes costly promoters. |
Table 2: Performance Comparison of Mannosyl Donors in Large-Scale Synthesis
| Parameter | 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide | Mannosyl Trichloroacetimidate | Mannosyl Iodide | Thiomannoside |
| Typical Yield | 60-80% | 80-95% | 85-95% | 70-90% |
| Stereoselectivity (α:β) | Variable, often requires specific conditions to favor one anomer. | Generally high α-selectivity. | Can be tuned for either α or β selectivity depending on conditions. | Good α-selectivity, can be influenced by promoters. |
| Reaction Time | 2-24 hours | 1-6 hours | 0.5-4 hours | 4-48 hours |
| Promoter/Activator | Silver or mercury salts (toxic) | Catalytic acid (e.g., TMSOTf) | Often promoter-free or uses mild activators. | Requires specific activators (e.g., NIS/TfOH). |
| Byproducts | Orthoesters, glycal formation | Minimal | Glycal formation can occur. | Disulfide formation. |
| Purification | Often challenging due to byproducts. | Generally straightforward. | Can require specific workup to remove iodine-containing byproducts. | Generally straightforward. |
| Stability | Moderate, sensitive to moisture. | Good, can be stored for extended periods. | Generated in situ, reactive. | High, stable for storage. |
Experimental Protocols
Detailed methodologies for key glycosylation reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates and scales.
Protocol 1: Glycosylation using 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl Bromide
Materials:
-
2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide (1.2 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Silver triflate (AgOTf) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
4 Å Molecular sieves
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the glycosyl acceptor and activated 4 Å molecular sieves in anhydrous DCM.
-
The mixture is stirred at room temperature under a nitrogen atmosphere for 30 minutes.
-
A solution of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide in anhydrous DCM is added dropwise to the stirred suspension at -40°C.
-
After stirring for 15 minutes, a solution of silver triflate in anhydrous DCM is added dropwise.
-
The reaction mixture is stirred at -40°C and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of triethylamine.
-
The mixture is filtered through a pad of Celite®, and the filtrate is washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Glycosylation using 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate
Materials:
-
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate (1.1 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
4 Å Molecular sieves
Procedure:
-
To a stirred suspension of the glycosyl acceptor and activated 4 Å molecular sieves in anhydrous DCM at -20°C under a nitrogen atmosphere is added the mannosyl trichloroacetimidate donor.
-
After stirring for 10 minutes, a solution of TMSOTf in anhydrous DCM is added dropwise.
-
The reaction is stirred at -20°C and monitored by TLC.
-
Once the reaction is complete, it is quenched with a few drops of triethylamine.
-
The mixture is filtered, and the filtrate is concentrated.
-
The residue is purified by silica gel column chromatography to afford the desired glycoside.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key biological pathways involving mannosylated structures and a general workflow for the cost-benefit analysis of mannosyl donors.
Caption: N-Linked Glycosylation Pathway.
Caption: O-Linked Mannosylation Pathway.
Caption: Cost-Benefit Analysis Workflow.
Conclusion and Recommendations
The selection of an appropriate mannosyl donor for large-scale synthesis is a multifaceted decision that extends beyond the initial procurement cost. While 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide offers a cost-effective entry point, its drawbacks in terms of reaction efficiency, stereocontrol, and the use of hazardous materials can escalate overall production costs and complexity.
For applications demanding high purity, stereoselectivity, and streamlined processing, mannosyl trichloroacetimidates often present a more economically viable option in the long run, despite their higher upfront cost. The cleaner reaction profiles and higher yields can significantly reduce the burden of downstream purification, a major cost driver in large-scale manufacturing.
Mannosyl iodides , generated in situ, represent a promising and cost-effective alternative, offering high reactivity and the potential for excellent stereocontrol. However, the handling of iodine-containing reagents and byproducts requires careful consideration in an industrial setting.
Thiomannosides provide a balance of stability and reactivity, making them suitable for multi-step syntheses. The need for specific and sometimes costly activators is a key factor in their cost-benefit analysis.
Ultimately, the optimal choice of mannosyl donor will depend on the specific requirements of the target molecule, the scale of production, and the manufacturing capabilities of the organization. A thorough process development and cost analysis, as outlined in our workflow, is crucial for making an informed decision that balances scientific and economic objectives.
A Spectroscopic Showdown: Unmasking the Anomeric Differences Between Alpha- and Beta-Mannosides
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In the realm of glycoscience, the anomeric configuration of a sugar—whether it is alpha (α) or beta (β)—can drastically alter its biological activity and therapeutic potential. This guide provides a detailed spectroscopic comparison of α- and β-mannoside products, supported by experimental data and protocols to aid in their differentiation and characterization.
Mannosides, glycosides containing mannose, are integral components of many biologically important molecules, including glycoproteins. The orientation of the substituent at the anomeric carbon (C1) dictates whether the mannoside is in the α or β configuration. This seemingly subtle difference has profound implications for how these molecules are recognized by enzymes and receptors, thereby influencing biological pathways. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for elucidating this critical structural feature.
Comparative Spectroscopic Data: α- vs. β-Mannosides
The primary distinguishing features between α- and β-mannosides in spectroscopic analyses arise from the different stereochemical environments of the anomeric carbon and its surrounding atoms. This is most evident in NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive method for anomeric assignment. The chemical shift (δ) and coupling constants (J) of the anomeric proton (H-1) and carbon (C-1) are particularly diagnostic. Generally, the anomeric proton of an α-mannoside appears at a higher chemical shift (further downfield) than that of a β-mannoside.[1] Conversely, the coupling constant between H-1 and H-2 (³JH1,H2) is typically smaller for α-anomers compared to β-anomers.
Below is a comparison of the ¹H and ¹³C NMR chemical shifts for methyl α-D-mannopyranoside and methyl β-D-mannopyranoside.
Table 1: ¹H NMR Chemical Shift (δ) Data (in D₂O)
| Proton | Methyl α-D-mannopyranoside (ppm) | Methyl β-D-mannopyranoside (ppm) | Key Differentiating Feature |
| H-1 | ~4.7 - 4.8 | ~4.5 - 4.6 | α-anomer H-1 is downfield |
| H-2 | ~3.8 - 3.9 | ~4.0 - 4.1 | |
| H-3 | ~3.7 - 3.8 | ~3.6 - 3.7 | |
| H-4 | ~3.6 - 3.7 | ~3.5 - 3.6 | |
| H-5 | ~3.5 - 3.6 | ~3.3 - 3.4 | |
| H-6a | ~3.8 - 3.9 | ~3.8 - 3.9 | |
| H-6b | ~3.7 - 3.8 | ~3.7 - 3.8 | |
| OCH₃ | ~3.4 | ~3.5 |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Chemical Shift (δ) Data (in D₂O)
| Carbon | Methyl α-D-mannopyranoside (ppm) | Methyl β-D-mannopyranoside (ppm) | Key Differentiating Feature |
| C-1 | ~103 | ~101 | α-anomer C-1 is downfield |
| C-2 | ~71 | ~74 | |
| C-3 | ~72 | ~76 | |
| C-4 | ~68 | ~68 | |
| C-5 | ~74 | ~77 | |
| C-6 | ~62 | ~62 | |
| OCH₃ | ~55 | ~58 |
Note: Data compiled from various sources. Exact values may differ based on experimental setup.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of functional groups within a molecule. While less definitive than NMR for anomeric differentiation, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed. The glycosidic linkage and the overall stereochemistry of the molecule influence the C-O and C-C stretching and bending vibrations. A broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the O-H stretching vibrations of the hydroxyl groups present in both anomers. The region between 1000 and 1200 cm⁻¹ is typically rich in C-O stretching and bending vibrations, and may show slight variations between the α and β forms.
Table 3: Key FTIR Absorption Bands for Methyl Mannopyranosides
| Wavenumber (cm⁻¹) | Assignment | Expected Appearance in both Anomers |
| ~3300-3500 | O-H stretching (broad) | Strong |
| ~2800-3000 | C-H stretching | Medium to Strong |
| ~1000-1200 | C-O stretching, C-C stretching | Complex, with potential subtle differences in band shape and position |
| Below 1000 | Fingerprint region (various bending modes) | Complex, with potential subtle differences |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While α- and β-mannosides are isomers and thus have the same molecular weight, their fragmentation patterns upon ionization can sometimes differ, although these differences can be subtle. Techniques like collision-induced dissociation (CID) can reveal structural information. The fragmentation of glycosides often involves cleavage of the glycosidic bond and cross-ring cleavages. The stereochemistry at the anomeric center can influence the relative abundance of certain fragment ions.
Table 4: Expected Mass Spectrometry Data for Methyl Mannopyranosides
| Parameter | Methyl α-D-mannopyranoside | Methyl β-D-mannopyranoside |
| Molecular Formula | C₇H₁₄O₆ | C₇H₁₄O₆ |
| Molecular Weight | 194.18 g/mol | 194.18 g/mol |
| Expected [M+Na]⁺ | m/z 217.07 | m/z 217.07 |
| Common Fragmentation | Loss of methanol (-32), loss of water (-18), cross-ring cleavages | Loss of methanol (-32), loss of water (-18), cross-ring cleavages |
Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental execution. The following are generalized protocols for the spectroscopic analysis of mannosides.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the mannoside sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used for its ability to exchange with hydroxyl protons, simplifying the spectrum.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Tune and shim the instrument to ensure optimal resolution and sensitivity.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR (COSY, HSQC): For unambiguous assignment of proton and carbon signals, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
-
-
Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TSP for D₂O).
FTIR Spectroscopy Protocol
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid mannoside sample (approx. 1-2 mg) with dry potassium bromide (KBr, approx. 100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup: Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Data Acquisition: Collect a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the mannoside sample (e.g., 1-10 µM) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or sodium acetate to promote ionization.
-
Instrument Setup: Use an ESI-MS instrument, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer. Optimize the ESI source parameters, including spray voltage, capillary temperature, and gas flows.
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the analyte (e.g., as [M+H]⁺ or [M+Na]⁺).
-
Tandem MS (MS/MS): Select the precursor ion of interest (e.g., [M+Na]⁺) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of α- and β-mannoside products.
Caption: Workflow for Spectroscopic Comparison.
By employing these spectroscopic methods and following standardized protocols, researchers can confidently distinguish between α- and β-mannoside products, a critical step in advancing our understanding of their roles in biology and in the development of novel therapeutics.
References
Safety Operating Guide
Proper Disposal of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl Bromide: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of laboratory chemicals is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide, a reactive glycosylating agent. Adherence to these protocols is essential to ensure laboratory safety and compliance with waste disposal regulations.
Immediate Safety and Handling Precautions
2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide is a moisture-sensitive compound that can release hydrogen bromide upon contact with water, leading to corrosive conditions. It is also incompatible with strong acids, strong bases, and strong oxidizing agents. Therefore, appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times when handling this compound. All operations should be conducted within a certified chemical fume hood.
Quantitative Data Summary
For clarity and easy comparison, the key properties of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₉BrO₉ |
| Molecular Weight | 411.20 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 88-89 °C |
| InChI Key | CYAYKKUWALRRPA-DGTMBMJNSA-N |
Experimental Protocol for Safe Disposal
The primary objective for the safe disposal of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide is the controlled hydrolysis of the reactive glycosyl bromide and the subsequent neutralization of the hydrogen bromide byproduct. The following procedure outlines a safe and effective method for laboratory-scale quantities of this compound.
Materials:
-
2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide waste
-
Acetone (or another water-miscible organic solvent like THF or isopropanol)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
pH paper or a calibrated pH meter
-
Appropriate glassware (beakers, Erlenmeyer flasks)
-
Stir plate and stir bar
-
Chemical fume hood
Procedure:
-
Preparation: In a chemical fume hood, prepare a quenching solution by placing a stir bar in a beaker or Erlenmeyer flask of appropriate size and adding a sufficient volume of saturated sodium bicarbonate solution. Begin stirring the solution.
-
Dissolution of Waste: Carefully dissolve the 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide waste in a minimal amount of acetone. This step should be performed in a separate container.
-
Controlled Quenching: Slowly, and in small portions, add the acetone solution of the glycosyl bromide to the stirring sodium bicarbonate solution. The addition should be done carefully to control the rate of reaction and any potential off-gassing. The bicarbonate solution will neutralize the hydrogen bromide as it is formed during hydrolysis.
-
Monitoring and Completion: Continue stirring the mixture for at least one hour after the final addition to ensure complete hydrolysis and neutralization.
-
pH Verification: Check the pH of the resulting solution using pH paper or a pH meter. The pH should be in the neutral range (pH 6-8). If the solution is still acidic, add more saturated sodium bicarbonate solution until the pH is neutralized.
-
Final Disposal: The neutralized aqueous solution can now be disposed of as aqueous chemical waste, in accordance with your institution's and local regulations. Do not pour the solution down the drain.[1]
Logical Workflow for Disposal
The logical flow of the disposal procedure is illustrated in the diagram below.
By following these detailed procedures, laboratory personnel can ensure the safe and responsible disposal of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide, minimizing risks and adhering to safety and environmental standards.
References
Personal protective equipment for handling 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide (CAS RN: 13242-53-0). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This document offers procedural, step-by-step guidance to directly address operational questions.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of appropriate personal protective equipment. The following PPE is mandatory when handling 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide and other acetylated glycosyl bromides.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes. | Protects eyes from potential splashes of the chemical or solvents.[1][2][3] |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves. For extended contact, consider thicker gloves or double-gloving. | Prevents skin contact and potential absorption.[1] Check glove manufacturer's compatibility charts for specific breakthrough times with solvents in use. |
| Body Protection | A flame-resistant laboratory coat that is fully buttoned and covers the knees. Consider a chemically resistant apron for larger quantities. | Protects against contamination of personal clothing and skin.[1][4][5] |
| Respiratory Protection | To be used in case of insufficient ventilation or the potential for aerosolization. A NIOSH-approved respirator may be required. | Prevents inhalation of dust or vapors, which may cause respiratory irritation.[2][6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide from receipt to disposal is crucial for minimizing risks.
2.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[6][7]
-
Keep away from direct sunlight, heat, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][7]
-
Recommended storage is often at refrigerated temperatures (2-8 °C) to ensure stability.
2.2. Handling and Experimentation
-
All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Before starting any procedure, ensure that a safety shower and eyewash station are readily accessible.[2]
-
Weigh the required amount of the compound in the fume hood.
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Avoid direct contact with skin and eyes. In case of accidental skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[2][6]
-
For eye contact, flush with large amounts of water for at least 15 minutes, holding the eyelids open.[2][6] Seek immediate medical attention if irritation persists.
-
In case of ingestion, seek immediate medical attention.
2.3. Spill Management
-
In the event of a small spill, ensure the area is well-ventilated and wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material, such as sand or vermiculite.[1]
-
Carefully collect the absorbed material into a tightly closed and labeled container for hazardous waste disposal.[1]
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Prevent the spilled material from entering drains or waterways.[1]
Disposal Plan
Proper disposal of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization : This compound is a brominated organic compound and must be disposed of as halogenated organic waste.[7]
-
Waste Collection :
-
All waste materials, including the chemical itself, reaction residues, and any contaminated consumables (e.g., gloves, absorbent materials, filter paper), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][7]
-
Do not mix halogenated organic waste with non-halogenated waste streams.[7]
-
Aqueous waste containing this compound should also be collected as hazardous waste.[7]
-
-
Disposal Route : Dispose of the chemical waste through a licensed and approved hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[8]
Experimental Workflow
The following diagram illustrates a typical workflow for a glycosylation reaction involving 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide.
Caption: Workflow for a typical glycosylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. synthose.com [synthose.com]
- 7. benchchem.com [benchchem.com]
- 8. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
